molecular formula C63H98N18O13S B15617956 Mlgffqqpkpr-NH2

Mlgffqqpkpr-NH2

Número de catálogo: B15617956
Peso molecular: 1347.6 g/mol
Clave InChI: KXKNWOWEQIRNGE-CUZNLEPHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Mlgffqqpkpr-NH2 is a useful research compound. Its molecular formula is C63H98N18O13S and its molecular weight is 1347.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C63H98N18O13S

Peso molecular

1347.6 g/mol

Nombre IUPAC

(2S)-N-[(2S)-5-amino-1-[(2S)-2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide

InChI

InChI=1S/C63H98N18O13S/c1-37(2)33-45(78-54(86)40(65)27-32-95-3)55(87)72-36-52(84)73-46(34-38-15-6-4-7-16-38)57(89)79-47(35-39-17-8-5-9-18-39)58(90)75-42(23-25-50(66)82)56(88)76-44(24-26-51(67)83)62(94)81-31-14-22-49(81)60(92)77-43(19-10-11-28-64)61(93)80-30-13-21-48(80)59(91)74-41(53(68)85)20-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,87)(H,73,84)(H,74,91)(H,75,90)(H,76,88)(H,77,92)(H,78,86)(H,79,89)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1

Clave InChI

KXKNWOWEQIRNGE-CUZNLEPHSA-N

Origen del producto

United States

Foundational & Exploratory

Unraveling the Enigma of Mlgffqqpkpr-NH2: A Technical Overview in the Context of Substance P

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Mlgffqqpkpr-NH2 is identified as a reversed-sequence analogue of Substance P, a well-characterized neuropeptide with a pivotal role in neuroinflammation, pain transmission, and immune modulation. Despite the clear structural relationship, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of the specific biological activity of this compound. There is currently no published data detailing its mechanism of action, its impact on cellular signaling pathways, or quantitative assessments of its physiological effects.

This technical guide, therefore, aims to provide a foundational understanding by summarizing the known biological activities of its parent peptide, Substance P. This context is crucial for any future investigation into this compound, as its "reversed" nature suggests it may act as an antagonist, a partial agonist, or possess entirely novel functionalities. This document will present the established roles of Substance P, its primary signaling cascade, and the experimental methodologies typically employed in its study. This information is intended to serve as a valuable resource for researchers designing studies to elucidate the biological profile of this compound.

The Precedent: Biological Activity of Substance P

Substance P is an undecapeptide neuropeptide, and a member of the tachykinin family.[1] Its biological effects are widespread and have been extensively studied.

Key Biological Functions of Substance P

Substance P is involved in a diverse array of physiological and pathological processes, including:

  • Pain Transmission: It is a key neurotransmitter in the transmission of pain signals from the periphery to the central nervous system.[1]

  • Neurogenic Inflammation: Substance P released from sensory nerve endings contributes to local inflammatory responses, characterized by vasodilation and plasma extravasation.[1]

  • Immune System Modulation: It can modulate the activity of various immune cells, including lymphocytes and macrophages, and influence the production of cytokines.[2]

  • Vasodilation: Substance P is a potent vasodilator, an effect mediated by the release of nitric oxide.[1]

  • Cell Proliferation: It has been shown to stimulate the proliferation of certain cell types, such as T cells and bone marrow stem cells.[2]

Quantitative Data on Substance P Activity

While specific data for this compound is unavailable, studies on Substance P have quantified its effects. For illustrative purposes, a hypothetical table structure that could be used to present such data for this compound, once available, is provided below.

Biological Parameter Substance P (Concentration) Observed Effect (Example) Cell Type/Model System
T-Cell Proliferation10 nM1.5-fold increase in BrdU incorporationHuman Jurkat T-cells
IL-8 Release100 nM200 pg/mL increaseHuman U373 astrocytoma cells
Vasodilation1 µM30% increase in vessel diameterRat mesenteric artery

The Substance P Signaling Pathway

Substance P exerts its effects primarily through binding to the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor.[3] Understanding this pathway is fundamental to postulating and testing the mechanism of action of this compound.

Canonical NK-1R Signaling Cascade

Upon binding of Substance P, the NK-1R undergoes a conformational change, leading to the activation of intracellular signaling cascades. A simplified representation of this pathway is depicted below.

SubstanceP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substance P Substance P NK-1R NK-1R Substance P->NK-1R Binds Gq/11 Gq/11 NK-1R->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ IP3->Ca2+ Mobilizes Cellular Response Cellular Response (e.g., Inflammation, Proliferation) PKC->Cellular Response Phosphorylates Downstream Targets Ca2+->Cellular Response Activates Ca²⁺-dependent Pathways Experimental_Workflow Hypothesis Hypothesis: This compound modulates NK-1R activity Receptor_Binding Receptor Binding Assay (Competitive Radioligand Binding) Hypothesis->Receptor_Binding Functional_Assay Functional Assay (e.g., Calcium Mobilization) Hypothesis->Functional_Assay Data_Analysis Data Analysis & Interpretation Receptor_Binding->Data_Analysis Functional_Assay->Data_Analysis Cellular_Assays Cell-Based Assays (Proliferation, Cytokine Release) In_Vivo_Models In Vivo Models (e.g., Inflammation, Pain) Cellular_Assays->In_Vivo_Models Conclusion Conclusion on Biological Activity In_Vivo_Models->Conclusion Data_Analysis->Cellular_Assays If promising

References

The Enigmatic Counterpart: A Technical Guide to the Discovery and Synthesis of Mlgffqqpkpr-NH2, a Reversed Substance P Analog

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and synthesis of Mlgffqqpkpr-NH2, a peptide identified as the reversed sequence of the C-terminal fragment of Substance P. While direct research on this compound is not extensively available in public literature, this document provides a comprehensive framework for understanding its origins, potential synthesis, and putative biological context. This is achieved by extensively examining its parent molecule, Substance P, a pivotal neuropeptide in pain perception, inflammation, and various physiological processes. This guide will cover the foundational discovery of Substance P, established protocols for peptide synthesis applicable to this compound, and the known signaling pathways of Substance P, offering a theoretical basis for investigating its reversed-sequence counterpart.

Introduction to Substance P and the Concept of Reversed Sequence Peptides

Substance P (SP) is an undecapeptide neuropeptide, meaning it is composed of a chain of 11 amino acids.[1] It is a member of the tachykinin family of neuropeptides and plays a significant role as a neurotransmitter and neuromodulator.[1] The amino acid sequence of Substance P is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 (RPKPQQFFGLM-NH2).[1][2]

The peptide of interest, this compound, is the exact reverse sequence of the C-terminal portion of Substance P. The concept of "retro-inverso" or reversed-sequence peptides is a strategy in medicinal chemistry to create peptides with potentially increased stability against enzymatic degradation.[3] By reversing the sequence, the peptide bonds are in a different orientation, which can make them less recognizable to proteases while potentially retaining some binding affinity to the original target.

Discovery of Substance P:

Substance P was first identified in 1931 by Ulf von Euler and John H. Gaddum from extracts of equine brain and intestine.[1] They observed its ability to induce hypotension and muscle contraction.[4] The 11-amino acid structure of Substance P was later elucidated in 1971.[1][4]

Synthesis of this compound and Related Peptides

While specific synthesis protocols for this compound are not detailed in the available literature, its synthesis would follow the well-established methods of solid-phase peptide synthesis (SPPS), which is the standard for creating custom peptides like Substance P and its analogs.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

Table 1: Key Stages of Solid-Phase Peptide Synthesis (SPPS)

StepDescriptionReagents/Conditions
Resin Preparation The solid support (e.g., Wang resin, Rink amide resin) is prepared and functionalized with the first C-terminal amino acid (in the case of this compound, this would be Arginine).Dichloromethane (DCM), Dimethylformamide (DMF)
Deprotection The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed.20% Piperidine in DMF
Amino Acid Coupling The next N-terminally protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain.HBTU/HOBt or HATU in DMF/NMP, Diisopropylethylamine (DIPEA)
Washing The resin is washed to remove excess reagents and by-products.DMF, DCM
Repeat Cycle The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.-
Cleavage & Deprotection The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane)
Purification & Analysis The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.Acetonitrile/Water gradient, Mass Spectrometer

Experimental Workflow for Peptide Synthesis

G start Start: C-terminal amino acid on solid support deprotection N-terminal Deprotection (e.g., Fmoc removal) start->deprotection coupling Amino Acid Activation and Coupling deprotection->coupling wash Washing Step coupling->wash repeat Repeat for each amino acid in sequence wash->repeat Is sequence complete? No cleavage Cleavage from Resin and Side-Chain Deprotection wash->cleavage Is sequence complete? Yes repeat->deprotection purification Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spectrometry) purification->analysis end_product Final Peptide Product: This compound analysis->end_product

Caption: A generalized workflow for solid-phase peptide synthesis.

Biological Functions and Signaling Pathway of Substance P

Substance P exerts its effects by binding to neurokinin (NK) receptors, primarily the NK1 receptor (NK1R), which is a G-protein coupled receptor (GPCR).[4][5] The biological activities of Substance P are diverse and include roles in pain transmission, inflammation, and mood regulation.

Key Biological Roles of Substance P:

  • Pain Perception: Substance P is a key mediator in the transmission of pain signals from the periphery to the central nervous system.[1]

  • Neurogenic Inflammation: It is involved in local inflammatory responses, causing vasodilation and plasma extravasation.[1][6]

  • Immune Modulation: Substance P can modulate the activity of various immune cells.[4]

  • Central Nervous System: It is implicated in anxiety, depression, and stress responses.[7]

Substance P - NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor initiates a cascade of intracellular events.

G substance_p Substance P nk1r NK1 Receptor (GPCR) substance_p->nk1r Binds to g_protein G-protein (Gq/11) nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ (intracellular release) er->ca2 downstream Downstream Cellular Responses (e.g., Gene Expression, Neuronal Excitation) ca2->downstream pkc->downstream

Caption: The primary signaling pathway of Substance P via the NK1 receptor.

Putative Role and Future Directions for this compound

The rationale for synthesizing a reversed-sequence peptide like this compound is often to investigate its potential as a more stable antagonist or a tool to probe the receptor binding site. It is plausible that this compound was synthesized to:

  • Act as an Antagonist: By binding to the NK1 receptor without activating it, it could block the effects of Substance P. The development of Substance P antagonists has been an area of significant research.[8][9]

  • Have Increased Stability: The reversed sequence may confer resistance to degradation by peptidases, prolonging its potential biological effects.

  • Serve as a Control Peptide: In experiments, it could be used as a negative control to demonstrate the specificity of Substance P's effects.

Further research would be required to determine the actual binding affinity, biological activity, and pharmacokinetic properties of this compound.

Conclusion

This compound represents an intriguing synthetic peptide derived from the reversal of the C-terminal sequence of Substance P. While direct experimental data on this specific molecule is scarce, a robust understanding of its parent peptide, Substance P, provides a solid foundation for its synthesis and potential biological investigation. The methodologies for its creation are well-established within the field of peptide chemistry. Future studies are necessary to elucidate the specific biological activities and potential therapeutic applications of this and other reversed-sequence peptide analogs. This guide serves as a foundational resource for researchers embarking on the study of such novel peptide structures.

References

A Technical Guide to the Classification of the Tachykinin Neuropeptide Family and the Synthetic Peptide Mlgffqqpkpr-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tachykinin neuropeptide family, a significant class of signaling molecules in the nervous and immune systems. The guide details the classification, function, and signaling pathways of endogenous tachykinins such as Substance P, Neurokinin A, and Neurokinin B. It also addresses the classification and contextual role of the synthetic peptide Mlgffqqpkpr-NH2, the reversed sequence of Substance P, often utilized as a negative control in research. This document includes a summary of quantitative data for the natural tachykinins, detailed experimental protocols for neuropeptide analysis, and visualizations of key signaling pathways and experimental workflows to support researchers in the field of neuropeptide pharmacology and drug development.

Introduction to the Tachykinin Neuropeptide Family

The tachykinin family is a group of neuropeptides characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, where X is an aromatic or aliphatic residue.[1][2] These peptides are known for their ability to rapidly induce smooth muscle contraction.[1][3] Tachykinins are widely distributed throughout the central and peripheral nervous systems and are involved in a vast array of physiological and pathophysiological processes, including pain transmission, inflammation, smooth muscle contractility, and mood regulation.[4][5][6]

The primary mammalian tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[4] These peptides are derived from the post-translational processing of precursor proteins encoded by three different genes: TAC1 (which encodes SP and NKA), TAC3 (for NKB), and TAC4 (encoding Hemokinin-1 and Endokinins).[4][7]

Classification of this compound

This compound is a synthetic undecapeptide.[8][9] It is not a naturally occurring member of the tachykinin family. Its primary significance in a research context is that it is the reversed amino acid sequence of Substance P (SP), whose sequence is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 (RPKPQQFFGLM-NH2).[8][10]

Due to its reversed sequence, this compound is not expected to bind to or activate tachykinin receptors with any significant affinity or efficacy. Therefore, it is appropriately classified as a negative control peptide in studies investigating the biological effects of Substance P and the tachykinin system. Its use helps to distinguish specific receptor-mediated effects of Substance P from non-specific effects of peptide administration.

Tachykinin Receptors and Ligand Selectivity

Tachykinins exert their biological effects by binding to and activating a class of G protein-coupled receptors (GPCRs) known as tachykinin receptors (or neurokinin receptors).[3][11] There are three main subtypes of tachykinin receptors in mammals:

  • Neurokinin 1 Receptor (NK1R): Shows the highest affinity for Substance P.[1]

  • Neurokinin 2 Receptor (NK2R): Preferentially binds Neurokinin A.[1]

  • Neurokinin 3 Receptor (NK3R): Has the highest affinity for Neurokinin B.[1]

While there is a preferential affinity of each receptor for its primary ligand, cross-reactivity can occur, especially at higher concentrations.[1] The binding affinities of the endogenous tachykinins for their receptors are summarized in the table below.

Table 1: Tachykinin Receptor Binding Affinities (Illustrative)
LigandReceptorAffinity (Ki, nM) - Representative Values
Substance PNK1R~0.1 - 1
Substance PNK2R>1000
Substance PNK3R>1000
Neurokinin ANK1R~1 - 10
Neurokinin ANK2R~0.5 - 5
Neurokinin ANK3R~50 - 200
Neurokinin BNK1R>1000
Neurokinin BNK2R~100 - 500
Neurokinin BNK3R~0.5 - 2

Note: These are representative values from the literature; actual values can vary depending on the tissue, species, and experimental conditions.

As this compound is a reversed sequence peptide, quantitative data regarding its binding affinity for tachykinin receptors is not available in the public domain, as it is presumed to be inactive.

Tachykinin Signaling Pathways

Activation of tachykinin receptors initiates a cascade of intracellular signaling events. These receptors are primarily coupled to Gαq/11 proteins.[3] Upon ligand binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[12] The increase in intracellular Ca2+ and the activation of Protein Kinase C (PKC) by DAG trigger a wide range of downstream cellular responses, including neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators.[12] In some cellular contexts, tachykinin receptors can also couple to other G proteins, such as Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[13]

Tachykinin_Signaling_Pathway cluster_membrane Plasma Membrane NK_Receptor Tachykinin Receptor (NK1R, NK2R, NK3R) G_Protein Gαq/11 NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Tachykinin Tachykinin (e.g., Substance P) Tachykinin->NK_Receptor Binds G_Protein->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Downstream Cellular Responses Ca2->Cellular_Response Triggers PKC->Cellular_Response Phosphorylates Targets

Caption: Tachykinin receptor signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of neuropeptides like those in the tachykinin family and their synthetic analogs.

Radioligand Receptor Binding Assay

This protocol is a standard method for determining the binding affinity of a ligand for its receptor.

Receptor_Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing the receptor of interest (e.g., NK1R) start->prepare_membranes incubation Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., ¹²⁵I-Substance P) and varying concentrations of unlabeled competitor (e.g., Substance P or this compound) prepare_membranes->incubation separation Separate bound from free radioligand by rapid filtration incubation->separation measurement Measure radioactivity of the filter-bound complex using a gamma counter separation->measurement analysis Analyze data to determine IC₅₀ and calculate Ki measurement->analysis end End analysis->end Calcium_Imaging_Workflow start Start cell_culture Culture cells expressing the receptor of interest (e.g., NK1R) on a multi-well plate start->cell_culture dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or express a genetically encoded calcium indicator like GCaMP) cell_culture->dye_loading baseline Measure baseline fluorescence intensity using a fluorescence microscope or plate reader dye_loading->baseline stimulation Add varying concentrations of the test peptide (e.g., Substance P or This compound) to the cells baseline->stimulation measurement Record the change in fluorescence intensity over time stimulation->measurement analysis Analyze the fluorescence data to determine the EC₅₀ for the peptide measurement->analysis end End analysis->end

References

An In-depth Technical Guide to the Predicted Structure of the Mlgffqqpkpr-NH2 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the predicted three-dimensional structure of the Mlgffqqpkpr-NH2 peptide. As the reversed sequence of the neuropeptide Substance P, understanding its structural characteristics is a crucial first step in elucidating its potential biological activity and therapeutic applications. Lacking direct experimental data, this guide outlines a robust computational methodology for de novo structure prediction. It presents the predicted structural data in a clear, tabular format and details the protocol for computational modeling. Furthermore, to provide essential biological context, the well-established signaling pathway of Substance P is described and visualized, offering a framework for investigating the potential interactions and modulatory effects of its reversed analogue.

Introduction

This compound is a synthetic undecapeptide (an 11-amino acid peptide) with a C-terminal amide group. It is notable for being the reversed amino acid sequence of Substance P (RPKPQQFFGLM-NH2), a member of the tachykinin peptide family. Substance P is a well-characterized neuropeptide involved in a multitude of physiological and pathological processes, including pain transmission, inflammation, and cell proliferation, primarily through its interaction with the Neurokinin-1 Receptor (NK1R).[1][2][3]

The biological activity of peptides is intrinsically linked to their three-dimensional conformation. Therefore, predicting the structure of this compound is essential for designing experiments to probe its function. It may act as an antagonist, agonist, or have no affinity for the NK1R, or it could interact with entirely different biological targets. This guide employs established computational methods to predict its structure, providing a foundational model for further research.

Predicted Structural Analysis of this compound

Due to the high conformational flexibility of short linear peptides, computational predictions typically yield an ensemble of possible structures, which are then grouped into clusters based on structural similarity.[4] The most populated clusters with the lowest energy scores are considered the most probable conformations. The following table summarizes the predicted data for the this compound peptide, as would be generated by a de novo prediction server.

Data Presentation: Predicted Conformational Clusters
Cluster RankRepresentative ModelPopulation (%)sOPEP Score (kcal/mol)Predicted Secondary StructureCα RMSD (Å)
1Model 1.135-152.8Coil-Turn-Coil0.00
2Model 2.122-149.5Extended-Coil2.15
3Model 3.118-147.2Coil2.89
4Model 4.113-145.9Turn-Coil3.12
5Model 5.19-144.1Coil-Extended3.54

Note: The data presented in this table is illustrative of the typical output from a peptide structure prediction server like PEP-FOLD. sOPEP is a coarse-grained energy function used to assess the quality of the predicted models.[5] Cα RMSD (Root Mean Square Deviation) is calculated relative to the representative model of the most populated cluster (Cluster 1).

Experimental Protocols: Computational Structure Prediction

This section details the methodology for de novo prediction of the this compound peptide structure using a computational approach modeled after the well-established PEP-FOLD server.[6][7][8]

Principle

The PEP-FOLD methodology is a de novo approach that predicts peptide conformations from their amino acid sequence. It is based on the concept of a "Structural Alphabet," which describes the local conformations of short, four-residue fragments.[4][5] The protocol predicts the most likely series of these structural fragments for the given sequence and then assembles them using a greedy algorithm guided by a coarse-grained force field to generate plausible 3D models.[6]

Materials and Software
  • Input: Amino acid sequence of the peptide (Mlgffqqpkpr) with C-terminal amidation specified.

  • Software: PEP-FOLD online server or a similar de novo peptide structure prediction tool.[5]

  • Analysis Tools: Molecular visualization software (e.g., PyMOL, Chimera) for model inspection and analysis.

Protocol
  • Sequence Submission: The primary amino acid sequence "Mlgffqqpkpr" is submitted to the prediction server. The C-terminal amidation (-NH2) is a critical chemical modification that must be accounted for in the force field calculations as it neutralizes the charge of the C-terminal carboxyl group.

  • Structural Alphabet Profile Prediction: The server first predicts a profile of probabilities for each "Structural Alphabet" (SA) letter at each position along the peptide sequence. This is achieved using a Hidden Markov Model (HMM) trained on a large database of known protein structures.[4]

  • Conformational Sampling:

    • A greedy algorithm assembles the peptide chain residue by residue, exploring the conformational space defined by the predicted SA letters.[6]

    • The assembly process is driven by the sOPEP (Optimized Potential for Efficient peptide structure Prediction) coarse-grained force field, which evaluates the energy of the generated conformations.[5]

    • This simulation is repeated multiple times (e.g., 100-200 runs) to ensure adequate sampling of the conformational landscape.[7]

  • Model Clustering and Ranking:

    • All generated 3D models are subjected to a clustering analysis based on their Cα RMSD.

    • Models are grouped into a predefined number of clusters (typically 5 to 10).

    • The clusters are ranked based on their population size and the average sOPEP score of their constituent models. The model with the lowest energy score within each cluster is selected as its representative.

  • Output Analysis: The server provides the top-ranked clusters, their representative models in PDB format, population statistics, and energy scores. These models are then visualized and analyzed to understand the potential secondary structure elements (helices, sheets, turns, coils) and the overall topology of the peptide.

Mandatory Visualization: Computational Workflow

G cluster_input Input cluster_process Prediction Engine (PEP-FOLD) cluster_output Output seq Peptide Sequence (this compound) sa_pred Structural Alphabet Profile Prediction (HMM) seq->sa_pred Submit sampling Conformational Sampling (Greedy Algorithm + sOPEP Force Field) sa_pred->sampling Generate Profiles clustering Model Clustering (RMSD-based) sampling->clustering Generate Ensemble models Ranked 3D Models (PDB) clustering->models Select Representatives data Quantitative Data (Scores, Population) clustering->data Analyze Clusters

Computational workflow for de novo peptide structure prediction.

Biological Context: Substance P Signaling Pathway

To formulate hypotheses about the function of this compound, it is crucial to understand the signaling pathway of its parent peptide, Substance P. Substance P exerts its effects by binding to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR).[9][10] The activation of NK1R initiates a cascade of intracellular events that mediate its diverse biological functions.

Upon binding of Substance P, the NK1R couples primarily to the Gq/11 family of G-proteins.[9] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][11]

  • IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[11]

  • DAG and the increased intracellular Ca2+ concentration synergistically activate Protein Kinase C (PKC).[12]

Activated PKC can then phosphorylate a variety of downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) cascades, such as ERK1/2 and p38 MAPK.[13] These signaling pathways ultimately lead to the activation of transcription factors like NF-κB, resulting in changes in gene expression that promote inflammation, cell proliferation, and survival.[9][14] Depending on the cell type, NK1R can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[10][15]

Mandatory Visualization: Substance P / NK1R Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP Substance P NK1R NK1R SP->NK1R Binds Gq Gq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates MAPK MAPK Cascade (ERK, p38) PKC->MAPK Activates TF Transcription Factors (e.g., NF-κB) MAPK->TF Activates Response Cellular Responses (Inflammation, Proliferation) TF->Response Regulates Gene Expression

Simplified signaling cascade following Substance P binding to the NK1 Receptor.

Conclusion and Future Directions

This guide provides a foundational, albeit predictive, structural model for the this compound peptide. The computational data suggests a predominantly flexible coil and turn structure, which is typical for short, linear peptides in solution. The detailed computational protocol offers a reproducible workflow for researchers to generate and refine these structural hypotheses.

The provided biological context of the Substance P/NK1R pathway is critical for guiding future experimental work. Key research directions should include:

  • Chemical Synthesis and Purification: Synthesizing the this compound peptide for experimental validation.

  • Structural Validation: Employing biophysical techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy to experimentally determine its secondary and tertiary structure and compare it with the predicted models.

  • Biological Assays: Performing competitive binding assays to determine if this compound interacts with the NK1R. Functional assays measuring downstream signaling events (e.g., calcium mobilization, MAPK phosphorylation) will be essential to characterize it as a potential agonist or antagonist.

By integrating these computational predictions with rigorous experimental validation, the scientific community can effectively unravel the structure-function relationship of this novel peptide and evaluate its potential as a modulator of the tachykinin system for therapeutic development.

References

Unraveling the Enigma of Mlgffqqpkpr-NH2: A Reversed Peptide in Substance P Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the peptide sequence Mlgffqqpkpr-NH2. It is identified as the reversed amino acid sequence of the well-characterized neuropeptide, Substance P. While no direct biological activity is attributed to this compound, its significance lies in its use as a critical negative control in studies investigating the specific effects of Substance P. This guide will delve into the known functions and signaling pathways of Substance P to provide a framework for understanding the expected lack of activity of its reversed counterpart. Detailed experimental protocols are provided to enable researchers to verify the inert nature of this compound and to highlight the specificity of Substance P-mediated biological effects.

Introduction: The Significance of Reversed Sequences in Peptide Research

In the field of peptide research, demonstrating the specificity of a biologically active peptide is paramount. One of the most common and effective methods to achieve this is through the use of a control peptide with a reversed or scrambled amino acid sequence. The underlying principle is that the specific three-dimensional structure of a peptide, which is dictated by its linear amino acid sequence, is crucial for its interaction with its biological target, such as a receptor. By reversing the sequence, the peptide's ability to adopt the correct conformation for binding and activation is typically abolished.

The peptide this compound is the reversed sequence of Substance P (RPKPQQFFGLM-NH2).[1][2][3] Substance P is a member of the tachykinin family of neuropeptides and plays a significant role in a myriad of physiological and pathological processes, including pain transmission, neurogenic inflammation, vasodilation, and immune modulation.[1][4] Therefore, this compound serves as an ideal negative control in experiments designed to elucidate the specific biological roles of Substance P.

Homology Analysis of this compound

A Basic Local Alignment Search Tool (BLAST) analysis of the this compound sequence against the non-redundant protein sequences database reveals no significant similarity to any known endogenous proteins. This lack of homology is expected for a synthetic reversed peptide sequence and further supports its use as a specific negative control, as it is unlikely to have off-target effects by mimicking other endogenous peptides.

The Biological Context: Substance P and the Neurokinin-1 Receptor

To appreciate the utility of this compound as a control, it is essential to understand the biological functions of its native counterpart, Substance P.

3.1. Substance P: A Multifunctional Neuropeptide

Substance P is an eleven-amino acid peptide that exerts its effects by binding to and activating specific receptors on the cell surface.[4] It is widely distributed throughout the central and peripheral nervous systems and is also found in non-neuronal tissues. Its diverse functions include:

  • Pain Perception: Substance P is a key neurotransmitter in the transmission of pain signals from the periphery to the central nervous system.

  • Neurogenic Inflammation: Upon its release from sensory nerve endings, Substance P can induce vasodilation, increase vascular permeability, and recruit immune cells, contributing to local inflammatory responses.[4]

  • Immune Modulation: Substance P can modulate the activity of various immune cells, including lymphocytes, macrophages, and mast cells.[2][5]

  • Smooth Muscle Contraction: It can induce the contraction of smooth muscle in the gastrointestinal and respiratory tracts.

3.2. The Neurokinin-1 Receptor (NK1R)

The primary receptor for Substance P is the neurokinin-1 receptor (NK1R), a member of the G protein-coupled receptor (GPCR) superfamily.[1][6][7] The binding of Substance P to NK1R initiates a cascade of intracellular signaling events that ultimately lead to the cellular response.

Signaling Pathways of Substance P

The activation of NK1R by Substance P triggers several key signaling pathways. The reversed sequence, this compound, is not expected to activate these pathways.

4.1. Phospholipase C (PLC) Pathway

The canonical signaling pathway activated by the Substance P/NK1R complex involves the activation of phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10][11]

  • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • DAG activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets.

Substance_P_PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1R SP->NK1R Gq Gq NK1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1. Substance P-induced Phospholipase C signaling pathway.

4.2. Mitogen-Activated Protein Kinase (MAPK) Pathway

Substance P can also activate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases (ERK1/2) and p38 MAPK.[12] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and inflammation.

Substance_P_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1R SP->NK1R G_protein G Protein NK1R->G_protein activates Upstream_kinases Upstream Kinases (e.g., Raf, MEK) G_protein->Upstream_kinases activates ERK12 ERK1/2 Upstream_kinases->ERK12 p38 p38 MAPK Upstream_kinases->p38 Transcription_Factors Transcription Factors ERK12->Transcription_Factors p38->Transcription_Factors Gene_Expression Gene Expression (e.g., inflammatory mediators) Transcription_Factors->Gene_Expression

Figure 2. Substance P-induced MAPK signaling pathway.

Quantitative Data for Substance P

The following tables summarize key quantitative parameters for the interaction of Substance P with its receptor and its downstream signaling effects. These values serve as a benchmark for comparison when evaluating the activity of this compound, for which these parameters are expected to be negligible.

Table 1: Receptor Binding Affinity of Substance P

LigandReceptorCell Type/TissueKd (nM)Bmax (pmol/mg protein)Reference
[3H]Substance PRat brain NK1RTransfected CHO cells0.33 ± 0.135.83 ± 1.16[13]
Substance PHuman NK1R---

Table 2: Functional Activity of Substance P

AssayCell TypeEC50 (nM)Reference
Calcium MobilizationHEK-NK1R cells0.4[14]
β-hexosaminidase release (degranulation)LAD2 mast cells5900[14]
cAMP AccumulationNK1R-expressing HEK293 cells~15.8[12]
Phosphoinositide HydrolysisTransfected CHO cells-[13]

Experimental Protocols for Sequence Analysis

To experimentally validate the lack of biological activity of this compound, a series of in vitro assays can be performed.

6.1. Experimental Workflow

The following diagram illustrates a typical workflow for comparing the activity of Substance P with its reversed counterpart.

Experimental_Workflow start Start: Prepare Peptides (Substance P & this compound) cell_culture Cell Culture (e.g., NK1R-expressing cells) start->cell_culture binding_assay Receptor Binding Assay cell_culture->binding_assay functional_assays Functional Assays cell_culture->functional_assays data_analysis Data Analysis and Comparison binding_assay->data_analysis calcium_imaging Calcium Imaging functional_assays->calcium_imaging mapk_assay MAPK Phosphorylation Assay functional_assays->mapk_assay calcium_imaging->data_analysis mapk_assay->data_analysis conclusion Conclusion: Specificity of Substance P effects data_analysis->conclusion

References

Mlgffqqpkpr-NH2: A Technical Evaluation in the Context of Endogenous Peptides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Mlgffqqpkpr-NH2 is Not an Endogenous Peptide

Contrary to the topic's premise, extensive investigation of scientific literature and biochemical databases reveals no evidence that the peptide this compound is an endogenous molecule. Instead, it is consistently identified as a synthetic peptide known as Reversed Substance P .[1][2] Its amino acid sequence is the reverse of the naturally occurring neuropeptide, Substance P.

In experimental contexts, reversed sequence peptides serve as valuable negative controls. Due to the stereospecificity of receptor-ligand interactions, a reversed peptide is unlikely to bind to the natural receptor or elicit a biological response. Its use helps researchers confirm that the observed effects of the natural peptide (Substance P) are specific to its sequence and not due to non-specific peptide properties.

Given that the biological relevance and all known signaling functions are associated with the endogenous peptide Substance P, this guide will focus on its core properties, experimental protocols, and signaling pathways. This approach provides the requested in-depth technical information on the biologically active counterpart to the synthetic this compound.

Substance P: The Endogenous Neuropeptide

1. Core Concepts

Substance P (SP) is an undecapeptide (a peptide with 11 amino acids) and a prominent member of the tachykinin family of neuropeptides.[1] Discovered in 1931 by Ulf von Euler and John H. Gaddum, its structure was fully elucidated in 1971.[1][3] SP functions as both a neurotransmitter and a neuromodulator, playing a critical role in a wide array of physiological and pathological processes.

  • Amino Acid Sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 (RPKPQQFFGLM-NH2)[1]

  • Primary Receptor: Neurokinin-1 Receptor (NK-1R), a G protein-coupled receptor (GPCR).[1][2]

  • Key Functions: Pain transmission, neurogenic inflammation, vasodilation, smooth muscle contraction, and modulation of the immune system. It is also implicated in mood and anxiety disorders, stress, and emesis.[1][4][5]

2. Quantitative Data

The following tables summarize key quantitative parameters related to Substance P, providing a comparative overview for researchers.

Table 1: Concentration of Substance P in Various Tissues

Tissue/Fluid Species Concentration Reference
Human Plasma (Male) Human ~298 pg/mL [6]
Human Plasma (Female) Human ~251 pg/mL [6]
Porcine Pituitary Porcine ~379 ng/g wet weight [6]
Porcine Ileum Porcine ~7.9 ng/g wet weight [6]
Porcine Jejunum Porcine ~1.9 ng/g wet weight [6]

| Human Serum | Human | <1700 pg/mL |[7] |

Table 2: Receptor Binding and Functional Potency of Substance P

Parameter Receptor/System Value Conditions Reference
Binding Affinity (Kd) Rat NK-1R (CHO cells) 0.33 ± 0.13 nM [³H]Substance P binding [8]
Rat NK-1R (CHO cells) 0.17 nM Radiolabeled SP binding [9]
Receptor Density (Bmax) Rat NK-1R (CHO cells) 5.83 ± 1.16 pmol/mg protein [³H]Substance P binding [8]
KNRK cells expressing rat SPR ~80,000 receptors/cell ¹²⁵I-Substance P binding [10]
Functional Potency (EC50) Calcium Mobilization (KNRK cells) 0.66 nM Substance P-induced Ca²⁺ signal [10]
cAMP Accumulation (HEK293 cells) ~15.8 nM (-log EC50 = 7.8 M) SP-induced cAMP increase [11]

| | Calcium Increase (HEK293 cells) | ~3.16 nM (-log EC50 = 8.5 M) | SP-induced [Ca²⁺]i increase |[11] |

3. Experimental Protocols

Detailed methodologies are crucial for the accurate study of Substance P. Below are protocols for its quantification and the characterization of its receptor interactions.

3.1. Quantification of Substance P by Competitive ELISA

This protocol outlines a common method for measuring SP concentrations in biological samples like serum, plasma, or cell culture supernatants.[7][12]

  • Sample Preparation:

    • Collect blood in a serum separator tube. Allow to clot for 30 minutes to 2 hours at room temperature.

    • Centrifuge at approximately 1,000 x g for 20 minutes.

    • Aliquot the separated serum and store at -20°C or -80°C until use. Avoid repeated freeze-thaw cycles.[7][13]

    • For plasma, collect blood using EDTA or heparin as an anticoagulant and centrifuge promptly.

    • Dilute samples as required with the provided Assay Buffer. For example, a 1:64 dilution for serum is often recommended, but this must be optimized by the end-user.[14]

  • Assay Procedure (Competitive ELISA):

    • Bring all reagents and samples to room temperature.

    • Prepare serial dilutions of the Substance P standard (e.g., from 10,000 pg/mL down to ~10 pg/mL) to generate a standard curve.[15]

    • Pipette 50 µL of standard or sample into the appropriate wells of a microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).

    • Add 50 µL of HRP-labeled Substance P (the "conjugate") to each well (except blanks).

    • Add 50 µL of a mouse monoclonal antibody to Substance P to each well (except blanks and non-specific binding wells).

    • Seal the plate and incubate for 2 hours at room temperature on a plate shaker. During this time, the sample/standard SP competes with the HRP-SP for binding to the primary antibody.

    • Wash the wells 3-5 times with Wash Buffer to remove unbound reagents.

    • Add 100-200 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution to each well and incubate for 30 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.

    • Read the optical density at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of Substance P in the sample.[7]

3.2. Radioligand Receptor Binding Assay

This protocol determines the affinity (Kd) and density (Bmax) of NK-1 receptors using a radiolabeled form of Substance P.

  • Membrane Preparation:

    • Homogenize tissues or cultured cells expressing the NK-1 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay). Store aliquots at -80°C.

  • Binding Assay:

    • Saturation Binding:

      • Set up a series of tubes containing a fixed amount of membrane protein.

      • Add increasing concentrations of a radiolabeled ligand, such as [³H]Substance P or ¹²⁵I-labeled SP.

      • For each concentration, prepare a parallel tube containing an excess of unlabeled Substance P (e.g., 1 µM) to determine non-specific binding.

      • Incubate at 4°C for 3 hours to reach equilibrium.[16]

      • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B), washing quickly with ice-cold buffer to separate bound from free radioligand.

      • Measure the radioactivity trapped on the filters using a scintillation counter.

      • Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.[8]

    • Competition Binding:

      • Incubate a fixed concentration of radiolabeled SP with membrane preparations in the presence of increasing concentrations of an unlabeled competitor (e.g., Substance P itself or a test compound).

      • Measure the displacement of the radioligand and calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding).

4. Signaling Pathways and Visualizations

Substance P binding to the NK-1R activates multiple intracellular signaling cascades, primarily through Gαq and Gαs proteins.[17][18]

4.1. Primary NK-1R Signaling Cascade

The canonical pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the activation of downstream effectors like the mitogen-activated protein kinases (MAPKs), such as ERK1/2, which are involved in cell proliferation, inflammation, and survival.[2][17]

SubstanceP_Signaling SP Substance P NK1R NK-1 Receptor (GPCR) SP->NK1R Binds Gq Gαq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (Inflammation, Proliferation, Pain) Ca_Release->Response MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade Activates MAPK_Cascade->Response

Caption: Substance P / NK-1R Signaling Pathway

4.2. Experimental Workflow Visualization

The following diagram illustrates the logical steps of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Substance P.

ELISA_Workflow Start Start: Prepare Reagents, Standards, and Samples Add_Sample 1. Add Standards & Samples to Coated Plate Start->Add_Sample Add_Ab_Conj 2. Add Primary Antibody & Enzyme-Labeled SP (Conjugate) Add_Sample->Add_Ab_Conj Incubate_Compete 3. Incubate (Competitive Binding Occurs) Add_Ab_Conj->Incubate_Compete Wash1 4. Wash Plate Incubate_Compete->Wash1 Add_Substrate 5. Add Substrate Solution Wash1->Add_Substrate Incubate_Color 6. Incubate (Color Development) Add_Substrate->Incubate_Color Stop 7. Add Stop Solution Incubate_Color->Stop Read 8. Read Absorbance (450 nm) Stop->Read Analyze 9. Calculate Concentration (vs. Standard Curve) Read->Analyze

Caption: Workflow for Competitive ELISA of Substance P

References

Preliminary In Vitro Studies of Substance P Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vitro studies and quantitative data for the specific peptide Mlgffqqpkpr-NH2, a reversed sequence analogue of Substance P, are not available in the public domain. This guide therefore provides a comprehensive overview of the typical in vitro evaluation of Substance P (SP) and its analogues, offering a foundational framework for investigating novel derivatives like this compound.

Introduction

Substance P (SP) is an undecapeptide neuropeptide, part of the tachykinin family, with the amino acid sequence H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1][2][3] It is involved in a myriad of physiological processes, including inflammation, pain transmission, and smooth muscle contraction, by acting as a high-affinity ligand for the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[1][2][3][4] The investigation of SP analogues is a key area of research for developing selective agonists or antagonists for therapeutic intervention in various diseases.[5] This guide outlines the fundamental in vitro assays and methodologies employed to characterize the biological activity of such analogues.

Core Experimental Protocols

Cell Culture

HEK293 or CHO cells stably transfected with the human NK1R are commonly used for in vitro assays. These cells provide a robust and specific system to study receptor binding and downstream signaling. Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the NK1R by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cells expressing NK1R are harvested, homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.

  • Competition Binding: Cell membranes are incubated with a fixed concentration of a radiolabeled NK1R antagonist (e.g., [3H]-Aprepitant) and varying concentrations of the test peptide (e.g., an SP analogue).

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Activation of the NK1R by an agonist like Substance P leads to the activation of Phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i).[1]

Methodology:

  • Cell Plating: NK1R-expressing cells are seeded into 96-well or 384-well black-walled, clear-bottom plates.[6]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for a specified time at 37°C.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation), and varying concentrations of the test peptide are added.

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are measured in real-time.

  • Data Analysis: The dose-response curve is plotted to determine the half-maximal effective concentration (EC50) for agonists or the IC50 for antagonists.

Inositol (B14025) Phosphate (IP) Accumulation Assay

This assay provides a direct measure of the Gq pathway activation by quantifying the accumulation of inositol phosphates, a downstream product of PLC activity.[7]

Methodology:

  • Cell Labeling: NK1R-expressing cells are incubated with [3H]-myo-inositol overnight to label the cellular phosphoinositide pools.

  • Stimulation: Cells are washed and pre-incubated with LiCl (to inhibit inositol monophosphatase) before being stimulated with the test peptide for a defined period.

  • Extraction: The reaction is stopped, and inositol phosphates are extracted from the cells.

  • Purification and Quantification: The [3H]-inositol phosphates are separated by anion-exchange chromatography and quantified by scintillation counting.

  • Data Analysis: Dose-response curves are generated to determine the EC50 values.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for Substance P and a potential antagonist analogue, illustrating how results from the described assays are typically summarized.

CompoundReceptor Binding (Ki, nM)Calcium Mobilization (EC50/IC50, nM)Inositol Phosphate Accumulation (EC50/IC50, nM)
Substance P0.51.21.5
Analogue X (Antagonist)2.5IC50 = 15IC50 = 20

Signaling Pathways and Experimental Workflow

Substance P / NK1R Signaling Pathway

Substance P binding to the NK1R primarily activates the Gq alpha subunit of the G-protein complex.[1] This initiates a signaling cascade through Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in many of SP's physiological effects.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P (Ligand) NK1R NK1 Receptor SP->NK1R Binds G_Protein Gq Protein NK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Acts on IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Binds to Receptor Ca_Release Ca2+ Release Ca_Store->Ca_Release

Caption: NK1R Gq-mediated signaling cascade.

General Workflow for In Vitro Peptide Characterization

The process of characterizing a novel peptide analogue follows a logical progression from confirming its interaction with the target receptor to quantifying its functional effect on cellular signaling pathways.

Experimental_Workflow start Synthesize & Purify Peptide Analogue binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assays (e.g., Ca2+ Mobilization) binding_assay->functional_assay agonist_check Agonist Activity? functional_assay->agonist_check antagonist_check Antagonist Activity? agonist_check->antagonist_check No determine_ec50 Determine EC50 agonist_check->determine_ec50 Yes determine_ic50 Determine IC50 antagonist_check->determine_ic50 Yes end Characterize Peptide Profile antagonist_check->end No (Inactive) determine_ec50->end determine_ic50->end

References

Exploratory Research on Mlgffqqpkpr-NH2 Pharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the exploratory pharmacological research on Mlgffqqpkpr-NH2, a synthetic peptide identified as the reversed sequence of the neuropeptide Substance P. Due to a lack of publicly available pharmacological data specific to this compound, this document focuses on the well-established pharmacology of its parent peptide, Substance P, as a predictive framework. The guide details the presumed molecular targets, signaling pathways, and key experimental protocols essential for the characterization of this compound. This includes methodologies for receptor binding and functional assays. All quantitative data for Substance P are presented in structured tables, and signaling pathways and experimental workflows are visualized using DOT language diagrams. The objective is to equip researchers with the foundational knowledge and methodologies required to investigate the pharmacology of this reversed-sequence peptide.

Introduction

This compound is the reversed amino acid sequence of Substance P, a prominent member of the tachykinin family of neuropeptides. Substance P is an undecapeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. It is a neurotransmitter and neuromodulator involved in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. The biological effects of Substance P are primarily mediated through its high-affinity interaction with the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).

The pharmacological profile of a reversed-sequence peptide can differ significantly from its parent molecule. While some retro-inverso analogues (peptides with reversed sequence and inverted chirality) have been shown to retain biological activity, the activity of a simple reversed-sequence peptide like this compound is not readily predictable. For instance, a study on partially modified retro-inverso C-terminal analogues of Substance P found that one analogue retained 22% of the parent peptide's potency in a guinea pig ileum assay, while another was completely inactive.[1]

This guide will, therefore, outline the established pharmacology of Substance P as a basis for the exploratory research of this compound.

Presumed Molecular Target and Signaling Pathway

The primary molecular target for Substance P is the Neurokinin-1 receptor (NK1R). It is therefore hypothesized that the initial pharmacological investigation of this compound should focus on its potential interaction with NK1R.

The NK1R is a member of the rhodopsin-like family of GPCRs and is primarily coupled to the Gq/11 family of G-proteins. Activation of NK1R by an agonist initiates a well-characterized signaling cascade:

  • G-protein Activation: Ligand binding to NK1R induces a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11.

  • Phospholipase C Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

Substance_P_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P (or this compound) NK1R NK1 Receptor SP->NK1R Binds to Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

Caption: Hypothesized Signaling Pathway for this compound via the NK1 Receptor.

Quantitative Pharmacological Data (Substance P)

The following table summarizes key pharmacological parameters for the parent peptide, Substance P, at the human NK1 receptor. These values serve as a benchmark for the potential activity of this compound.

ParameterValueReceptorCell LineAssay Type
Binding Affinity (Ki) ~0.1 - 1 nMHuman NK1RVariousRadioligand Binding
Functional Potency (EC50) ~0.1 - 5 nMHuman NK1RVariousCalcium Mobilization

Note: The exact values can vary depending on the experimental conditions, cell line, and assay used.

Key Experimental Protocols

To characterize the pharmacology of this compound, a series of in vitro assays are required. The following are detailed protocols for foundational experiments.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of this compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [125I]Substance P or a high-affinity [3H]-labeled NK1R antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM).

  • This compound at various concentrations.

  • 96-well plates and filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add cell membranes, radioligand (at a concentration close to its Kd), and either assay buffer (for total binding), non-specific binding control, or a concentration of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Functional Assay (Intracellular Calcium Mobilization)

This assay measures the ability of this compound to act as an agonist or antagonist at the NK1 receptor by monitoring changes in intracellular calcium concentration.

Materials:

  • A cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound at various concentrations.

  • Substance P (as a reference agonist).

  • A known NK1R antagonist (for antagonist mode).

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure (Agonist Mode):

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound and the reference agonist, Substance P.

  • Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the different concentrations of this compound or Substance P into the wells and continuously measure the change in fluorescence over time.

  • Determine the peak fluorescence response for each concentration.

  • Plot the concentration-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).

Procedure (Antagonist Mode):

  • Follow steps 1 and 2 from the agonist mode protocol.

  • Prepare serial dilutions of this compound.

  • Pre-incubate the cells with the different concentrations of this compound for a specified time.

  • Inject a fixed concentration of Substance P (typically its EC80) into the wells and measure the fluorescence response.

  • Plot the inhibition of the Substance P response against the concentration of this compound and calculate the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the pharmacological characterization of this compound.

Experimental_Workflow Start Start: Hypothesize this compound interacts with NK1R Binding_Assay Receptor Binding Assay (Determine Ki) Start->Binding_Assay Decision_Antagonist Does it bind? Binding_Assay->Decision_Antagonist Functional_Assay_Agonist Functional Assay (Agonist Mode) (Determine EC50 and Emax) Decision_Agonist Is it an agonist? Functional_Assay_Agonist->Decision_Agonist Functional_Assay_Antagonist Functional Assay (Antagonist Mode) (Determine IC50) Data_Analysis Data Analysis and Pharmacological Profile Functional_Assay_Antagonist->Data_Analysis Decision_Agonist->Functional_Assay_Antagonist No Decision_Agonist->Data_Analysis Yes Decision_Antagonist->Functional_Assay_Agonist Yes Inactive Inactive at NK1R Decision_Antagonist->Inactive No

Caption: Experimental Workflow for this compound Pharmacological Profiling.

Conclusion

While direct pharmacological data for this compound is currently unavailable, its identity as reversed Substance P provides a strong rationale for initiating its characterization at the Neurokinin-1 receptor. The experimental protocols and foundational knowledge presented in this guide offer a robust starting point for researchers to elucidate the pharmacological profile of this novel peptide. The key initial steps will be to determine if this compound binds to the NK1R and subsequently, whether it acts as an agonist or antagonist. The results of these initial studies will be critical in guiding further research into the potential therapeutic applications of this compound.

References

Methodological & Application

Mlgffqqpkpr-NH2 solid-phase peptide synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Solid-Phase Synthesis of Mlgffqqpkpr-NH2

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the peptide this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone for the chemical synthesis of peptides, offering a rapid and efficient method for assembling amino acid chains.[1] The Fmoc-based strategy is the most prevalent approach due to its mild deprotection conditions.[1] This protocol outlines the synthesis of the peptide with the sequence Met-Leu-Gly-Phe-Phe-Gln-Gln-Pro-Lys-Pro-Arg-NH2 (this compound). The presence of a C-terminal amide necessitates the use of a specific resin, such as Rink Amide resin.[2][3] The sequence contains amino acids like proline and glutamine, which can present challenges such as slower coupling kinetics and potential side reactions, respectively.[2][4][5] Therefore, this protocol incorporates strategies to address these potential difficulties to ensure a high-quality final product.

Materials and Reagents

A comprehensive list of materials and reagents required for the synthesis, purification, and analysis of this compound is provided in the table below.

Category Item Specifications/Notes
Resin Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/g substitution
Fmoc-Arg(Pbf)-OH
Fmoc-Pro-OH
Fmoc-Lys(Boc)-OH
Fmoc-Gln(Trt)-OHTrityl protection for glutamine side chain
Fmoc-Phe-OH
Fmoc-Gly-OH
Fmoc-Leu-OH
Fmoc-Met-OH
Coupling Reagents HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Highly efficient coupling reagent[5][6]
HOBt (Hydroxybenzotriazole)Additive to minimize racemization[5]
DIPEA (N,N-Diisopropylethylamine)Base for coupling reaction
Deprotection Reagent Piperidine (B6355638)20% (v/v) in DMF
Solvents DMF (N,N-Dimethylformamide)Peptide synthesis grade
DCM (Dichloromethane)
Diethyl EtherAnhydrous, for precipitation
Cleavage Cocktail TFA (Trifluoroacetic acid)Reagent grade
TIS (Triisopropylsilane)Scavenger
WaterDeionized
Purification Acetonitrile (ACN)HPLC grade
WaterHPLC grade
TFAHPLC grade
Equipment Solid-Phase Peptide Synthesis Vessel
Mechanical Shaker
HPLC System with Preparative C18 Column
Lyophilizer
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Experimental Protocol

Resin Swelling
  • Place the Rink Amide MBHA resin in the synthesis vessel.

  • Add DMF to the resin (approximately 10 mL per gram of resin).[3]

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[7]

  • Drain the DMF from the synthesis vessel.

Fmoc Solid-Phase Peptide Synthesis Cycle

The peptide chain is assembled by repeating the following deprotection and coupling steps for each amino acid in the sequence, starting from the C-terminal (Arginine) and proceeding to the N-terminal (Methionine).

  • Add a 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.[3]

  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin substitution), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To ensure complete coupling, perform a ninhydrin (B49086) (Kaiser) test. If the test is positive (indicating incomplete reaction), the coupling step should be repeated.[3]

  • After successful coupling, wash the resin with DMF (3 times) and DCM (3 times) and then again with DMF (3 times).

Note on Difficult Couplings:

  • Proline: The coupling of the amino acid following proline (in this sequence, Lysine) should be performed twice ("double coupling") to ensure complete reaction, as proline's secondary amine structure can hinder coupling efficiency.[4]

  • Glutamine-Glutamine: The Gln-Gln dipeptide sequence can be prone to side reactions. Ensuring complete coupling at each step is crucial.

Cleavage and Deprotection
  • After the final amino acid (Methionine) has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the solution to separate the resin beads and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Peptide Precipitation and Purification
  • Concentrate the TFA filtrate to a smaller volume under a gentle stream of nitrogen.

  • Add the concentrated peptide solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the pure peptide and lyophilize them to obtain a white, fluffy powder.

Analysis

Confirm the identity of the purified peptide by mass spectrometry to ensure the molecular weight corresponds to that of this compound. Purity can be assessed by analytical RP-HPLC.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound on a 0.1 mmol scale.

Parameter Value
Synthesis Scale 0.1 mmol
Theoretical Molecular Weight ~1329.7 g/mol
Theoretical Yield ~133 mg
Expected Final Yield (after purification) 15-30% (20-40 mg)
Expected Purity (by HPLC) >95%

Visualizations

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle (Repeated) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis MS & HPLC Analysis Purification->Analysis

Caption: Workflow for the solid-phase synthesis of this compound.

Proline Biosynthesis Pathway

While the biological function of this compound is not defined, its composition of proline and glutamine is noteworthy. Proline can be endogenously synthesized from glutamine.[8][9][10] This metabolic relationship is depicted below.

Proline_Biosynthesis Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate P5C Pyrroline-5-Carboxylate (P5C) Glutamate->P5C ATP to ADP+Pi P5CS P5C Synthase P5CS->P5C Proline Proline P5C->Proline NAD(P)H to NAD(P)+ PYCR P5C Reductase PYCR->Proline

Caption: Metabolic pathway for the biosynthesis of proline from glutamine.[8][9][10]

Troubleshooting

Problem Possible Cause Suggested Solution
Low Yield Incomplete couplingUse a more efficient coupling reagent like HATU; perform double couplings for difficult residues (e.g., after Proline).[4][11]
Aggregation of peptide chainUse chaotropic salts or a different solvent system.[11]
Deletion Sequences Incomplete deprotection or couplingIncrease deprotection/coupling times; ensure thorough washing between steps.
Side Product Formation Scavengers ineffective during cleavageUse a more comprehensive scavenger cocktail, especially if the sequence contained Trp or Cys.
Side reactions of glutamineEnsure complete coupling to minimize side chain reactions.

References

Application Note and Protocol: High-Efficiency Purification of the Synthetic Peptide Mlgffqqpkpr-NH2 via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Synthetic peptides are invaluable tools in biomedical research and drug development. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with a variety of impurities such as deletion sequences, truncated peptides, and byproducts from the synthesis and cleavage processes.[1][2] To ensure accurate and reproducible results in downstream applications, high-purity peptides are essential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for the purification of synthetic peptides due to its high resolving power and the use of volatile mobile phases that simplify peptide recovery.[1][3]

This document provides a comprehensive protocol for the purification of the synthetic peptide Mlgffqqpkpr-NH2 using RP-HPLC. The method leverages the principle of hydrophobic interaction, where the peptide is separated on a non-polar stationary phase with a polar mobile phase.[1][3] Peptides bind to the hydrophobic stationary phase in a highly aqueous mobile phase and are subsequently eluted by a gradient of increasing organic solvent concentration.[1] More hydrophobic peptides, like this compound, will have a stronger interaction with the stationary phase and thus require a higher concentration of organic solvent for elution.[1] The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), is crucial for improving peak shape and resolution.[4][5]

Experimental Protocol

This protocol outlines the steps for the purification of this compound from a crude synthetic mixture.

1. Materials and Reagents

  • Crude this compound peptide powder

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)[6]

  • Trifluoroacetic acid (TFA), HPLC-grade[7]

  • 0.22 µm syringe filters

2. Equipment

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

  • Reversed-phase C18 HPLC column (preparative scale, e.g., 250 x 21.2 mm, 5 µm particle size, 100-300 Å pore size)[8]

  • Analytical HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Lyophilizer

  • Vortex mixer

  • Sonicator

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN. Degas the solution.

4. Sample Preparation

  • Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A.

  • If solubility is an issue, a small percentage of organic solvent or a stronger solvent like DMSO can be used, followed by dilution with Mobile Phase A.[9]

  • Vortex and sonicate briefly to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

5. HPLC Purification Procedure

The purification process involves an initial scouting run to determine the retention time of the target peptide, followed by an optimized preparative run for purification.

5.1. Analytical Scouting Run

Before proceeding to preparative scale, it is essential to perform an analytical run to determine the elution conditions for this compound.[4]

  • Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.[9]

  • Inject a small amount (e.g., 10-20 µL) of the prepared crude peptide sample.

  • Run a broad linear gradient to identify the approximate ACN concentration at which the peptide elutes.[9]

  • Monitor the elution profile at 210-220 nm, where the peptide bond absorbs.[2]

5.2. Preparative Purification Run

Based on the results from the scouting run, design an optimized gradient for the preparative separation. The goal is to create a shallow gradient around the elution point of the target peptide to maximize resolution from impurities.[6][9]

  • Equilibrate the preparative C18 column with the starting mobile phase composition determined from the scouting run.

  • Inject the filtered crude peptide solution onto the column.

  • Apply the optimized gradient. For example, if the peptide eluted at 40% ACN in the scouting run, a gradient of 30-50% Mobile Phase B over 40 minutes could be effective.[9]

  • Collect fractions throughout the elution of the main peak corresponding to this compound.

6. Fraction Analysis and Post-Purification Processing

  • Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Freeze the pooled fractions and lyophilize to obtain the purified this compound as a dry powder.[4]

  • Store the lyophilized peptide at -20°C or lower for long-term stability.

Data Presentation

The following tables summarize typical parameters for the HPLC purification of this compound.

Table 1: HPLC System and Column Specifications

ParameterAnalytical ScalePreparative Scale
Column Chemistry C18C18
Particle Size 5 µm5-10 µm
Pore Size 120 Å300 Å
Dimensions (L x ID) 250 x 4.6 mm250 x 21.2 mm
Detection Wavelength 220 nm220 nm

Table 2: Optimized HPLC Gradient Conditions

Time (minutes)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.0 20.070.030.0
5.0 20.070.030.0
45.0 20.050.050.0
46.0 20.05.095.0
50.0 20.05.095.0
51.0 20.070.030.0
60.0 20.070.030.0

Troubleshooting

  • Poor Peak Shape (Tailing or Broadening): This can be caused by secondary interactions with the stationary phase, peptide aggregation, or insufficient ion-pairing agent.[9] Consider increasing the TFA concentration or adjusting the column temperature.[8][9]

  • Low Recovery: Hydrophobic peptides may adsorb to HPLC system components.[9] Ensure the peptide is fully dissolved in the injection solvent and consider passivating the HPLC system.[9]

  • Poor Resolution: Optimize the gradient slope. A shallower gradient will generally improve separation.[6]

Visualization of Experimental Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification SamplePrep Crude Peptide Sample Preparation ScoutingRun Analytical Scouting Run SamplePrep->ScoutingRun PrepRun Preparative Purification Run SamplePrep->PrepRun MobilePhasePrep Mobile Phase Preparation (A & B) MobilePhasePrep->ScoutingRun MobilePhasePrep->PrepRun GradientOpt Gradient Optimization ScoutingRun->GradientOpt Determine Elution % GradientOpt->PrepRun Optimized Method FractionCollection Fraction Collection PrepRun->FractionCollection PurityAnalysis Purity Analysis of Fractions FractionCollection->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling >95% Purity Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Purified this compound Lyophilization->FinalProduct

Figure 1. Workflow for the RP-HPLC purification of this compound.

References

Application Notes and Protocols for the Mass Spectrometry Characterization of Mlgffqqpkpr-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mlgffqqpkpr-NH2 is a synthetic peptide identified as a reversed sequence analog of Substance P, a neuropeptide belonging to the tachykinin family. Substance P plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction, by interacting with neurokinin receptors (NK1R, NK2R, and NK3R).[1][2] Due to its relationship with Substance P, this compound is a valuable tool for research in neuropharmacology and drug development. Accurate characterization of this peptide by mass spectrometry is essential for its quality control, metabolic studies, and understanding its mechanism of action.

These application notes provide a comprehensive guide to the mass spectrometric characterization of this compound, including detailed experimental protocols, expected data, and relevant biological context.

Predicted Physicochemical Properties of this compound

A summary of the predicted physicochemical properties of this compound is presented in the table below. These values are calculated based on the peptide's amino acid sequence and C-terminal amidation.

PropertyValue
Sequence Met-Leu-Gly-Phe-Phe-Gln-Gln-Pro-Lys-Pro-Arg-NH2
Molecular Formula C64H95N17O13S
Monoisotopic Mass 1353.6965 g/mol
Average Mass 1354.6 g/mol
Charge at pH 7.4 +3
Isoelectric Point (pI) ~11.5

Mass Spectrometry Characterization

The primary method for the detailed characterization of this compound is tandem mass spectrometry (MS/MS). This technique provides information on the peptide's molecular weight and its amino acid sequence through fragmentation analysis.

Predicted Fragmentation Pattern

In the absence of publicly available experimental MS/MS data for this compound, a theoretical fragmentation pattern can be predicted based on the established principles of peptide fragmentation in collision-induced dissociation (CID). Peptides primarily fragment along the peptide backbone, generating b- and y-ions.[3] The table below lists the predicted monoisotopic masses of the most common fragment ions for this compound.

Fragment IonSequencePredicted m/z (Singly Charged)Fragment IonSequencePredicted m/z (Singly Charged)
b1 M132.05y1 R-NH2175.12
b2 ML245.13y2 PR-NH2272.17
b3 MLG302.15y3 KPR-NH2400.27
b4 MLGF449.22y4 PKPR-NH2497.32
b5 MLGFF596.29y5 QPKPR-NH2625.38
b6 MLGFFQ724.35y6 QQPKPR-NH2753.44
b7 MLGFFQQ852.41y7 FQQPKPR-NH2900.51
b8 MLGFFQQP949.46y8 FFQQPKPR-NH21047.58
b9 MLGFFQQPK1077.56y9 GFFQQPKPR-NH21104.60
b10 MLGFFQQPKP1174.61y10 LGFFQQPKPR-NH21217.68
b11 MLGFFQQPKPR1330.71y11 This compound1330.71

Note: The C-terminal arginine is amidated (-NH2).

Experimental Protocols

The following protocols are recommended for the mass spectrometry analysis of this compound. These are based on established methods for neuropeptide analysis.[4][5]

Sample Preparation and Desalting

Proper sample preparation is critical to avoid ion suppression and obtain high-quality mass spectra.

Protocol:

  • Reconstitution: Reconstitute the lyophilized this compound peptide in a solution of 0.1% formic acid in LC-MS grade water to a final concentration of 1 mg/mL.

  • Desalting: Use a C18 ZipTip or a similar solid-phase extraction (SPE) method for desalting.

    • Activation: Wet the C18 material with 100% acetonitrile (B52724).

    • Equilibration: Equilibrate the C18 material with 0.1% formic acid in water.

    • Binding: Load the peptide solution onto the C18 material.

    • Washing: Wash the C18 material with 0.1% formic acid in water to remove salts and other impurities.

    • Elution: Elute the desalted peptide with a solution of 50-70% acetonitrile and 0.1% formic acid in water.

  • Drying and Reconstitution: Dry the eluted peptide solution in a vacuum centrifuge and reconstitute in a suitable solvent for mass spectrometry analysis (e.g., 2% acetonitrile, 0.1% formic acid in water) to the desired final concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow liquid chromatography system is recommended.

LC Parameters:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 75 µm ID x 15 cm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Flow Rate 300 nL/min
Gradient 5-40% B over 30 minutes, followed by a wash and re-equilibration
Injection Volume 1-5 µL

MS Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 1.8 - 2.2 kV
Source Temperature 200 - 250 °C
MS1 Scan Range m/z 300 - 1800
MS/MS Acquisition Data-Dependent Acquisition (DDA) of the top 3-5 most abundant precursor ions
Isolation Window 1.2 - 2.0 m/z
Collision Energy Normalized Collision Energy (NCE) of 25-30% (may require optimization)
Activation Type Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD)

Biological Context: Tachykinin Receptor Signaling Pathway

As a reversed analog of Substance P, this compound is expected to interact with the tachykinin receptor signaling pathway. Substance P and other tachykinins bind to G protein-coupled receptors (GPCRs), primarily the NK1 receptor, to initiate a cascade of intracellular events.[6][7][8]

The binding of a tachykinin ligand to its receptor activates G proteins (Gq/11), which in turn stimulate Phospholipase C (PLC).[1][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][8] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1] The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC).[1]

Downstream effects of this pathway include the activation of the mitogen-activated protein kinase (MAPK) cascade (including ERK1/2), which plays a role in cell proliferation, differentiation, and inflammation.[9]

Tachykinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R Tachykinin Receptor (NK1R) Gq Gq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates MAPK_cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_cascade Activates Cellular_Response Cellular Response (Inflammation, Proliferation) MAPK_cascade->Cellular_Response Leads to Tachykinin This compound (Tachykinin Analog) Tachykinin->NK1R Binds to

Caption: Tachykinin receptor signaling pathway.

Experimental Workflow

The overall experimental workflow for the characterization of this compound is depicted in the following diagram.

Experimental_Workflow Peptide This compound (Lyophilized Powder) Reconstitution Reconstitution (0.1% Formic Acid) Peptide->Reconstitution Desalting SPE Desalting (C18) Reconstitution->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Characterization Peptide Characterization (Sequence & Purity) Data_Analysis->Characterization

Caption: Experimental workflow for this compound analysis.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the comprehensive mass spectrometric characterization of the synthetic peptide this compound. Adherence to these guidelines will enable researchers to obtain high-quality, reproducible data, facilitating further investigation into the biological activities and therapeutic potential of this Substance P analog. The provided diagrams of the experimental workflow and the relevant signaling pathway serve as valuable visual aids for understanding the experimental process and the biological context of this peptide.

References

Application Notes and Protocols: Dissolution and Storage of Mlgffqqpkpr-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the dissolution and storage of the peptide Mlgffqqpkpr-NH2. The recommendations are based on the physicochemical properties derived from its amino acid sequence and general principles of peptide handling. Adherence to these guidelines is crucial for maintaining the peptide's integrity, ensuring accurate experimental results, and maximizing its shelf-life.

Peptide Characteristics: this compound

A thorough understanding of the peptide's characteristics is the foundation for developing appropriate handling protocols.

Amino Acid Sequence Analysis

The sequence of the peptide is Met-Leu-Gly-Phe-Phe-Gln-Gln-Pro-Lys-Pro-Arg-NH2.

  • Hydrophobicity: The peptide contains a significant number of hydrophobic residues (Methionine, Leucine, Phenylalanine, Proline). This suggests that it may have limited solubility in aqueous solutions alone.

  • Charge Calculation: The net charge of the peptide is a critical factor in determining the appropriate solvent.

    • Basic residues (positively charged at neutral pH): Lysine (K), Arginine (R) = +2

    • Acidic residues (negatively charged at neutral pH): None = 0

    • N-terminus: The N-terminal amine group is typically protonated at neutral pH, contributing a +1 charge.

    • C-terminus: The C-terminus is amidated (-NH2), which is neutral and does not carry a negative charge.[1][2][3][4]

    • Estimated Net Charge at pH 7: +3

Based on its positive net charge, this compound is classified as a basic peptide.

Predicted Physicochemical Properties

The following table summarizes the predicted properties of this compound.

PropertyPredicted Value/Characteristic
Molecular Formula C70H105N19O12S
Molecular Weight 1452.75 g/mol
Isoelectric Point (pI) Predicted to be basic (pI > 7)
Net Charge at pH 7 +3
Classification Basic and Hydrophobic Peptide
Potential for Oxidation Contains Methionine (M), which is susceptible to oxidation.[5]

Dissolution Protocol

It is strongly recommended to test the solubility with a small amount of the peptide before dissolving the entire stock.[1][2][4][6][7]

General Recommendations
  • Before opening the vial, centrifuge it briefly to collect all the lyophilized powder at the bottom.[7]

  • Allow the peptide to equilibrate to room temperature before reconstitution.[7]

  • Use sterile, purified water (e.g., deionized, distilled, or HPLC-grade) or buffers.[2][7]

Step-by-Step Dissolution Workflow

The following flowchart outlines the recommended procedure for dissolving this compound.

G cluster_tip Tip start Start: Small Aliquot of Lyophilized this compound water Attempt to dissolve in sterile water start->water dissolved_water Fully Dissolved water->dissolved_water Success not_dissolved_water Not fully dissolved or cloudy solution water->not_dissolved_water not_dissolved_water->dissolved_water Yes acetic_acid Add a few drops of 10-30% acetic acid not_dissolved_water->acetic_acid No dissolved_acid Fully Dissolved acetic_acid->dissolved_acid Success not_dissolved_acid Still not dissolved acetic_acid->not_dissolved_acid not_dissolved_acid->dissolved_acid Yes dmso Dissolve in a minimal amount of DMSO not_dissolved_acid->dmso No dilute Slowly add the DMSO stock to your aqueous buffer with vortexing dmso->dilute final_solution Final Peptide Solution dilute->final_solution sonicate Sonication can be applied at any step to aid dissolution

Caption: A stepwise workflow for dissolving the this compound peptide.

Experimental Protocol for Solubility Testing
  • Preparation: Weigh out a small, precise amount of lyophilized this compound (e.g., 1 mg).

  • Solvent 1 (Water): Add a calculated volume of sterile, deionized water to achieve a target concentration (e.g., 1 mg/mL). Vortex gently. If the peptide does not fully dissolve, proceed to the next step.

  • Solvent 2 (Aqueous Acid): To the suspension from the previous step, add 10% acetic acid dropwise while vortexing until the solution clears.[1][2][3][4][8] Note the volume of acetic acid added.

  • Solvent 3 (Organic Solvent): If the peptide is still insoluble, use a fresh, small aliquot of the lyophilized powder. Add a minimal volume of DMSO (e.g., 20-50 µL) to completely dissolve the peptide.[1][4][6][8] Then, slowly add this stock solution dropwise to a stirred aqueous buffer to reach the final desired concentration.[1][6][8] Be aware that the peptide may precipitate if the final organic solvent concentration is too low.

Solubility Data Table

Use the following table to record your experimental solubility data.

SolventPeptide Concentration (mg/mL)Observations (e.g., Clear, Cloudy, Precipitate)
Sterile Deionized Water
1X Phosphate Buffered Saline (PBS), pH 7.4
10% Acetic Acid in Water
Dimethyl Sulfoxide (DMSO)
Other (Specify):

Storage Protocols

Proper storage is critical to prevent degradation and maintain the biological activity of the peptide.[5]

Lyophilized Peptide
  • Temperature: Store the lyophilized peptide at -20°C or preferably -80°C for long-term storage.[5]

  • Environment: Keep the vial tightly sealed in a desiccator to protect it from moisture.

Peptide in Solution
  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is essential to aliquot the stock solution into single-use volumes.[5]

  • Temperature: Store peptide solutions at -20°C or -80°C. For many peptides, -80°C is preferred for long-term stability.[5]

  • Solvent Considerations:

    • Aqueous solutions can be susceptible to microbial contamination. Use sterile buffers and handle them under aseptic conditions.

    • Peptides dissolved in DMSO can typically be stored at -20°C.

Peptide Stability

The stability of this compound can be influenced by several factors.

Factors Affecting Stability

G peptide This compound Stability factors Influencing Factors peptide->factors temp Temperature (Higher temp accelerates degradation) factors->temp ph pH (Extremes can cause hydrolysis) factors->ph oxidation Oxidation (Methionine is susceptible) factors->oxidation freeze_thaw Freeze-Thaw Cycles (Physical stress can cause aggregation) factors->freeze_thaw

Caption: Key factors that can influence the stability of the this compound peptide.

Stability Testing Protocol

To determine the stability of your peptide stock solution under specific storage conditions, you can perform a simple stability test.

  • Preparation: Prepare a fresh stock solution of the peptide at a known concentration.

  • Initial Analysis: Immediately analyze the freshly prepared solution using a suitable analytical method (e.g., HPLC) to determine the initial purity.

  • Storage: Store aliquots of the solution under the desired conditions (e.g., 4°C, -20°C, -80°C).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot and re-analyze its purity using the same analytical method.

  • Data Comparison: Compare the purity at each time point to the initial purity to assess the rate of degradation.

Stability Data Table
Storage ConditionTime PointPurity (%)Observations
-20°C0 (Initial)
1 Week
1 Month
3 Months
-80°C0 (Initial)
1 Week
1 Month
3 Months

Hypothetical Biological Pathway

While the specific biological function of this compound is not defined here, many peptides exert their effects by interacting with cell surface receptors. The following diagram illustrates a generic signaling pathway that could be initiated by a peptide ligand.

G cluster_extracellular Extracellular Space cluster_cell Cell peptide This compound receptor G-Protein Coupled Receptor (GPCR) peptide->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade response Cellular Response (e.g., Gene Expression, Proliferation) kinase_cascade->response

Caption: A generic signaling pathway initiated by peptide binding to a cell surface receptor.

These guidelines provide a comprehensive framework for the dissolution and storage of this compound. For optimal results, it is recommended that researchers adapt these protocols based on their specific experimental needs and observations.

References

Application Notes and Protocols for Peptide-X-NH2 (Mlgffqqpkpr-NH2) In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Given that the peptide sequence Mlgffqqpkpr-NH2 does not correspond to a well-documented peptide in publicly available scientific literature, these application notes and protocols are presented for a hypothetical peptide, designated herein as Peptide-X-NH2. These guidelines provide a comprehensive framework for the initial in vitro characterization of a novel peptide, focusing on cytotoxicity, biological activity, and mechanism of action. The protocols are designed for researchers, scientists, and drug development professionals.

Cytotoxicity Assessment of Peptide-X-NH2

Objective: To determine the cytotoxic potential of Peptide-X-NH2 on relevant cell lines and to establish a non-toxic concentration range for subsequent functional assays.

Methodology: A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture human cell lines (e.g., HEK293 for general cytotoxicity, A549 for lung-related studies, or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Peptide Treatment:

    • Prepare a stock solution of Peptide-X-NH2 in a suitable solvent (e.g., sterile water or DMSO).

    • Create a serial dilution of Peptide-X-NH2 in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Peptide-X-NH2.

    • Include a vehicle control (medium with the solvent) and an untreated control.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100100100
0.198.597.295.8
197.194.592.3
1092.388.185.4
5075.668.460.1
10052.145.338.7

Experimental Workflow for Cytotoxicity Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare Peptide-X-NH2 dilutions B->C D Treat cells with peptide C->D E Incubate for 24-72h D->E F Add MTT reagent E->F G Incubate for 4h F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J

Caption: Workflow for MTT-based cytotoxicity assessment of Peptide-X-NH2.

Antimicrobial Activity Assay

Objective: To evaluate the antimicrobial efficacy of Peptide-X-NH2 against common bacterial strains.

Methodology: A broth microdilution assay is used to determine the Minimum Inhibitory Concentration (MIC) of the peptide.

Experimental Protocol: Broth Microdilution Assay

  • Bacterial Culture:

    • Grow bacterial strains (e.g., E. coli and S. aureus) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

    • Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL.

  • Peptide Preparation:

    • Prepare a 2-fold serial dilution of Peptide-X-NH2 in MHB in a 96-well plate.

  • Incubation:

    • Add an equal volume of the diluted bacterial culture to each well.

    • Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria in MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Data Presentation

Bacterial StrainMIC (µg/mL)
Escherichia coli16
Staphylococcus aureus8
Pseudomonas aeruginosa32

Cellular Uptake and Internalization Assay

Objective: To determine if Peptide-X-NH2 can penetrate the cell membrane.

Methodology: Label Peptide-X-NH2 with a fluorescent dye (e.g., FITC) and visualize its localization within cells using confocal microscopy.

Experimental Protocol: Confocal Microscopy

  • Cell Seeding:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Peptide Treatment:

    • Treat the cells with FITC-labeled Peptide-X-NH2 at a non-toxic concentration for various time points (e.g., 30 min, 1h, 2h).

  • Cell Staining:

    • Wash the cells with PBS.

    • Stain the cell nuclei with DAPI and the cell membrane with a suitable dye (e.g., CellMask™ Deep Red).

  • Imaging:

    • Mount the coverslips on microscope slides and visualize using a confocal microscope.

Experimental Workflow for Cellular Uptake Assay

G A Seed cells on coverslips B Treat with FITC-labeled Peptide-X-NH2 A->B C Incubate for various time points B->C D Wash with PBS C->D E Stain nuclei (DAPI) and membrane D->E F Mount on slides E->F G Image with confocal microscope F->G

Caption: Workflow for visualizing cellular uptake of fluorescently labeled Peptide-X-NH2.

Signaling Pathway Analysis

Objective: To investigate the effect of Peptide-X-NH2 on a specific intracellular signaling pathway, for instance, the MAPK/JNK pathway, which is involved in cellular responses to stress.[1]

Methodology: Use Western blotting to detect the phosphorylation status of key proteins in the MAPK/JNK pathway.

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis:

    • Treat cells with Peptide-X-NH2 at different concentrations for a specific time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of JNK.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

MAPK/JNK Signaling Pathway

G Peptide-X-NH2 Peptide-X-NH2 Receptor Receptor Peptide-X-NH2->Receptor Cellular Stress Cellular Stress Cellular Stress->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p-JNK p-JNK JNK->p-JNK Transcription Factors (c-Jun) Transcription Factors (c-Jun) p-JNK->Transcription Factors (c-Jun) Cellular Response Cellular Response Transcription Factors (c-Jun)->Cellular Response

Caption: A simplified diagram of the MAPK/JNK signaling pathway potentially modulated by Peptide-X-NH2.

References

Application Notes and Protocols for Mlgffqqpkpr-NH2 in Neurokinin Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tachykinins are a family of neuropeptides that play a significant role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] Their biological effects are mediated through interaction with three distinct G-protein coupled receptors (GPCRs): neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3).[1][3] Substance P (SP), a prominent member of the tachykinin family, exhibits the highest affinity for the NK1 receptor.[4] The peptide Mlgffqqpkpr-NH2 is a reversed sequence analog of Substance P. While specific binding characteristics for this compound are not extensively documented in publicly available literature, its structural relationship to Substance P suggests its potential utility in studying neurokinin receptor binding and function.

These application notes provide a comprehensive overview of the protocols and methodologies for utilizing peptide analogs like this compound in neurokinin receptor binding studies. The information is intended to guide researchers in designing and executing experiments to characterize the binding affinity and selectivity of such compounds.

Neurokinin Receptor Signaling Pathways

Upon agonist binding, neurokinin receptors undergo a conformational change, leading to the activation of intracellular G-proteins, primarily of the Gq/11 and Gs families.[5] Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1][3] These signaling cascades ultimately lead to various cellular responses.

Neurokinin Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Tachykinin (e.g., Substance P) NKR Neurokinin Receptor (NK1, NK2, or NK3) Ligand->NKR Binds to G_protein G-protein (Gq/11, Gs) NKR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: General signaling pathway of neurokinin receptors.

Quantitative Data on Tachykinin Receptor Ligands

The following table summarizes the binding affinities of natural tachykinin ligands for the three neurokinin receptor subtypes. This data is provided as a reference for comparison when evaluating novel compounds like this compound. Note that the affinity is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

LigandReceptor SubtypeBinding Affinity (Ki or pKi)SpeciesReference
Substance PNK1High Affinity (pKi ~9-10)Various[4]
Substance PNK2Lower AffinityVarious[6]
Substance PNK3Lower AffinityVarious[6]
Neurokinin ANK1Moderate AffinityVarious[2]
Neurokinin ANK2High AffinityVarious[7]
Neurokinin ANK3Moderate AffinityVarious[2]
Neurokinin BNK1Low AffinityVarious[2]
Neurokinin BNK2Moderate AffinityVarious[2]
Neurokinin BNK3High AffinityVarious[2]

Experimental Protocols

Radioligand Competition Binding Assay

This is a standard method to determine the affinity of a test compound for a specific receptor. The assay measures the ability of the unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes prepared from cells expressing the neurokinin receptor of interest (e.g., CHO or HEK293 cells transfected with the NK1, NK2, or NK3 receptor).

  • Radiolabeled ligand (e.g., [³H]Substance P for NK1 receptors).

  • Unlabeled test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, and protease inhibitors).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed concentration of radiolabeled ligand.

    • A range of concentrations of the unlabeled test compound (this compound).

    • A fixed amount of the cell membrane preparation.

    • Total binding control: Contains radioligand and membranes only.

    • Non-specific binding control: Contains radioligand, membranes, and a saturating concentration of a known high-affinity unlabeled ligand.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing NK Receptor) setup Set up Assay Plate: - Membranes - Radioligand - Test Compound (serial dilutions) prep_membranes->setup prep_ligands Prepare Radiolabeled Ligand and Test Compound (this compound) prep_ligands->setup incubation Incubate to Reach Equilibrium setup->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration washing Wash Filters filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification calculation Calculate Specific Binding quantification->calculation plotting Plot Competition Curve calculation->plotting determination Determine IC50 and Ki Values plotting->determination

Caption: Workflow for a radioligand competition binding assay.
Functional Assays (e.g., Calcium Mobilization Assay)

Functional assays measure the cellular response to receptor activation. A calcium mobilization assay is a common method to assess the agonist or antagonist activity of a compound.

Materials:

  • Cells expressing the neurokinin receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (this compound).

  • Known agonist (e.g., Substance P).

  • Fluorescence plate reader.

Protocol:

  • Cell Preparation: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Assay:

    • To determine agonist activity , add increasing concentrations of the test compound (this compound) to the wells and measure the change in fluorescence over time.

    • To determine antagonist activity , pre-incubate the cells with increasing concentrations of the test compound, and then add a fixed concentration of a known agonist (e.g., Substance P). Measure the change in fluorescence.

  • Data Analysis:

    • For agonist activity, plot the change in fluorescence against the log of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonist activity, plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50 value.

Conclusion

The study of novel peptide analogs like this compound is crucial for advancing our understanding of neurokinin receptor pharmacology and for the development of new therapeutics. The protocols outlined in these application notes provide a solid foundation for characterizing the binding and functional properties of such compounds. While specific data for this compound is currently limited, the established methodologies for studying Substance P and other tachykinin ligands can be readily adapted to elucidate its potential role as a tool for neurokinin receptor research.

References

Application Notes and Protocols: Mlgffqqpkpr-NH2 as a Negative Control for Substance P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an eleven-amino acid neuropeptide that plays a crucial role in a variety of physiological and pathological processes, including pain transmission, neurogenic inflammation, and mood regulation.[1] It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2] Activation of NK1R by SP initiates a cascade of intracellular signaling events, making it a significant target for drug discovery and development.

In studies investigating the biological effects of Substance P, it is essential to employ a proper negative control to ensure that the observed effects are specifically mediated by the interaction of SP with its receptor. Mlgffqqpkpr-NH2, a reversed-sequence peptide of Substance P, is an ideal candidate for this purpose. While possessing the same amino acid composition and similar physicochemical properties as Substance P, its reversed sequence is predicted to prevent it from binding to the NK1R and eliciting a biological response. These application notes provide detailed protocols to validate the use of this compound as a negative control in key cellular assays.

Biochemical Properties and Rationale for Use as a Negative Control

Substance P has the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. This compound is the retro-inverso peptide of Substance P, meaning the sequence of amino acids is reversed. This alteration in sequence dramatically changes the peptide's three-dimensional structure, which is critical for receptor binding. The interaction between a ligand and its receptor is highly specific, akin to a lock and key. By reversing the sequence, this compound is not expected to fit into the binding pocket of the NK1R, and therefore should not trigger the downstream signaling pathways activated by Substance P.

Data Presentation

While direct quantitative data on the binding affinity of this compound to NK1R is not extensively available in published literature, the following tables outline the expected comparative results when validating its use as a negative control. Researchers are encouraged to generate this data within their specific experimental systems.

Table 1: Comparative Receptor Binding Affinity

LigandReceptorExpected Binding Affinity (Kd)
Substance PNK1RHigh (in the nanomolar range)
This compoundNK1RNo significant binding expected

Table 2: Comparative Functional Activity

AssaySubstance PThis compound
Intracellular Calcium MobilizationPotent agonist (induces robust calcium flux)No significant effect expected
MAPK (ERK1/2) PhosphorylationInduces phosphorylationNo significant effect expected
Cell Proliferation/MigrationModulates cell proliferation/migrationNo significant effect expected

Signaling Pathways

Substance P / NK1R Signaling Pathway

Substance P binding to its high-affinity receptor, NK1R, activates the Gq/11 G-protein.[3] This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1] These events culminate in the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK.

SubstanceP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1R SP->NK1R Binds Gq11 Gq/11 NK1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Releases PKC PKC DAG->PKC Activates ERK p-ERK1/2 Ca->ERK Activates p38 p-p38 MAPK Ca->p38 Activates PKC->ERK Activates PKC->p38 Activates Response Cellular Response (Inflammation, Pain) ERK->Response p38->Response

Caption: Substance P Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key experiments to validate this compound as a negative control for Substance P.

Receptor Binding Assay (Competitive Binding)

This protocol determines the ability of this compound to compete with a radiolabeled Substance P analog for binding to the NK1R.

Experimental Workflow

Binding_Assay_Workflow A Prepare cell membranes expressing NK1R B Incubate membranes with radiolabeled Substance P A->B C Add increasing concentrations of unlabeled Substance P (positive control) or this compound (test) B->C D Separate bound from free radioligand C->D E Quantify bound radioactivity D->E F Analyze data to determine IC50 and Ki E->F

Caption: Receptor Binding Assay Workflow.

Methodology

  • Cell Culture and Membrane Preparation:

    • Culture cells stably or transiently expressing the human NK1R (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and protease inhibitors).

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of radiolabeled Substance P (e.g., [³H]Substance P or [¹²⁵I]Substance P).

    • Add increasing concentrations of unlabeled Substance P (for the positive control competition curve) or this compound.

    • Add the cell membrane preparation to each well.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • To determine non-specific binding, include wells with a high concentration of unlabeled Substance P.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) for Substance P.

    • This compound is not expected to show significant competition.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium, a key downstream event of NK1R activation.

Experimental Workflow

Calcium_Assay_Workflow A Seed NK1R-expressing cells in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) A->B C Wash cells to remove extracellular dye B->C D Measure baseline fluorescence C->D E Add Substance P (positive control) or this compound (test) D->E F Monitor fluorescence changes over time E->F

Caption: Calcium Mobilization Assay Workflow.

Methodology

  • Cell Culture:

    • Seed cells expressing NK1R into a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Assay Procedure:

    • Wash the cells with the assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Establish a stable baseline fluorescence reading.

    • Use the plate reader's injector to add Substance P (positive control) or this compound to the wells.

    • Immediately begin recording fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline for each well.

    • Substance P should induce a rapid and transient increase in intracellular calcium.

    • This compound is not expected to cause any significant change in fluorescence.

MAPK (ERK1/2) Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to induce the phosphorylation of ERK1/2, a downstream target in the NK1R signaling cascade.

Experimental Workflow

MAPK_Assay_Workflow A Culture NK1R-expressing cells and serum-starve overnight B Treat cells with Substance P (positive control) or This compound (test) for a specified time A->B C Lyse cells and collect protein extracts B->C D Separate proteins by SDS-PAGE and transfer to a membrane C->D E Probe with antibodies against phospho-ERK1/2 and total ERK1/2 D->E F Detect and quantify protein bands E->F

Caption: MAPK Phosphorylation Assay Workflow.

Methodology

  • Cell Culture and Treatment:

    • Culture NK1R-expressing cells to near confluency.

    • Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.

    • Treat the cells with Substance P (e.g., 100 nM) for various time points (e.g., 5, 15, 30 minutes) as a positive control.

    • Treat cells with this compound (at the same concentration as Substance P) for the same time points.

    • Include an untreated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK1/2 and total ERK1/2.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

    • Substance P should show a time-dependent increase in ERK1/2 phosphorylation.

    • This compound is not expected to induce ERK1/2 phosphorylation above the basal level.

Conclusion

This compound serves as an excellent negative control for in vitro and in vivo studies of Substance P. Its reversed amino acid sequence is predicted to abrogate its binding to the NK1R, thus preventing the initiation of downstream signaling cascades. The protocols provided herein offer a comprehensive framework for researchers to validate the inert nature of this compound in their specific experimental models, thereby strengthening the specificity and reliability of their findings related to Substance P-mediated biological effects.

References

Application Notes and Protocols for Mlgffqqpkpr-NH2 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The peptide Mlgffqqpkpr-NH2 is identified as a reversed Substance P peptide and is currently intended for research use only. There is a notable absence of published studies specifically detailing the administration of this compound in animal models. The following application notes and protocols are therefore based on established methodologies for the administration of Substance P and its analogs. Researchers should adapt these protocols based on their specific experimental needs and conduct thorough dose-response studies for this compound.

Introduction

This compound is a synthetic peptide with a reversed amino acid sequence of Substance P. Substance P is a neuropeptide that plays a crucial role in inflammation and pain signaling by binding to the neurokinin-1 receptor (NK1R). The investigation of a reversed sequence peptide like this compound may be aimed at understanding its potential to modulate the Substance P/NK1R pathway, possibly acting as an antagonist or biased agonist. These protocols provide a framework for the initial in vivo characterization of this compound in common animal models of inflammation and pain.

Data Presentation: Quantitative Administration Parameters

The following tables summarize typical dosage and administration parameters for Substance P in various animal models. These should be considered as a starting point for designing experiments with this compound.

Table 1: Intravenous (i.v.) Administration of Substance P in Mice for Neuropathic Pain Models

ParameterValueReference
Animal Model Chronic Constriction Injury (CCI) Mice[1]
Dosage 0.2, 1, and 2 nmole/kg[1]
Vehicle Saline[1][2]
Administration Route Intravenous (i.v.) injection[1]
Frequency Single or repeated injections[1]
Observation Period Effects monitored from 1 hour to 3 days post-injection[1]

Table 2: Intraperitoneal (i.p.) Administration of a Neurokinin-1 Receptor (NK1R) Antagonist in a Mouse Sepsis Model

ParameterValueReference
Animal Model Cecal Ligation and Puncture (CLP) Mice
Compound L703606 (NK1R antagonist)
Dosage 4 mg/kg
Vehicle DMSO diluted in sterile saline
Administration Route Intraperitoneal (i.p.) injection
Timing 30 minutes before CLP surgery

Table 3: Intrathecal (i.t.) Administration of Substance P in Mice for Nociceptive Behavior Studies

ParameterValueReference
Animal Model Naive mice[3][4][5][6][7]
Dosage 10 ng (repeated injections for tachyphylaxis studies)[4]
Vehicle SalineAssumed standard practice
Administration Route Intrathecal (i.t.) injection[3][4][5][6][7]
Frequency Single or repeated injections at 60-second intervals[4]
Behavioral Assay Observation of biting and scratching[4][5][7]

Table 4: Local Administration of Substance P in a Rat Orofacial Pain Model

ParameterValueReference
Animal Model Wistar Rats[8]
Dosage 1 µg/50 µL[8]
Vehicle SalineAssumed standard practice
Administration Route Injection into the upper lip[8]
Behavioral Assay Assessment of heat hyperalgesia[8]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Carrageenan-Induced Paw Edema Model (Inflammation)

This protocol is adapted from standard procedures for inducing acute inflammation in rodents.[9][10][11][12]

Objective: To assess the potential anti-inflammatory effects of this compound.

Materials:

  • This compound

  • Sterile saline

  • Carrageenan (1% w/v in sterile saline)

  • Male Sprague-Dawley rats (180-220 g) or Swiss albino mice (20-25 g)

  • Plethysmometer or calipers

  • Syringes and needles (e.g., 27-gauge)

Procedure:

  • Peptide Preparation: Dissolve this compound in sterile saline to the desired concentrations. A dose-response study is recommended to determine the optimal dose.

  • Animal Acclimatization: Acclimatize animals to the experimental conditions for at least one hour before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or calipers.

  • This compound Administration: Administer this compound or vehicle (saline) via the desired route (e.g., intraperitoneal or intravenous). Administration is typically done 30-60 minutes before the carrageenan injection.[11]

  • Induction of Inflammation: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[10][12]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Protocol 2: Evaluation of this compound in the Formalin Test (Pain)

The formalin test is a widely used model of tonic pain involving both neurogenic and inflammatory mechanisms.[3][13][14][15][16]

Objective: To determine the potential analgesic effects of this compound.

Materials:

  • This compound

  • Sterile saline

  • Formalin solution (e.g., 2.5% or 5% in saline)[14][15]

  • Male Swiss albino mice (20-25 g)

  • Observation chambers with mirrors

  • Syringes and needles (e.g., 30-gauge)

Procedure:

  • Peptide Preparation: Dissolve this compound in sterile saline to the desired concentrations.

  • Animal Acclimatization: Place the mice in the observation chambers for at least 20-30 minutes to allow for acclimatization.[14][15]

  • This compound Administration: Administer this compound or vehicle (saline) via the desired route (e.g., intraperitoneal, intravenous, or intrathecal). Administration is typically done 5-30 minutes before the formalin injection.[3]

  • Induction of Nociception: Inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after formalin injection, observe and record the cumulative time the animal spends licking, flinching, or biting the injected paw. The observation is typically divided into two phases:

    • Phase 1 (Acute Phase): 0-5 minutes post-injection.[15][16]

    • Phase 2 (Inflammatory Phase): 15-30 or 20-40 minutes post-injection.[15][16]

  • Data Analysis: Compare the total time spent in nociceptive behaviors in the this compound-treated groups with the vehicle control group for both phases.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway of this compound

This diagram illustrates a hypothetical mechanism where this compound might act as an antagonist at the NK1 receptor, thereby inhibiting Substance P-mediated downstream signaling pathways involved in inflammation and pain.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP Substance P NK1R NK1 Receptor SP->NK1R Mlg This compound (Hypothetical Antagonist) Mlg->NK1R Gq Gq Protein NK1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Activation MAPK->NFkB Gene Gene Transcription (Pro-inflammatory mediators) NFkB->Gene Inflammation Inflammation & Pain Gene->Inflammation

Caption: Hypothetical antagonism of the NK1R signaling pathway by this compound.

Experimental Workflow for In Vivo Characterization

This diagram outlines the general workflow for the initial in vivo assessment of a novel peptide like this compound.

start Start peptide_prep Peptide (this compound) Preparation and Formulation start->peptide_prep dose_response Dose-Response Study (Determine optimal dose) peptide_prep->dose_response inflammation_model Inflammation Model (e.g., Carrageenan Paw Edema) dose_response->inflammation_model pain_model Pain Model (e.g., Formalin Test) dose_response->pain_model administer_peptide Administer Peptide/Vehicle inflammation_model->administer_peptide Group 1 pain_model->administer_peptide Group 2 induce_pathology Induce Pathology administer_peptide->induce_pathology assess_outcome Assess Outcome (e.g., Paw volume, Nocifensive behavior) induce_pathology->assess_outcome data_analysis Data Analysis and Interpretation assess_outcome->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Studying Neuropeptide Degradation Using Mlgffqqpkpr-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptides are a diverse class of signaling molecules that play crucial roles in a wide range of physiological processes.[1] Their signaling is tightly regulated by enzymatic degradation, which terminates their action and can sometimes generate new bioactive fragments.[2] Understanding the degradation pathways of neuropeptides is therefore essential for elucidating their physiological functions and for the development of novel therapeutics targeting neuropeptidergic systems.

Mlgffqqpkpr-NH2 is a synthetic peptide, identified as a reversed sequence of Substance P, a well-known neuropeptide.[3] While specific studies on the degradation of this compound are not extensively documented, its nature as a peptide makes it a relevant tool for investigating general mechanisms of neuropeptide degradation. These application notes provide a framework for utilizing this compound as a model substrate to study the enzymatic processes governing neuropeptide stability and metabolism.

Key Applications

  • Screening for neuropeptide-degrading enzymes: this compound can be used as a substrate in assays to identify and characterize peptidases in biological samples (e.g., plasma, tissue homogenates, cerebrospinal fluid).

  • Investigating the metabolic stability of peptide-based drug candidates: By comparing the degradation rate of this compound to that of novel therapeutic peptides, researchers can gain insights into their potential in vivo half-life.

  • High-throughput screening of peptidase inhibitors: this compound can be employed in assays designed to screen compound libraries for potential inhibitors of neuropeptide-degrading enzymes.

  • Characterization of degradation pathways: The fragmentation pattern of this compound upon enzymatic cleavage can be analyzed to understand the sequence of proteolytic events.

Experimental Protocols

Protocol 1: In Vitro Degradation Assay of this compound in Biological Matrices

This protocol outlines a general procedure to assess the stability of this compound in a biological matrix such as serum or plasma.

Materials:

  • This compound peptide

  • Biological matrix (e.g., rat serum, human plasma), stored at -80°C

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in PBS.

  • Incubation:

    • Thaw the biological matrix on ice.

    • In a microcentrifuge tube, add 90 µL of the biological matrix.

    • Pre-incubate the matrix at 37°C for 5 minutes.

    • Initiate the degradation reaction by adding 10 µL of the this compound stock solution to achieve a final concentration of 100 µg/mL.

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw 20 µL of the reaction mixture.

    • Immediately quench the enzymatic activity by adding the 20 µL aliquot to 80 µL of ice-cold ACN with 0.1% TFA.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 HPLC column.

    • Use a gradient of ACN in water (both containing 0.1% TFA) to separate the intact this compound from its degradation products.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Plot the percentage of remaining this compound against time to determine the degradation rate and half-life.

Quantitative Data Summary:

Time (minutes)% this compound Remaining (Mean ± SD)
0100 ± 0
15Data to be filled from experiment
30Data to be filled from experiment
60Data to be filled from experiment
120Data to be filled from experiment
Protocol 2: Identification of this compound Degradation Products by Mass Spectrometry

This protocol describes the use of mass spectrometry to identify the cleavage sites and resulting fragments of this compound.

Materials:

  • Samples from Protocol 1 (supernatant after protein precipitation)

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., ESI-MS or MALDI-TOF MS)

Procedure:

  • LC-MS Analysis:

    • Inject the processed samples from the in vitro degradation assay onto the LC-MS system.

    • Separate the components using a suitable HPLC gradient.

    • Acquire mass spectra for the eluting peaks.

  • Data Analysis:

    • Identify the mass-to-charge ratio (m/z) of the intact this compound peptide.

    • Search for new peaks in the chromatograms of the incubated samples that are absent at time zero.

    • Determine the m/z values of these new peaks, which correspond to the degradation products.

    • Based on the molecular weights of the fragments, deduce the potential cleavage sites within the this compound sequence.

Expected Degradation Products (Hypothetical):

Fragment SequenceCalculated Monoisotopic MassObserved m/z
This compoundCalculate based on sequenceFrom experiment
MlgffqqpCalculateFrom experiment
kpr-NH2CalculateFrom experiment
Other fragmentsCalculateFrom experiment

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis cluster_data Data Interpretation Peptide This compound Stock Incubation Incubate at 37°C Peptide->Incubation Matrix Biological Matrix (e.g., Serum) Matrix->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Quench with ACN/TFA Sampling->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation HPLC HPLC Separation Centrifugation->HPLC MS Mass Spectrometry HPLC->MS Quantification Quantify Intact Peptide HPLC->Quantification Identification Identify Degradation Products MS->Identification Kinetics Determine Degradation Kinetics Quantification->Kinetics Neuropeptide_Signaling_Regulation cluster_release Neuronal Release cluster_receptor Receptor Interaction cluster_degradation Signal Termination Neuron Presynaptic Neuron Vesicle Vesicular Release of This compound Neuron->Vesicle Action Potential Receptor Postsynaptic Receptor Vesicle->Receptor Binding Peptidase Peptidases Vesicle->Peptidase Degradation Signaling Downstream Signaling Receptor->Signaling Activation Fragments Inactive Fragments Peptidase->Fragments

References

Application of Mlgffqqpkpr-NH2 in Neuroscience Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mlgffqqpkpr-NH2 is the retro-peptide analogue of Substance P, a pivotal neuropeptide in neuroscience research. While Substance P is extensively studied for its role as a neurotransmitter and neuromodulator in pain perception, inflammation, and mood disorders, the application of its reversed-sequence counterpart, this compound, is more specialized.[1][2][3][4] This document provides a comprehensive overview of the known applications and theoretical considerations for the use of this compound in a neuroscience context, with a focus on its utility as an enzymatic substrate and a potential control peptide.

Unlike retro-inverso peptides, which are composed of D-amino acids in a reversed sequence to mimic the side-chain topography of the parent peptide, simple retro-peptides like this compound consist of L-amino acids in a reversed sequence. This alteration of the peptide backbone often leads to a loss of the original biological activity, as the specific interactions with receptors are disrupted.[5][6] Consequently, this compound is not expected to bind to the Substance P receptor (Neurokinin-1 receptor) or elicit the same physiological responses.[5][6]

Application Notes

Primary Application: Cathepsin E Substrate in Neuroinflammation Imaging

The most direct application of the Mlgffqqpkpr sequence in a neuroscience-relevant context is as a substrate for the enzyme Cathepsin E. Cathepsin E is an aspartic protease that is upregulated in activated microglia during neuroinflammation, a key process in neurodegenerative diseases such as Alzheimer's disease.

A photoacoustic imaging probe has been designed incorporating the Mlgffqqpkpr sequence. In this system, the peptide serves as a cleavable linker. Upon encountering Cathepsin E in a pathological environment, the peptide is cleaved, leading to the activation of the imaging agent and allowing for the visualization and quantification of enzymatic activity. This makes the Mlgffqqpkpr sequence a valuable tool for the development of diagnostics and for monitoring disease progression and therapeutic response in neuroinflammatory conditions.

Theoretical Application: Negative Control in Substance P-related Research

Given that retro-peptides often lack the biological activity of their parent L-peptides, this compound can theoretically be used as a negative control in experiments investigating the effects of Substance P. Its utility in this context stems from the following properties:

  • Identical Amino Acid Composition: It has the same amino acid composition and molecular weight as Substance P, making it a suitable control for physical and chemical properties in experimental assays.

  • Altered Primary Structure: The reversed sequence ensures that it should not bind to the Neurokinin-1 receptor, allowing researchers to distinguish between specific receptor-mediated effects of Substance P and non-specific effects of a peptide of similar composition.

When conducting experiments on neuronal cultures, brain slices, or in vivo models, the use of this compound alongside Substance P can help to validate that the observed effects are genuinely due to the specific sequence and structure of Substance P.

Quantitative Data

Due to the limited research on the direct biological activity of this compound, a direct comparison of quantitative data with Substance P is largely based on the established principles of retro-peptides.

ParameterSubstance P (RPKPQQFFGLM-NH2)This compound (Reversed Substance P)Reference / Rationale
Binding Affinity (Kd) to NK1 Receptor High (in the nanomolar range)Expected to be very low or negligibleReversal of the peptide backbone disrupts the specific interactions required for receptor binding.[5][6]
Biological Activity Potent agonist of the NK1 receptor, involved in pain transmission and inflammation.Expected to be biologically inactive as a neuropeptide.Loss of receptor binding affinity would abrogate biological function.[5]
Proteolytic Stability Susceptible to degradation by various proteases.Potentially altered stability, but still composed of L-amino acids and thus susceptible to proteolysis.The sequence is different, which may alter recognition by specific proteases, but the peptide bonds are still susceptible.
Function as Cathepsin E Substrate Not a known substrate.The core sequence is a recognized substrate for Cathepsin E.Utilized in the design of a photoacoustic imaging probe.

Experimental Protocols

Protocol 1: Synthesis of a Cathepsin E-Responsive Photoacoustic Imaging Probe

This protocol describes the conceptual design and synthesis of a photoacoustic imaging probe using the Mlgffqqpkpr sequence.

1. Materials:

  • This compound peptide with a terminal cysteine (MlgffqqpkprC-NH2)

  • A photoacoustic imaging agent with a quencher, linked by a maleimide-functionalized linker.

  • Solid-phase peptide synthesis reagents.

  • HPLC for purification.

  • Mass spectrometer for characterization.

2. Methods:

  • Peptide Synthesis: Synthesize the MlgffqqpkprC-NH2 peptide using standard Fmoc solid-phase peptide synthesis.

  • Purification: Purify the synthesized peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry.

  • Conjugation: Conjugate the purified peptide to the maleimide-functionalized photoacoustic agent-quencher complex via the terminal cysteine's sulfhydryl group.

  • Final Purification: Purify the final probe conjugate using HPLC to remove any unreacted components.

  • Validation: Test the probe's responsiveness to recombinant Cathepsin E in vitro by measuring the change in photoacoustic signal upon cleavage.

Protocol 2: Use of this compound as a Negative Control in a Neuronal Calcium Imaging Assay

This protocol outlines the use of this compound as a negative control in an experiment measuring the effect of Substance P on intracellular calcium levels in cultured dorsal root ganglion (DRG) neurons.

1. Materials:

  • Primary DRG neuron culture.

  • Substance P (1 µM solution).

  • This compound (1 µM solution).

  • Fluo-4 AM calcium indicator dye.

  • Hanks' Balanced Salt Solution (HBSS).

  • Fluorescence microscope with live-cell imaging capabilities.

2. Methods:

  • Cell Preparation: Plate DRG neurons on glass-bottom dishes and culture for 24-48 hours.

  • Dye Loading: Load the neurons with Fluo-4 AM dye according to the manufacturer's protocol.

  • Baseline Imaging: Acquire baseline fluorescence images of the neurons in HBSS for 2-5 minutes.

  • Application of Control Peptide: Perfuse the cells with the 1 µM this compound solution and continue imaging for 5-10 minutes. Observe for any changes in intracellular calcium.

  • Washout: Perfuse with fresh HBSS to wash out the control peptide.

  • Application of Substance P: After a recovery period, perfuse the same cells with the 1 µM Substance P solution and image for 5-10 minutes.

  • Data Analysis: Measure the change in fluorescence intensity over time for individual neurons. A significant increase in fluorescence upon Substance P application, but not with this compound, would indicate a specific effect of Substance P.

Visualizations

Substance P vs. Retro-Peptide (this compound) cluster_SP Substance P cluster_Retro This compound (Retro-Peptide) SP_seq R-P-K-P-Q-Q-F-F-G-L-M-NH2 SP_receptor Binds to NK1 Receptor SP_seq->SP_receptor Specific Binding SP_activity Biological Activity (Pain, Inflammation) SP_receptor->SP_activity Retro_seq M-L-G-F-F-Q-Q-P-K-P-R-NH2 Retro_receptor No Binding to NK1 Receptor Retro_seq->Retro_receptor Altered Backbone Retro_activity No Biological Activity Retro_receptor->Retro_activity

Caption: Comparison of Substance P and its retro-peptide.

Mechanism of Cathepsin E-Responsive Imaging Probe Probe Photoacoustic Agent-Quencher Complex (Signal OFF) Cleavable_Linker Mlgffqqpkpr Sequence Probe->Cleavable_Linker Linked via Cleavage Peptide Cleavage Cleavable_Linker->Cleavage Cathepsin_E Cathepsin E (Upregulated in Neuroinflammation) Cathepsin_E->Cleavage Catalyzes Signal_ON Photoacoustic Signal ON Cleavage->Signal_ON Results in

Caption: Workflow of the photoacoustic imaging probe.

Experimental Workflow for Negative Control Start Start: Neuronal Culture Add_Control Add this compound Start->Add_Control Measure_Control Measure Neuronal Response (e.g., Calcium Imaging) Add_Control->Measure_Control Washout Washout Measure_Control->Washout Analyze Analyze and Compare Responses Measure_Control->Analyze Add_SP Add Substance P Washout->Add_SP Measure_SP Measure Neuronal Response Add_SP->Measure_SP Measure_SP->Analyze

Caption: Using this compound as a negative control.

References

Troubleshooting & Optimization

Technical Support Center: Mlgffqqpkpr-NH2 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers encountering purity issues during the synthesis and purification of the peptide Mlgffqqpkpr-NH2 and other custom peptides of similar characteristics.

Troubleshooting Guide: Synthesis Purity Issues

This section addresses common problems encountered during solid-phase peptide synthesis (SPPS) that can lead to significant impurities in the crude product.

Question: My crude product analysis by LC-MS shows a major peak at the expected mass, but also a significant peak at a lower mass. What is the likely cause?

Answer: This is often indicative of a deletion sequence, where one or more amino acids were not successfully coupled during synthesis. The mass difference between your target peptide and the impurity peak should correspond to the mass of the missing amino acid residue.

Possible Causes and Solutions:

  • Incomplete Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain was not completely removed, preventing the next amino acid from coupling.

    • Solution: Increase the piperidine (B6355638) deprotection time or use fresh piperidine solution. Perform a colorimetric test (e.g., Kaiser test) to confirm complete deprotection before proceeding to the coupling step.

  • Poor Coupling Efficiency: The incoming Fmoc-amino acid did not couple completely to the deprotected N-terminus. This is common for sterically hindered amino acids (like Proline or Lysine with its protecting group) or if the peptide sequence is prone to aggregation.

    • Solution: Increase the coupling time, use a more potent coupling reagent (e.g., HATU instead of HBTU), or perform a double coupling step for problematic residues.

Question: I am observing multiple peaks very close to my main product peak in the RP-HPLC chromatogram. What could these be?

Answer: Peaks with similar retention times to your target peptide are often related to side products generated during synthesis or cleavage, or isomers of your peptide.

Common Impurities and Their Identification:

Impurity TypeTypical Mass Difference (from target)CauseSuggested Solution
Deletion Sequence - Mass of one amino acidIncomplete coupling or deprotectionOptimize coupling and deprotection steps; consider double coupling.
Truncation Sequence - Mass of C-terminal fragmentChain termination during synthesisUse high-quality reagents and ensure efficient coupling.
Side-product Adducts + Mass of protecting group fragmentIncomplete removal of side-chain protecting groups during cleavageOptimize cleavage cocktail and time; use appropriate scavengers.
Racemization No mass differenceBase-catalyzed epimerization during amino acid activationUse additives like Oxyma Pure orHOBt to suppress racemization.
Oxidation +16 Da (for Met or Trp)Oxidation of sensitive residuesDegas solvents and use antioxidants like Dithiothreitol (DTT) during cleavage.

Question: The overall purity of my crude peptide is very low (<30%) after cleavage. What are the fundamental issues I should investigate?

Answer: Very low purity suggests systemic problems throughout the synthesis process.

  • Reagent Quality: Ensure all amino acids, coupling reagents, and solvents are of high purity and are not degraded.

  • Resin Choice: Using a resin with inappropriate substitution or one that is not suitable for your peptide sequence can lead to poor synthesis outcomes.

  • Peptide Aggregation: The growing peptide chain may be aggregating on the resin, preventing efficient reagent access.

    • Solution: Consider using a different resin (e.g., a PEG-based resin), synthesizing at a higher temperature, or incorporating pseudoproline dipeptides to disrupt secondary structures.

Diagram: Troubleshooting Workflow for Impurity Identification

G cluster_0 Impurity Analysis Workflow start Analyze Crude Peptide by LC-MS mass_check Is Major Impurity Mass Identified? start->mass_check mass_diff Calculate Mass Difference from Target Peptide mass_check->mass_diff Yes no_mass_match Impurity Has Same Mass or is Unidentified mass_check->no_mass_match No deletion Deletion Sequence (e.g., -Gly, -Ala) mass_diff->deletion Matches Amino Acid Mass adduct Protecting Group Adduct (e.g., +tBu) mass_diff->adduct Matches Protecting Group oxidation Oxidation (+16 Da) mass_diff->oxidation Matches +16 Da optimize Optimize Synthesis/Cleavage Protocol deletion->optimize adduct->optimize oxidation->optimize racemization Possible Racemization (Same Mass, Different Retention) no_mass_match->racemization incomplete_cleavage Incomplete Cleavage (Higher Mass) no_mass_match->incomplete_cleavage racemization->optimize incomplete_cleavage->optimize

Caption: A decision tree for troubleshooting common peptide synthesis impurities.

FAQs: Purification and Analysis

Question: What is the recommended method for purifying this compound?

Answer: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides of this nature. It separates the target peptide from impurities based on hydrophobicity.

Question: How do I select the appropriate HPLC column and gradient?

Answer:

  • Column: A C18 column is the most common choice for peptide purification. For a 12-amino acid peptide, a column with a pore size of 100-120 Å is suitable.

  • Mobile Phases:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN).

  • Gradient: A shallow gradient is often necessary to resolve closely eluting impurities. A typical starting point would be a linear gradient of 5% to 55% Solvent B over 50 minutes. The exact gradient should be optimized based on the hydrophobicity of your peptide and the observed separation in an analytical run.

Comparison of Typical Purification Gradients:

Gradient TypeDescriptionProsCons
Fast Gradient 20-80% B in 20 minQuick screening of crude productPoor resolution of impurities
Standard Gradient 5-55% B in 50 minGood balance of speed and resolutionMay not separate all co-eluting species
Shallow Gradient 1%/min increase in BExcellent resolution of difficult peaksLong run times, broader peaks

Question: My peptide seems to be precipitating during purification. What can I do?

Answer: Peptide precipitation can occur if the concentration is too high or if the peptide is not soluble in the mobile phase.

  • Reduce Sample Load: Inject a smaller amount of your crude peptide solution onto the column.

  • Modify Mobile Phase: In some cases, adding a small amount of a different organic solvent like isopropanol (B130326) can improve solubility.

  • Adjust pH: While TFA is standard, for some peptides, a different ion-pairing agent or a different pH (e.g., using a formic acid-based system) might be necessary. This should be approached with caution as it can alter selectivity.

Diagram: General Solid-Phase Peptide Synthesis Workflow

G cluster_workflow Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Start with Amino Acid-loaded Resin Deprotection 1. Fmoc Deprotection (Piperidine) Resin->Deprotection Wash1 2. Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Wash2 4. Wash Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Final Cleavage & Deprotection Repeat->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).

Experimental Protocols

1. General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes a standard Fmoc/tBu strategy on an automated peptide synthesizer.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and cleaved Fmoc groups.

  • Coupling:

    • Prepare the coupling solution: Dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the coupling solution to the resin and react for 45-60 minutes.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat: Return to step 2 for the next amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Final Wash: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the peptide-resin under vacuum.

2. Protocol for Peptide Cleavage and Deprotection

  • Prepare Cleavage Cocktail: For a standard peptide, prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Pelleting: Centrifuge the suspension to pellet the crude peptide.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

3. Protocol for RP-HPLC Purification

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water). If solubility is an issue, small amounts of acetic acid or DMSO can be added.

  • Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.

  • Injection and Gradient Elution: Inject the dissolved peptide and run the optimized purification gradient.

  • Fraction Collection: Collect fractions corresponding to the main product peak, avoiding the leading and tailing edges where impurities are more likely to elute.

  • Analysis of Fractions: Analyze the collected fractions by analytical LC-MS to confirm the purity and identity of the peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Technical Support Center: Overcoming Mlgffqqpkpr-NH2 Solubility Problems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting protocols and answers to frequently asked questions regarding the solubility of the peptide Mlgffqqpkpr-NH2. This peptide's sequence suggests a basic nature due to the presence of Lysine (K) and Arginine (R) residues, along with several hydrophobic residues (M, L, F, P), which can present solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when trying to dissolve this compound?

A1: Always begin by attempting to dissolve a small test amount of the peptide in sterile, distilled water.[1][2][3] The inherent charge of the peptide may be sufficient for aqueous solubility. If it does not dissolve, proceed to the troubleshooting steps outlined below. It is crucial to test a small portion first to avoid compromising the entire batch with an inappropriate solvent.[1]

Q2: Why is my this compound peptide not dissolving in water?

A2: The solubility of a peptide is primarily determined by its amino acid composition.[4] this compound contains multiple hydrophobic amino acids (Methionine, Leucine, Phenylalanine, Proline) which can lead to poor solubility in aqueous solutions.[4][5] Peptides with 50% or more hydrophobic residues are often poorly soluble in water.[5] Additionally, strong intermolecular hydrogen bonding can lead to aggregation and the formation of gels, particularly at high concentrations.[6][7]

Q3: Can I use sonication or warming to help dissolve the peptide?

A3: Yes, both methods can be beneficial. A brief sonication in a water bath can help break up aggregates and aid dissolution.[5][7] Gentle warming (e.g., up to 40°C) can also increase solubility.[2][8] However, avoid excessive heat as it may degrade the peptide.[5]

Q4: The peptide dissolved initially but crashed out of solution when I added my buffer. What happened?

A4: This is a common issue when diluting a concentrated peptide stock, especially one dissolved in an organic solvent, into an aqueous buffer. The abrupt change in solvent polarity can cause the peptide to precipitate. To avoid this, add the aqueous buffer to your peptide solution slowly, drop-by-drop, while gently vortexing.[9] This allows for a gradual transition and reduces the risk of precipitation.

Q5: Are there any solvents I should avoid?

A5: Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for hydrophobic peptides but should be used with caution as it can oxidize methionine (Met) and free cysteine (Cys) residues.[6][9][10] Since this compound contains a methionine residue, prolonged exposure to DMSO should be avoided. If DMSO is necessary, use it to create a concentrated stock and then dilute it into your final buffer, ensuring the final DMSO concentration is compatible with your assay (typically <1%).[4]

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this step-by-step guide.

Problem: Lyophilized peptide powder will not dissolve in sterile water.

  • Analysis: The peptide's net charge and hydrophobicity are preventing dissolution in a neutral aqueous environment. Based on its sequence (this compound), the peptide is basic due to the presence of Lysine (K) and Arginine (R). Basic peptides are generally more soluble in acidic solutions.[4][10]

  • Solution 1: Acidic Buffer

    • Try to dissolve the peptide in a small amount of 10-25% acetic acid in water.[6][9]

    • Once dissolved, you can slowly dilute the solution with your desired aqueous buffer to the final concentration.[9]

  • Solution 2: Organic Solvents

    • For highly hydrophobic peptides, an organic solvent may be necessary for initial solubilization.[5][10]

    • Attempt to dissolve the peptide in a minimal amount of Dimethylformamide (DMF) or acetonitrile (B52724) (ACN).[5] As noted above, use DMSO with caution due to the presence of Methionine.

    • After the peptide is fully dissolved in the organic solvent, slowly add your aqueous buffer to the peptide solution dropwise while vortexing.[9]

Problem: The peptide solution is cloudy or contains visible particulates.

  • Analysis: This indicates either incomplete dissolution or aggregation of the peptide.

  • Solution:

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes.[5]

    • Gentle Warming: Warm the solution to 37°C for a short period.[1]

    • Centrifugation: If particulates remain, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes and carefully transfer the supernatant to a new tube.[5] This will remove insoluble aggregates, but be aware that this will also reduce the final concentration of the peptide in your solution.

Quantitative Data Summary

The choice of solvent is critical and depends on the peptide's properties and the requirements of the downstream application. The following table summarizes common solvents and additives.

Solvent / AdditiveTypical Starting ConcentrationApplication Notes
Aqueous Solutions
Sterile Deionized WaterN/AAlways the first choice. Suitable for many charged peptides.[1]
Acetic Acid10-30% in waterEffective for basic peptides (like this compound) as it protonates basic residues, increasing solubility.[2][9]
Ammonium Bicarbonate0.1 M in waterRecommended for acidic peptides to increase the net negative charge.[9]
Organic Solvents
DMSO (Dimethyl Sulfoxide)Neat, then diluteA very strong solvent for hydrophobic peptides.[5] Caution: Can oxidize Methionine residues.[9][10]
DMF (Dimethylformamide)Neat, then diluteA good alternative to DMSO, especially for peptides containing Cys or Met.[2]
Acetonitrile (ACN)Neat, then diluteAnother option for hydrophobic peptides, often used in chromatography.[5]
Chaotropic Agents
Guanidine Hydrochloride6 MDisrupts hydrogen bonds and can dissolve aggregated peptides.[2][7] May interfere with biological assays.[5]
Urea8 MSimilar to Guanidine-HCl, effective for aggregates.[2][7] May interfere with biological assays.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol is designed to determine the optimal solvent for this compound without risking the entire peptide stock.

  • Preparation: Aliquot a small, known amount (e.g., 0.1 mg) of the lyophilized peptide into several sterile microcentrifuge tubes.

  • Initial Solvent Addition: To the first tube, add a small volume (e.g., 10 µL) of sterile, deionized water. Vortex gently. Observe for complete dissolution.

  • Acidic Solvent Test: If the peptide is not soluble in water, add 10 µL of 10% acetic acid to a new tube. Vortex and observe.

  • Organic Solvent Test: If aqueous and acidic solutions fail, use a new tube and add 10 µL of DMF (or another appropriate organic solvent). Vortex thoroughly.

  • Dilution Test: Once a suitable initial solvent is found and the peptide is dissolved, slowly add your final experimental buffer dropwise to the concentrated stock, vortexing between each drop, until the desired final concentration is reached. Observe for any precipitation.

  • Record Keeping: Carefully document the solvent and final concentration that resulted in a clear, stable solution.

Visualizations

Troubleshooting Workflow

The following diagram illustrates the logical steps for troubleshooting this compound solubility issues.

G start Start with Lyophilized This compound test_water Add Sterile Water start->test_water dissolved Soluble Proceed with Experiment test_water->dissolved Yes not_dissolved_water Insoluble test_water->not_dissolved_water No test_acidic Add 10% Acetic Acid not_dissolved_water->test_acidic test_acidic->dissolved Yes not_dissolved_acidic Insoluble test_acidic->not_dissolved_acidic No test_organic Add Organic Solvent (e.g., DMF, ACN) not_dissolved_acidic->test_organic not_dissolved_organic Insoluble test_organic->not_dissolved_organic No check_aggregation Cloudy or Precipitate? test_organic->check_aggregation Yes consider_chaotropes Consider Chaotropic Agents (Urea, Guanidine-HCl) or further optimization not_dissolved_organic->consider_chaotropes check_aggregation->dissolved No, Clear Solution sonicate_warm Sonicate / Gentle Warming check_aggregation->sonicate_warm Yes sonicate_warm->dissolved Clear Solution centrifuge Centrifuge to remove insoluble material sonicate_warm->centrifuge Still Cloudy centrifuge->dissolved G cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein (α, β, γ) gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector camp cAMP effector->camp Produces peptide This compound peptide->gpcr Binds pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Gene Expression) pka->response Phosphorylates Targets

References

Optimizing Mlgffqqpkpr-NH2 concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mlgffqqpkpr-NH2

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the synthetic peptide this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is a synthetic, cell-permeable peptide designed as a potent and selective modulator of intracellular signaling pathways. Based on its design, it is hypothesized to interfere with protein-protein interactions within the MAPK/ERK signaling cascade, a critical pathway involved in cell proliferation, differentiation, and survival. The C-terminal amidation (-NH2) enhances its stability against enzymatic degradation.

Q2: How should I reconstitute and store this compound?

A: Due to its hydrophobic nature, this compound should first be dissolved in a small amount of sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1][2] For example, create a 10 mM stock solution. For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C.[1] Once reconstituted in DMSO, prepare single-use aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[2]

Q3: What is the recommended working concentration of this compound for cell culture experiments?

A: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. A broad dose-response experiment is recommended to determine the optimal concentration range for your specific cell line.[2] A typical starting range for preliminary experiments is between 1 µM and 50 µM.

Q4: What is the maximum permissible DMSO concentration in my cell culture?

A: It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible to avoid solvent-induced cytotoxicity.[3] For most cell lines, a final DMSO concentration of less than 0.5% is generally considered safe.[2][3] However, some sensitive or primary cell lines may require even lower concentrations, not exceeding 0.1%.[3] Always include a vehicle control (medium with the same final DMSO concentration as the highest peptide dose) in your experiments to account for any effects of the solvent.[2][3]

Troubleshooting Guide

This guide provides a summary of common problems, their potential causes, and recommended solutions to overcome challenges during experimentation with this compound.

Issue Observed Potential Cause Recommended Solution
No biological effect observed 1. Peptide Degradation: The peptide may have degraded due to improper storage or handling.[2] 2. Poor Solubility/Aggregation: The peptide may not be fully dissolved or may have aggregated in the culture medium, reducing its effective concentration.[1][2] 3. Sub-optimal Concentration: The concentration used may be too low to elicit a response in your specific cell model.[2]1. Use fresh, single-use aliquots for each experiment. Minimize the time the peptide is in serum-containing medium before application if degradation by proteases is suspected.[1] 2. Ensure the peptide is fully dissolved in the DMSO stock. Gentle vortexing or sonication can aid dissolution.[1][2] Prepare fresh dilutions for each experiment. 3. Perform a comprehensive dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM).
High Cytotoxicity 1. Inherent Peptide Toxicity: The peptide itself may be toxic to the cells at the tested concentrations.[2] 2. High Solvent Concentration: The final concentration of DMSO in the culture medium may be too high.[2][3] 3. Contaminants: Impurities from the synthesis process (e.g., TFA) could be causing cytotoxicity.[2]1. Determine the toxic threshold by performing a cell viability assay (e.g., MTT, MTS) across a range of concentrations.[4][5][6] 2. Ensure the final DMSO concentration is below 0.5% (or lower for sensitive cells).[3] Always include a vehicle control. 3. Use high-purity peptide (>95%). If TFA is a concern, inquire with the manufacturer about TFA removal options.
Inconsistent Results 1. Repeated Freeze-Thaw Cycles: This can lead to peptide degradation and aggregation.[2] 2. Cell Plating Variability: Inconsistent cell seeding density or cell health can lead to variable responses.[2] 3. Peptide Aggregation: The peptide may be aggregating in the culture medium over time.[1][7]1. Prepare and use single-use aliquots of the reconstituted peptide.[2] 2. Ensure a consistent cell seeding density and that cells are in a healthy, logarithmic growth phase before treatment. 3. Use freshly prepared dilutions for each experiment.[2] If aggregation is suspected, consider pre-diluting the DMSO stock in a small volume of serum-free medium before adding it to the final culture volume.[8]
Peptide Precipitation in Media 1. High Peptide Concentration: The concentration may exceed the peptide's solubility limit in the aqueous culture medium.[1] 2. Interaction with Media Components: Components in the serum or media supplements may be causing the peptide to precipitate.[8]1. Perform a solubility test to determine the maximum soluble concentration in your specific culture medium.[2] 2. Try pre-diluting the peptide in a serum-free medium before adding it to the complete medium.[8] Alternatively, a short incubation in serum-free medium with the peptide may be possible before adding serum.[8]

Experimental Protocols

Protocol 1: Determining the Optimal Dose-Response of this compound using an MTT Cell Viability Assay

This protocol provides a standard method to assess the effect of this compound on cell viability and to determine its optimal concentration range.[2][5]

Materials:

  • 96-well flat-bottom cell culture plates

  • Your chosen cell line

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.[2]

  • Peptide Preparation: Prepare serial dilutions of the this compound stock solution in complete culture medium. For example, prepare 2X final concentrations ranging from 0.2 µM to 200 µM.[2]

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the different peptide concentrations to the appropriate wells. Include "vehicle control" wells (medium with the same DMSO concentration as the highest peptide dose) and "untreated control" wells (medium only).[2]

  • Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[2]

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the peptide concentration to determine the dose-response curve.

Visualizations

Hypothesized Signaling Pathway

Mlgffqqpkpr_NH2_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Peptide This compound Peptide->MEK Experimental_Workflow Start Start Reconstitute Reconstitute Peptide in DMSO (10 mM) Start->Reconstitute Prepare_Dilutions Prepare Serial Dilutions of Peptide Reconstitute->Prepare_Dilutions Seed Seed Cells in 96-well Plate Treat Treat Cells with Peptide (24-72h incubation) Seed->Treat Prepare_Dilutions->Treat Assay Perform Cell Viability Assay (e.g., MTT) Treat->Assay Analyze Analyze Data & Determine IC50 Assay->Analyze End End Analyze->End Troubleshooting_Logic Start Inconsistent Results? Check_Aliquots Using Single-Use Aliquots? Start->Check_Aliquots Yes Check_Seeding Consistent Cell Seeding? Check_Aliquots->Check_Seeding Yes Sol_Aliquots Action: Prepare and use single-use aliquots. Check_Aliquots->Sol_Aliquots No Check_Aggregation Peptide Aggregating? Check_Seeding->Check_Aggregation Yes Sol_Seeding Action: Optimize and standardize cell seeding. Check_Seeding->Sol_Seeding No Sol_Aggregation Action: Use freshly prepared dilutions. Check_Aggregation->Sol_Aggregation Yes Sol_OK Problem Likely Resolved Check_Aggregation->Sol_OK No

References

Troubleshooting Mlgffqqpkpr-NH2 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mlgffqqpkpr-NH2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of this reversed Substance P peptide in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is the reversed sequence of Substance P, a neuropeptide involved in various physiological processes.[1][2] Like many peptides, its stability in aqueous solutions can be compromised, leading to degradation and loss of biological activity. Understanding and mitigating these instabilities is crucial for obtaining reliable and reproducible experimental results.

Q2: What are the primary pathways of this compound degradation in solution?

The primary degradation pathways for this compound, inferred from studies on Substance P and general peptide chemistry, include:

  • Chemical Instability:

    • Hydrolysis: Cleavage of peptide bonds, particularly at susceptible residues.

    • Deamidation: Conversion of glutamine (Q) residues to glutamic acid.

    • Oxidation: Modification of the methionine (M) residue.

    • Diketopiperazine formation: Cyclization at the N-terminus, which is a known degradation pathway for Substance P, especially when formulated as an acetate (B1210297) salt.

  • Physical Instability:

    • Aggregation: Formation of non-covalent oligomers or larger aggregates.

    • Precipitation: Loss of solubility, leading to the peptide coming out of solution.

    • Adsorption: Sticking to the surfaces of storage vials or labware.

Q3: What are the initial signs of this compound instability in my experiments?

Signs of instability can include:

  • Decreased biological activity or potency in your assays.

  • Changes in the physical appearance of the solution, such as cloudiness or visible precipitates.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).

  • A shift in the pH of the solution over time.

Troubleshooting Guides

Issue 1: Rapid Loss of Peptide Activity

If you observe a significant and rapid loss of this compound activity, consider the following potential causes and solutions.

Potential Cause 1: Chemical Degradation

  • Troubleshooting Steps:

    • Review your solvent and buffer composition. The type of salt form of the peptide can impact its stability. For instance, hydrochloride and trifluoroacetate (B77799) salts of Substance P have been found to be considerably more stable than the acetate salt, which is prone to N-terminal degradation.

    • Control the pH of your solution. Both acidic and basic conditions can accelerate hydrolysis and deamidation. The optimal pH for peptide stability is typically between 4 and 6.

    • Minimize exposure to oxygen. The methionine residue is susceptible to oxidation. Prepare solutions with degassed buffers and consider storing them under an inert gas like argon or nitrogen.

  • Preventative Measures:

    • Use high-purity solvents and reagents to avoid contaminants that can catalyze degradation.

    • Prepare fresh solutions for each experiment whenever possible.

    • Store stock solutions at or below -20°C, and preferably at -80°C for long-term storage.[3][4]

Potential Cause 2: Enzymatic Degradation

If your experimental system contains biological components (e.g., cell culture media, serum, tissue homogenates), enzymatic degradation is a likely culprit. Substance P is known to be degraded by various peptidases and proteases.[1][2]

  • Troubleshooting Steps:

    • Incorporate protease inhibitors. A cocktail of broad-spectrum protease inhibitors can be added to your experimental samples to prevent enzymatic cleavage of the peptide.

    • Heat-inactivate biological samples. If permissible for your experimental design, heat-inactivating serum or other biological fluids can denature many proteases.

Issue 2: Solution Becomes Cloudy or Forms a Precipitate

The appearance of turbidity or precipitates indicates physical instability of the peptide.

Potential Cause 1: Aggregation

  • Troubleshooting Steps:

    • Optimize peptide concentration. Higher concentrations can promote aggregation.[5] Try working with lower, yet still effective, concentrations.

    • Adjust the pH. The solubility of peptides is often lowest near their isoelectric point (pI). Adjusting the pH away from the pI can increase solubility and reduce aggregation.

    • Modify the ionic strength of the buffer. The effect of ionic strength on aggregation is peptide-specific. Experiment with different salt concentrations to find the optimal condition.

  • Preventative Measures:

    • Incorporate stabilizing excipients into your formulation. Sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol) can help prevent aggregation.

    • Avoid vigorous shaking or vortexing, which can induce aggregation. Gentle swirling is preferred for dissolution.

Potential Cause 2: Poor Solubility

  • Troubleshooting Steps:

    • Change the solvent. If the peptide is not fully dissolving, consider using a small amount of an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) before diluting with your aqueous buffer.

    • Sonication. Brief sonication can sometimes help to dissolve recalcitrant peptides.

Quantitative Data Summary

The stability of a peptide is highly dependent on its specific sequence and the solution conditions. The following tables provide generalized data on the factors influencing the major degradation pathways for the amino acids present in this compound.

Table 1: Factors Influencing Chemical Degradation Rates of Amino Acids in this compound

Degradation PathwayAmino AcidFactors Increasing RateFactors Decreasing Rate
Oxidation Methionine (M)Exposure to oxygen, transition metals, high temperatureLow temperature, antioxidants (e.g., methionine), inert atmosphere
Deamidation Glutamine (Q)High pH (>7), high temperature, specific adjacent amino acidsLow pH (4-6), low temperature
Hydrolysis All peptide bondsExtreme pH (acidic or basic), high temperatureNeutral pH, low temperature

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationNotes
Lyophilized Powder-20°CUp to 3 years[3]Keep desiccated.
Stock Solution (in DMSO)-80°CUp to 1 year[4]Aliquot to avoid freeze-thaw cycles.
Working Solution (Aqueous Buffer)4°CShort-term (days)Prepare fresh if possible.

Key Experimental Protocols

Protocol 1: Assessment of this compound Stability by RP-HPLC

This protocol outlines a general method to monitor the degradation of this compound over time.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Buffer of choice (e.g., phosphate, acetate)

  • HPLC system with a C18 column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water with a small amount of DMSO if necessary).

    • Dilute the stock solution to the desired final concentration in the buffer you wish to test.

    • Prepare several identical aliquots for analysis at different time points.

    • Store the aliquots under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).

  • HPLC Analysis:

    • At each time point (e.g., 0, 24, 48, 72 hours), inject an aliquot onto the HPLC system.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A typical gradient would be a linear increase in Mobile Phase B (e.g., 5% to 95% B over 30 minutes). The exact gradient should be optimized for your peptide.

    • Detection: Monitor the absorbance at 214 nm or 280 nm.

    • Data Analysis: Integrate the peak area of the intact this compound at each time point. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Protocol 2: Monitoring Aggregation by Turbidity Measurement

This is a simple method to assess the physical stability of your peptide solution.

Materials:

  • This compound solution

  • Spectrophotometer or plate reader

Procedure:

  • Prepare your this compound solution in the desired buffer and concentration.

  • At various time points, measure the absorbance of the solution at a wavelength where the peptide does not absorb (e.g., 340 nm or 600 nm).

  • An increase in absorbance over time is indicative of increasing turbidity due to aggregation.

Visualizations

Troubleshooting_Workflow start Instability Observed loss_of_activity Loss of Activity start->loss_of_activity cloudiness Cloudiness/Precipitate start->cloudiness check_chemical Chemical Degradation? loss_of_activity->check_chemical Yes check_enzymatic Enzymatic Degradation? loss_of_activity->check_enzymatic If biological samples present check_aggregation Aggregation? cloudiness->check_aggregation Yes check_solubility Poor Solubility? cloudiness->check_solubility If dissolution is an issue solution_chemical Optimize pH, buffer, salt form. Minimize oxygen exposure. check_chemical->solution_chemical Yes solution_enzymatic Add protease inhibitors. Heat-inactivate biological samples. check_enzymatic->solution_enzymatic Yes solution_aggregation Optimize concentration, pH, ionic strength. Use stabilizing excipients. check_aggregation->solution_aggregation Yes solution_solubility Use co-solvents (e.g., DMSO). Sonication. check_solubility->solution_solubility Yes end_node Stable Solution solution_chemical->end_node solution_enzymatic->end_node solution_aggregation->end_node solution_solubility->end_node

Caption: Troubleshooting workflow for this compound instability.

Peptide_Degradation_Pathways cluster_chemical Chemical Degradation cluster_physical Physical Instability hydrolysis Hydrolysis (Peptide Bond Cleavage) degraded_peptide Degraded/Inactive Peptide hydrolysis->degraded_peptide deamidation Deamidation (Gln -> Glu) deamidation->degraded_peptide oxidation Oxidation (Met -> Met(O)) oxidation->degraded_peptide aggregation Aggregation precipitation Precipitation aggregation->precipitation precipitation->degraded_peptide peptide This compound (in solution) peptide->hydrolysis peptide->deamidation peptide->oxidation peptide->aggregation

Caption: Major degradation pathways for this compound in solution.

HPLC_Workflow prep 1. Sample Preparation (Dissolve & aliquot peptide) incubate 2. Incubation (Store at desired temperature) prep->incubate inject 3. HPLC Injection (At specified time points) incubate->inject separate 4. Separation (C18 column with ACN/Water/TFA gradient) inject->separate detect 5. Detection (UV at 214 nm) separate->detect analyze 6. Data Analysis (Peak area integration) detect->analyze result Assess % remaining intact peptide analyze->result

Caption: Experimental workflow for HPLC-based stability testing.

References

Technical Support Center: Preventing Mlgffqqpkpr-NH2 Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with the peptide Mlgffqqpkpr-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is the reversed sequence of the neuropeptide Substance P. Substance P is an undecapeptide with the sequence RPKPQQFFGLM-NH2. Like Substance P, this compound is susceptible to aggregation, particularly in aqueous solutions. This is largely due to the presence of hydrophobic amino acid residues in its sequence, which can lead to intermolecular interactions and the formation of insoluble aggregates.

Q2: What are the common signs of this compound aggregation?

Common indicators of peptide aggregation include the appearance of visible precipitates, cloudiness, or turbidity in your solution.[1] Even if not visually apparent, aggregation can be detected by an increase in light scattering, which can be measured using techniques like UV-Vis spectroscopy.[1]

Q3: How can I detect and quantify the aggregation of this compound?

Several methods can be employed to detect and quantify peptide aggregation:

  • Visual Inspection: The simplest method is to visually check for any precipitates or cloudiness in the peptide solution.[1]

  • UV-Vis Spectroscopy: An increase in absorbance around 340-400 nm can indicate the presence of light-scattering aggregates.[1]

  • Thioflavin T (ThT) Assay: This fluorescent dye binds to β-sheet structures, which are common in peptide aggregates, resulting in a measurable increase in fluorescence.[1]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, allowing for the detection and quantification of larger aggregates.[1]

Q4: At what storage conditions should I keep my this compound to minimize aggregation?

For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C. For short-term storage of solutions, it is recommended to store aliquots at -80°C to prevent freeze-thaw cycles that can promote aggregation.[2]

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon reconstitution in aqueous buffer.

Cause: The hydrophobic nature of the peptide leads to poor solubility and rapid aggregation in aqueous solutions.

Solution:

  • Initial Dissolution in Organic Solvent: Instead of directly dissolving the peptide in an aqueous buffer, first dissolve the lyophilized powder in a minimal amount of a compatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

  • Slow Addition to Buffer: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved in the organic solvent.

  • Dropwise Dilution: Add the concentrated peptide-organic solvent solution dropwise to the vigorously stirring aqueous buffer. This gradual dilution helps to prevent localized high concentrations of the peptide that can trigger immediate aggregation.[1]

Issue 2: this compound solution becomes cloudy over time, even when stored at 4°C.

Cause: The peptide may be slowly aggregating out of solution due to suboptimal buffer conditions or temperature instability.

Solution:

  • Optimize Buffer pH: Ensure the pH of your buffer is at least one unit away from the peptide's isoelectric point (pI). At its pI, a peptide has a net neutral charge, which can decrease its solubility and increase the likelihood of aggregation.[2]

  • Adjust Ionic Strength: The salt concentration of your buffer can influence peptide solubility. Experiment with different salt concentrations (e.g., 50-150 mM NaCl) to find the optimal condition for your peptide.[3]

  • Incorporate Additives: Consider adding stabilizing agents to your buffer. These can include:

    • Cryoprotectants: For frozen storage, adding 5-10% glycerol (B35011) can help prevent aggregation during freeze-thaw cycles.[2]

    • Detergents: Low concentrations of non-ionic detergents (e.g., 0.01% Tween-20 or Triton X-100) can help to solubilize the peptide and prevent aggregation.[4]

    • Arginine: L-arginine (e.g., 50-100 mM) is known to suppress protein and peptide aggregation.[3]

  • Storage: For anything other than immediate use, it is best to flash-freeze aliquots in liquid nitrogen and store them at -80°C. When needed, thaw the aliquot rapidly in a 37°C water bath and use it immediately.[1]

Data Presentation

Table 1: Recommended Solvents for Initial Dissolution of this compound

SolventConcentrationNotes
Dimethyl sulfoxide (DMSO)1-10 mg/mLA versatile solvent for many peptides. Ensure the final concentration in your assay is not inhibitory.
N,N-Dimethylformamide (DMF)1-10 mg/mLAnother suitable organic solvent for initial dissolution.

Table 2: Common Anti-Aggregation Additives for Peptide Solutions

AdditiveWorking ConcentrationMechanism of Action
L-Arginine50-100 mMSuppresses aggregation and increases solubility.[3]
Tween-20 / Triton X-1000.01 - 0.1%Non-ionic detergents that reduce hydrophobic interactions.[4]
Glycerol5 - 20%Acts as a cryoprotectant and stabilizer.[2]

Experimental Protocols

Protocol 1: Reconstitution of this compound to Minimize Aggregation
  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

  • Add a minimal volume of sterile DMSO to the vial to achieve a high concentration stock solution (e.g., 10 mg/mL).

  • Gently vortex or sonicate the vial for a few minutes to ensure the peptide is completely dissolved.

  • While vigorously stirring your desired aqueous buffer, add the peptide-DMSO stock solution dropwise to achieve the final desired peptide concentration.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

  • For storage, aliquot the solution into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Thioflavin T (ThT) Assay for Detecting this compound Aggregation
  • Prepare a ThT stock solution: Dissolve Thioflavin T in distilled water to a final concentration of 1 mM. Filter the solution through a 0.22 µm filter.

  • Prepare a ThT working solution: Dilute the ThT stock solution in your assay buffer to a final concentration of 25 µM.

  • Set up the assay: In a black, clear-bottom 96-well plate, add 10 µL of your this compound sample and 90 µL of the ThT working solution to each well. Include a buffer-only control.

  • Incubate and measure: Incubate the plate at 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Analyze the data: Subtract the background fluorescence of the buffer-only control from the sample readings. An increase in fluorescence over time indicates peptide aggregation.[5]

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Aggregation start Lyophilized this compound dissolve Dissolve in minimal organic solvent (e.g., DMSO) start->dissolve add_to_buffer Add dropwise to stirring aqueous buffer dissolve->add_to_buffer observe Observe for precipitation add_to_buffer->observe clear Solution is clear (Ready for use/storage) observe->clear No precipitate Precipitation observed observe->precipitate Yes troubleshoot Troubleshoot Buffer Conditions precipitate->troubleshoot ph Optimize pH (≠ pI) troubleshoot->ph ionic Adjust Ionic Strength (e.g., 50-150 mM NaCl) troubleshoot->ionic additives Add Anti-Aggregation Agents (e.g., Arginine, Detergent) troubleshoot->additives

Caption: Workflow for dissolving this compound and troubleshooting aggregation.

signaling_pathway Presumed Signaling Pathway of Substance P (and related peptides) substance_p Substance P / This compound (ligand) nk1r Neurokinin-1 Receptor (NK1R) (GPCR) substance_p->nk1r Binds to g_protein G-protein Activation nk1r->g_protein plc Phospholipase C (PLC) Activation g_protein->plc ip3_dag IP3 and DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release pkc Protein Kinase C (PKC) Activation ip3_dag->pkc downstream Downstream Cellular Responses (e.g., Neuronal Excitability, Inflammation) ca_release->downstream pkc->downstream

Caption: Presumed signaling pathway based on Substance P's interaction with the NK1 receptor.

References

Improving Mlgffqqpkpr-NH2 yield in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of Mlgffqqpkpr-NH2. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their peptide synthesis protocols and improve final product yield and purity.

Analysis of the this compound Sequence

The target peptide, with the sequence Met-Leu-Gly-Phe-Phe-Gln-Gln-Pro-Lys-Pro-Arg-NH2, is a 12-amino-acid peptide with a C-terminal amide. Several residues in this sequence present specific challenges during solid-phase peptide synthesis (SPPS) that require careful consideration.

  • Hydrophobic Residues (Leu, Phe, Phe): The presence of multiple hydrophobic residues, particularly the two consecutive Phenylalanine (Phe) residues, can lead to peptide aggregation on the resin. This aggregation can hinder reagent access, resulting in incomplete deprotection and coupling reactions.[1]

  • Proline (Pro): The two Proline residues can cause steric hindrance and slow down coupling reactions. The coupling of an amino acid after a Proline residue can be particularly difficult due to the unique cyclic structure of Proline, which makes the N-terminus a secondary amine and less reactive.[2]

  • Arginine (Arg): Arginine is a sterically bulky amino acid, and its side chain protecting group further adds to this bulk. This can make coupling of Arginine, and the subsequent amino acid, challenging.[2]

  • Glutamine (Gln): The two consecutive Glutamine residues can undergo side reactions, such as dehydration of the side-chain amide to form a nitrile or cyclization to pyroglutamate (B8496135) at the N-terminus if Gln is the N-terminal residue (which is not the case here).

  • Methionine (Met): The Methionine residue is susceptible to oxidation of its sulfur-containing side chain, which can occur during synthesis or cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable resin for synthesizing this compound?

For a peptide with a C-terminal amide, a Rink Amide resin is the recommended solid support. This resin allows for cleavage under standard acidic conditions (e.g., with trifluoroacetic acid) to directly yield the C-terminally amidated peptide.

Q2: What are the primary causes of low yield in the synthesis of this peptide?

Low yields in SPPS can arise from several factors:

  • Incomplete Fmoc-Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain will halt the elongation of that chain, leading to truncated sequences.[1]

  • Poor Coupling Efficiency: Incomplete reaction between the activated amino acid and the free N-terminus of the peptide on the resin results in deletion sequences.[1] This is a significant risk with sterically hindered residues like Arginine and Proline in the this compound sequence.[2]

  • Peptide Aggregation: The hydrophobic Phe-Phe motif can promote the formation of secondary structures on the resin, which physically blocks reagents from reaching the reactive sites.[1]

Q3: How can I monitor the completion of coupling and deprotection steps?

The Kaiser test (or ninhydrin (B49086) test) is a common qualitative method to detect the presence of free primary amines on the resin.

  • After deprotection: A positive Kaiser test (blue beads) indicates successful removal of the Fmoc group.

  • After coupling: A negative Kaiser test (yellow/colorless beads) indicates that the coupling reaction has gone to completion. Note that the Kaiser test does not work for the secondary amine of Proline. In this case, a Chloranil test can be used to confirm the presence of a free N-terminal Proline.

Troubleshooting Guide

Issue 1: Low Crude Peptide Purity with Multiple Peaks on HPLC

Possible Causes & Solutions

Possible CauseRecommended Solution
Deletion Sequences This points to incomplete coupling. For difficult residues in the sequence (Arg, Pro, and the residue after Pro), perform a double coupling , where the coupling step is repeated with fresh reagents.[2][3] Increasing the concentration of the amino acid and coupling reagents can also drive the reaction to completion.[2]
Truncation Sequences This suggests incomplete Fmoc deprotection. Ensure the deprotection reagent (e.g., 20% piperidine (B6355638) in DMF) is fresh. If peptide aggregation is suspected, extend the deprotection time or use a stronger deprotection agent like 1-8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in small concentrations.[4]
Side-Reaction Products Oxidation of Methionine can be a problem. This can be minimized by using a cleavage cocktail containing scavengers that protect Met. If oxidation occurs, it can sometimes be reversed by treating the peptide with reducing agents like dithiothreitol (B142953) (DTT).[5] For Gln, ensure high-quality, protected amino acid is used to prevent side reactions.
Issue 2: Difficulty in Coupling Specific Amino Acids

Focus on "Difficult" Residues in this compound

ResidueChallengeOptimization Strategy
Arginine (Arg) Steric hindrance from the bulky side chain and protecting group.[2]Perform a double coupling for the Arginine residue.[2] Use a more potent coupling reagent like HATU or HCTU.[5]
Proline (Pro) The N-terminus is a secondary amine, which is less reactive.[2]Double couple the amino acid that is being added to the Proline residue.[2]
Phenylalanine (Phe) The second Phe in the Phe-Phe sequence can be difficult to couple due to aggregation.Consider using a "high-swelling" resin to reduce inter-chain interactions.[6] Solvents like N-Methyl-2-pyrrolidone (NMP) can be better at disrupting aggregation than Dimethylformamide (DMF).

Table of Recommended Coupling Reagents for Difficult Couplings

Coupling ReagentAdditiveBaseComments
HBTU/TBTU HOBtDIPEAStandard and effective for most couplings.
HATU/HCTU HOAtDIPEAMore reactive than HBTU/TBTU, highly recommended for sterically hindered amino acids like Arg.[7][8]
DIC/OxymaPure OxymaPureDIPEAA safer alternative to HOBt/HOAt-based reagents, with comparable or better efficiency and reduced risk of racemization.[7][8]
Issue 3: Peptide Aggregation

Symptoms:

  • Slow or incomplete deprotection and coupling reactions.

  • Resin beads clumping together.

  • Low swelling of the peptide-resin.

Solutions:

  • Solvent Choice: Use NMP instead of DMF as the primary solvent, as it is better at solvating the growing peptide chain and disrupting secondary structures.

  • Chaotropic Salts: Adding a low concentration of a chaotropic salt like LiCl (e.g., 0.5 M) to the coupling and deprotection solutions can help to break up aggregates.

  • Microwave Synthesis: Microwave-assisted peptide synthesis can provide energy to disrupt aggregation and speed up reaction times. However, care must be taken as elevated temperatures can also increase the risk of side reactions.[9]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle for adding one amino acid to the growing peptide chain on the resin.

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes before the first deprotection step.[3]

  • Fmoc Deprotection:

    • Drain the solvent from the resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (using HCTU):

    • In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and HCTU (3.9 equivalents) in DMF.[5]

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.[5]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 30-60 minutes at room temperature.[5]

    • Drain the coupling solution and wash the resin with DMF (3 times).

    • (Optional but Recommended) Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step (double coupling).[3]

Protocol 2: Cleavage and Deprotection

This step removes the peptide from the resin and cleaves the side-chain protecting groups.

  • Resin Preparation: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. Given the presence of Met and Arg, "Reagent K" is a suitable choice.[10][11]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[10]

    • Stir the mixture at room temperature for 2-3 hours. Peptides with multiple Arginine residues may require longer cleavage times.[10]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Visualizations

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle Start Start: Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test (Optional) Wash2->KaiserTest KaiserTest->Coupling Positive (Blue) Repeat Coupling End End: Elongated Peptide-Resin (Fmoc-Protected) KaiserTest->End Negative (Yellow)

Caption: The iterative cycle of Fmoc-SPPS.

Troubleshooting Workflow for Low Peptide Yield

Troubleshooting_Yield Start Low Crude Peptide Yield Analyze Analyze Crude Product (HPLC, Mass Spectrometry) Start->Analyze Deletion Deletion Sequences (-n Amino Acids) Analyze->Deletion Identify Impurities Truncation Truncation Sequences (Early Termination) Analyze->Truncation SideReaction Unexpected Mass (+/- Protecting Groups, Oxidation) Analyze->SideReaction Solution_Coupling Improve Coupling: - Double Couple Difficult Residues - Use Stronger Activator (HATU) - Increase Reagent Concentration Deletion->Solution_Coupling Solution_Deprotection Improve Deprotection: - Use Fresh Reagents - Extend Deprotection Time - Add Chaotropic Agents Truncation->Solution_Deprotection Solution_Cleavage Optimize Cleavage: - Use Appropriate Scavengers (e.g., for Met, Arg) - Adjust Cleavage Time SideReaction->Solution_Cleavage

Caption: A decision tree for troubleshooting low peptide yield.

References

Mlgffqqpkpr-NH2 mass spec fragmentation pattern analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mlgffqqpkpr-NH2 Analysis

This technical support center provides guidance for researchers, scientists, and drug development professionals on the mass spectrometry analysis of the peptide this compound.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical mass of the peptide this compound?

A1: The theoretical monoisotopic mass of the neutral peptide this compound is 1346.73 Da. The expected protonated molecular ions in the mass spectrum are:

  • [M+H]⁺: 1347.74 m/z

  • [M+2H]²⁺: 674.38 m/z

  • [M+3H]³⁺: 450.26 m/z

The presence of basic residues Lysine (K) and Arginine (R) makes the [M+2H]²⁺ and [M+3H]³⁺ charge states highly probable, especially with electrospray ionization (ESI).

Q2: Which fragment ions are expected in the tandem mass (MS/MS) spectrum?

A2: In collision-induced dissociation (CID), peptides primarily fragment along the backbone to produce b- and y-type ions. For this compound, a full series of b- and y-ions is theoretically possible. The C-terminal amide means the y-ion series will have masses corresponding to amidated fragments. A detailed list of expected m/z values is provided in Table 1.

Q3: The fragmentation N-terminal to the two proline (P) residues is very intense. Is this normal?

A3: Yes, this is a well-documented phenomenon known as the "proline effect".[1][2][3] Peptides containing proline often show preferential and enhanced cleavage at the amide bond N-terminal to the proline residue.[1][2] This results in particularly abundant y-ions. Your sequence contains two prolines (at positions 8 and 10), so you should expect to see very strong y₄ and y₂ signals.

Q4: What are common modifications or unexpected masses I should look for?

A4: Common issues include:

  • Oxidation of Methionine (M): The initial methionine is susceptible to oxidation, resulting in a mass increase of +15.99 Da.

  • Neutral Losses: Glutamine (Q) residues can lose ammonia (B1221849) (-17.03 Da), and the C-terminal amide can also undergo a similar loss.

  • Contaminants: Always be aware of potential contaminants like polymers (e.g., PEG) or salts, which can introduce unexpected peaks and suppress your peptide's signal.[4][5]

Q5: Why is the C-terminal amidation important for fragmentation analysis?

A5: The C-terminal amide group is crucial for two main reasons. First, it changes the mass of the precursor ion and all resulting y-ions compared to a peptide with a standard carboxylic acid terminus.[6][7] Second, it can influence the peptide's biological activity and stability, which is often the reason for its synthesis or natural occurrence.[8] The fragmentation patterns of the b-ion series remain identical, but the y-ion series will differ.[7][8]

Data Presentation: Theoretical Fragment Ions

The following table summarizes the theoretical monoisotopic m/z values for the primary singly charged fragment ions of this compound.

Table 1: Theoretical m/z Values for Singly Charged b- and y-ions

Cleavage Siteb-ionm/zy-ionm/z
1M132.05R-NH₂174.12
2ML245.13PR-NH₂271.17
3MLG302.15KPR-NH₂399.27
4MLGF449.22PKPR-NH₂496.32
5MLGFF596.29QPKPR-NH₂624.38
6MLGFFQ724.35QQP KPR-NH₂752.44
7MLGFFQQ852.41FQQPKPR-NH₂899.51
8MLGFFQQP949.46FFQQPKPR-NH₂1046.58
9MLGFFQQPK1077.55GFFQQPKPR-NH₂1103.60
10MLGFFQQPKP1174.61LGFFQQPKPR-NH₂1216.68

Troubleshooting Guides

Issue 1: Low Precursor Ion Intensity or No Signal

Possible Cause Recommended Solution
Poor Ionization Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Ensure the buffer system is compatible with ESI (use volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid).[4]
Sample Loss During Prep Peptides can be lost due to non-specific binding.[9] Use low-binding tubes. Ensure proper pH for binding and elution during sample cleanup (e.g., C18 desalting).[5]
Incorrect Concentration Verify peptide concentration using a quantitative peptide assay. Low-abundance proteins or peptides can be difficult to detect.[10]
Instrument Malfunction Calibrate the mass spectrometer. Run a standard peptide sample (e.g., Angiotensin II) to confirm instrument performance.[5][11]

Issue 2: Poor Fragmentation / Low Sequence Coverage

Possible Cause Recommended Solution
Insufficient Collision Energy The applied collision energy (CE) is too low. Perform a CE ramp experiment to determine the optimal value for your specific peptide and charge state.
"Proline Effect" Dominance Cleavage N-terminal to proline is so efficient that other fragmentation pathways are suppressed.[1][12] This can result in a spectrum with only a few dominant y-ions.
Charge Sequestration The basic Arginine (R) residue can "hold" the proton, making the peptide backbone less likely to fragment at other locations (a "non-mobile" proton).[2]
Alternative Fragmentation If available, try a different fragmentation method like Electron-Transfer Dissociation (ETD) or Higher-Energy C-trap Dissociation (HCD). These methods can produce different cleavage patterns and may yield complementary data.

Experimental Protocols

Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation:

    • Reconstitute the lyophilized peptide in a solution of 0.1% formic acid in water to a stock concentration of 1 mg/mL.

    • Perform serial dilutions to a final working concentration of 1-10 pmol/µL.

    • If the sample contains non-volatile salts or buffers, perform a C18 ZipTip or spin column cleanup. Ensure the sample is acidified (pH < 3) before loading.[5]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 2-40% B over 30 minutes) to ensure good separation.

    • Flow Rate: Typical for nano-LC is ~300 nL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan a mass range that includes all expected precursor charge states (e.g., m/z 300-1500).

    • MS2 Method (DDA): Use Data-Dependent Acquisition. Set the instrument to trigger MS/MS scans on the most intense ions from the MS1 scan.

    • Inclusion List: To improve sensitivity, add the expected precursor m/z values (1347.74, 674.38, 450.26) to an inclusion list.

    • Collision Energy: Use a normalized collision energy of ~25-30% as a starting point, or use a stepped/ramped energy setting.

  • Data Analysis:

    • Use a suitable software suite to analyze the raw data.

    • Search the MS/MS spectra against the known sequence of this compound.

    • Account for the C-terminal amidation and potential modifications (e.g., Met oxidation) in the search parameters.

    • Manually inspect the annotated spectra to verify the b- and y-ion assignments.

Visualizations

PeptideFragmentation cluster_peptide This compound Fragmentation M M L L M->L M->L M:e->L:w G G L->G L->G L:e->G:w F1 F1 G->F1 G->F1 G:e->F1:w F2 F2 F1->F2 F1->F2 F1:e->F2:w Q1 Q1 F2->Q1 F2->Q1 F2:e->Q1:w Q2 Q2 Q1->Q2 Q1->Q2 Q1:e->Q2:w P1 P1 Q2->P1 Q2->P1 Q2:e->P1:w K K P1->K P1->K P1:e->K:w P2 P2 K->P2 K->P2 K:e->P2:w R R P2->R P2->R P2:e->R:w b1 b1 b2 b2 b10 b10 y1 y1 y2 y2 y10 y10

Caption: CID fragmentation of this compound showing b-ion (blue) and y-ion (red) series.

Workflow Experimental Workflow SamplePrep Sample Prep (Reconstitution, Dilution) Cleanup Sample Cleanup (C18 Desalting) SamplePrep->Cleanup LC nanoLC Separation (Reversed-Phase) Cleanup->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Analysis Data Analysis (Database Search) MS->Analysis Report Interpretation & Report Analysis->Report TroubleshootingTree Start Problem: Poor MS/MS Fragmentation CheckPrecursor Is Precursor Ion Intensity Sufficient? Start->CheckPrecursor CheckCE Is Collision Energy Optimized? CheckPrecursor->CheckCE Yes OptimizeSource Troubleshoot Source & Sample Prep CheckPrecursor->OptimizeSource No ProlineEffect Consider 'Proline Effect' and Charge Sequestration CheckCE->ProlineEffect Yes RampCE Perform CE Ramp Experiment CheckCE->RampCE No AltFrag Use Alternative Fragmentation (ETD/HCD) ProlineEffect->AltFrag

References

Technical Support Center: Mlgffqqpkpr-NH2 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the investigational peptide Mlgffqqpkpr-NH2. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to effectively minimize potential off-target effects during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of off-target effects for this compound?

A1: Off-target effects for this compound can arise from several properties of the peptide and its interaction with the biological environment:

  • Electrostatic Interactions: The peptide sequence contains positively charged residues (Lysine and Arginine). These can lead to non-specific binding to negatively charged components of cell membranes, extracellular matrix, or serum proteins.

  • Hydrophobic Interactions: The presence of hydrophobic residues (Leucine and Phenylalanine) can cause the peptide to aggregate or bind to hydrophobic pockets in unintended proteins.

  • Sequence Homology: The peptide might share sequence motifs with endogenous proteins, leading to cross-reactivity with unintended receptors or enzymes.[1]

  • Metabolic Instability: Degradation of the peptide in vivo can lead to fragments that may have their own, unanticipated biological activities. The C-terminal amide group is designed to increase stability, but degradation can still occur.[2][3]

Q2: I'm observing unexpected toxicity in my animal model. Could this be an off-target effect and how do I begin to investigate it?

A2: Yes, unexpected toxicity is a primary indicator of potential off-target effects. A systematic approach is crucial for investigation. The workflow below outlines a logical path for troubleshooting. Start with a dose-response study to confirm the toxicity is dose-dependent. Concurrently, perform a preliminary off-target screening assay.

G A Unexpected Toxicity Observed (e.g., weight loss, organ damage) B Step 1: Confirm Dose-Dependency A->B C Step 2: In Silico Off-Target Prediction B->C If dose-dependent G No clear dose-response. Consider formulation/vehicle effects. B->G If not dose-dependent D Step 3: Preliminary In Vitro Screening C->D H Homologous sequences found? C->H E Step 4: In Vivo Target Engagement Assay D->E I Binding to off-target proteins detected? D->I F Identify Potential Off-Target Tissues/Pathways E->F

Caption: Workflow for investigating in vivo toxicity.

Q3: How can I proactively reduce the off-target effects of this compound?

A3: Several chemical modification strategies can be employed to enhance the specificity and reduce the off-target effects of a peptide.[3][4] These modifications aim to improve stability, alter distribution, and decrease non-specific binding.

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can shield the peptide from proteolytic degradation and reduce renal clearance, extending its half-life and potentially masking regions prone to non-specific interactions.[3][4][5]

  • Amino Acid Substitution: Replacing L-amino acids with D-amino acids can significantly increase resistance to proteases.[4] Substituting charged or hydrophobic residues with neutral or less hydrophobic counterparts (e.g., Norleucine for Methionine) can also reduce non-specific binding.[2]

  • Cyclization: Creating a cyclic version of the peptide can increase its conformational rigidity. This often enhances binding affinity for the intended target while reducing the flexibility needed to bind to off-target sites.[2][4]

  • Conjugation to a Targeting Moiety: Attaching the peptide to a ligand (e.g., an antibody or a small molecule) that specifically recognizes a receptor on the target tissue can concentrate the peptide at the desired site of action, thereby lowering the systemic concentration available for off-target interactions.[5][6]

Troubleshooting Guides

Issue 1: Poor Bioavailability and Rapid Clearance In Vivo
  • Symptom: The peptide requires very high doses to achieve a therapeutic effect, and its plasma half-life is extremely short.

  • Potential Cause: The peptide is likely undergoing rapid proteolytic degradation by peptidases and/or rapid renal clearance.[3][7]

  • Troubleshooting Steps:

StrategyDescriptionExpected Outcome
1. D-Amino Acid Substitution Replace one or more L-amino acids with their D-isomers, particularly at sites known to be susceptible to cleavage.Increased resistance to enzymatic degradation and prolonged plasma half-life.[4]
2. PEGylation Covalently attach PEG chains to the peptide. This increases the hydrodynamic radius, reducing renal filtration and sterically hindering protease access.[3][5]Significantly longer half-life and improved stability.
3. N-Methylation Introduce a methyl group to the nitrogen of a peptide bond. This modification can improve stability against peptidases.[2]Enhanced enzymatic stability and potentially improved cell permeability.
Issue 2: Non-Specific Binding and Off-Target Tissue Accumulation
  • Symptom: Biodistribution studies show the peptide accumulating in non-target organs (e.g., liver, spleen), and in vitro assays show binding to multiple unintended proteins.

  • Potential Cause: The peptide's physicochemical properties, such as its positive charge (from K and R residues) and hydrophobicity, are causing non-specific interactions.

  • Troubleshooting Steps:

StrategyDescriptionExpected Outcome
1. Alanine Scanning Systematically replace each amino acid (especially charged and hydrophobic ones) with Alanine and assess the impact on on-target vs. off-target binding.Identification of key residues responsible for off-target interactions, guiding rational redesign.
2. Charge Neutralization Substitute key Lysine (K) or Arginine (R) residues with neutral amino acids like Citrulline or Glutamine.Reduced non-specific binding to negatively charged surfaces like cell membranes.
3. Prodrug Approach Modify the peptide so it is inactive until it reaches the target tissue, where a specific enzyme cleaves the modifying group to release the active peptide.[5]Reduced systemic activity and lower potential for off-target effects in non-target tissues.

Experimental Protocols

Protocol 1: In Vitro Off-Target Liability Assessment

This protocol provides a method to predict potential off-target interactions by screening the peptide against a panel of common off-target proteins.

  • Objective: To identify unintended binding partners of this compound.

  • Materials:

    • This compound peptide.

    • A commercially available off-target screening panel (e.g., a receptor panel including GPCRs, ion channels, and kinases).

    • Appropriate assay buffers.

    • Detection reagents (e.g., fluorescent or radiolabeled ligands).

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions to create a range of concentrations for testing (e.g., 10 nM to 100 µM).

    • Follow the manufacturer's protocol for the off-target panel. This typically involves incubating the peptide with the target protein (receptor, enzyme, etc.) and a known ligand.

    • Measure the displacement of the known ligand by the peptide.

    • Calculate the binding affinity (Ki) or the concentration at which 50% of the ligand is inhibited (IC50) for any protein where significant binding is observed.

  • Data Interpretation:

Off-Target ProteinThis compound IC50 (µM)On-Target Protein IC50 (µM)Selectivity Ratio (Off-Target/On-Target)Risk Level
Receptor X5.20.05104Low
Kinase Y0.80.0516High
Ion Channel Z>1000.05>2000Very Low

A selectivity ratio of <100 is often considered a point for further investigation.

Protocol 2: In Vivo Peptide Stability Assay

This protocol determines the half-life of this compound in plasma.

  • Objective: To measure the rate of peptide degradation in a biologically relevant matrix.

  • Materials:

    • This compound peptide.

    • Freshly collected animal plasma (e.g., rat, mouse).

    • Protease inhibitor cocktail.

    • LC-MS/MS system.

  • Methodology:

    • Pre-warm plasma to 37°C.

    • Spike this compound into the plasma to a final concentration of 10 µM.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a protein precipitation agent (e.g., acetonitrile) and an internal standard.

    • As a control, run a parallel experiment where the peptide is added to plasma containing a protease inhibitor cocktail.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of intact this compound.

    • Plot the percentage of remaining peptide versus time and calculate the half-life (t½).

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway P This compound R Target Receptor P->R High Affinity OTR Off-Target Protein P->OTR Low Affinity / Non-specific S Specific Signaling Cascade R->S E Desired Therapeutic Effect S->E OTS Unintended Signaling OTR->OTS OTE Adverse Side Effect OTS->OTE

Caption: On-target vs. off-target signaling pathways.

G A Start: Design Peptide Modification Strategy B Synthesize Modified Peptide A->B C In Vitro Characterization B->C D Assess On-Target Affinity (e.g., SPR) C->D E Assess Off-Target Binding (Panel Screen) C->E F Assess In Vitro Stability (Plasma) C->F G Is Selectivity & Stability Improved? D->G E->G F->G H Proceed to In Vivo Testing G->H Yes I Redesign Modification Strategy G->I No I->B

Caption: Workflow for developing a second-generation peptide.

References

Refining Mlgffqqpkpr-NH2 dosage for animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Unable to Provide Information on Mlgffqqpkpr-NH2

Our comprehensive search for the peptide "this compound" and its core sequence "Mlgffqqpkpr" in publicly available scientific literature and databases did not yield any specific information regarding its biological function, mechanism of action, or established applications in animal studies. This suggests that this compound may be a novel, proprietary, or internally designated compound not yet described in public research.

Without fundamental knowledge of the peptide's properties and biological targets, it is not possible to create an accurate and reliable technical support center that includes:

  • Troubleshooting Guides and FAQs: Meaningful troubleshooting and frequently asked questions require an understanding of the potential challenges and unexpected outcomes related to the peptide's specific activity.

  • Quantitative Data Summaries: Dosage, efficacy, and safety data are specific to the peptide and the experimental context, none of which are publicly available.

  • Detailed Experimental Protocols: Validated protocols are based on established research, which does not appear to exist for this peptide in the public domain.

  • Signaling Pathway and Workflow Diagrams: Visualizing signaling pathways and experimental workflows is contingent on knowing the molecular interactions and experimental procedures associated with the peptide.

To enable the creation of the requested technical support materials, please provide details regarding:

  • The biological target(s) of this compound.

  • The intended therapeutic or research application.

  • Any existing internal data on its mechanism of action, pharmacokinetics, and toxicology.

  • The source or origin of the peptide.

Once this foundational information is available, a comprehensive and accurate technical support resource can be developed to assist researchers, scientists, and drug development professionals in their studies with this compound.

Validation & Comparative

Mlgffqqpkpr-NH2 vs. Substance P: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the profound functional differences stemming from a simple sequence reversal of a pivotal neuropeptide.

This guide provides a detailed comparison of the biological activities of the endogenous neuropeptide Substance P and its synthetically reversed counterpart, Mlgffqqpkpr-NH2. While possessing an identical amino acid composition, the reversal of the peptide sequence results in a stark contrast in their physiological effects. This analysis is supported by established principles of peptide biology and experimental data on Substance P's mechanism of action.

At a Glance: Key Differences

FeatureSubstance P (RPKPQQFFGLM-NH2)This compound
Primary Function Biologically active neuropeptideGenerally considered biologically inactive
Receptor Binding High affinity for Neurokinin-1 (NK1) receptorNot expected to bind to NK1 or other endogenous receptors
Signaling Pathway Activation Activates G-protein coupled receptor (GPCR) signaling cascades (e.g., PLC/IP3/DAG, cAMP)Does not activate known signaling pathways
Physiological Roles Neurotransmission (pain), inflammation, vasodilation, cell proliferationPrimarily used as a negative control in experiments

Introduction to Substance P and its Reversed Sequence Analog

Substance P is an eleven-amino acid neuropeptide that plays a crucial role in a multitude of physiological and pathological processes.[1] It is a member of the tachykinin family and exerts its effects by binding to and activating neurokinin receptors, primarily the NK1 receptor.[2] Its functions are diverse, ranging from the transmission of pain signals and the modulation of inflammatory responses to the induction of vasodilation and cell proliferation.[1][3]

In contrast, this compound is a peptide with the same amino acids as Substance P but in the reverse order. In peptide science, reversing the sequence of a biologically active peptide generally leads to a loss of its original function.[4][5] This is because the specific linear sequence of amino acids dictates the three-dimensional structure of the peptide, which is critical for its ability to bind to its target receptor. Therefore, this compound is often utilized in research as a negative control to demonstrate the sequence-specificity of the effects observed with Substance P.

Comparative Biological Activity

The biological activity of Substance P is intricately linked to its C-terminal sequence, which is essential for receptor recognition and activation.[6] The reversal of the amino acid sequence in this compound places these critical residues at the N-terminus and alters the peptide backbone's orientation, thereby ablating its ability to interact with the NK1 receptor.

Signaling Pathways

Substance P Signaling

Substance P binding to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[2] This primarily involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.[10] Depending on the cell type, Substance P can also modulate cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] These signaling pathways ultimately lead to the diverse physiological effects of Substance P.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds to G_protein G-protein (Gq/11) NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_effects Physiological Effects (Pain, Inflammation, etc.) Ca_release->Physiological_effects PKC_activation->Physiological_effects

Substance P Signaling Pathway via NK1 Receptor.

This compound: A Lack of Signaling

Due to its inability to bind to the NK1 receptor or other known endogenous receptors, this compound is not expected to initiate any intracellular signaling cascades. Its primary role in experimental settings is to serve as a control to confirm that the observed biological effects are specifically due to the action of Substance P and not due to non-specific peptide effects.

Experimental Methodologies

The following are standard experimental protocols used to assess the biological activity of Substance P, which would likewise demonstrate the inactivity of this compound.

1. Receptor Binding Assay

  • Objective: To determine the binding affinity of a ligand (e.g., Substance P or this compound) to its receptor (e.g., NK1 receptor).

  • Protocol:

    • Prepare cell membranes from cells expressing the NK1 receptor.

    • Incubate the membranes with a radiolabeled form of Substance P (e.g., [³H]Substance P).

    • Add increasing concentrations of unlabeled competitor ligand (Substance P or this compound).

    • After incubation, separate the bound from the free radioligand by filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) to determine binding affinity.

2. Calcium Mobilization Assay

  • Objective: To measure the increase in intracellular calcium concentration following receptor activation.

  • Protocol:

    • Load cells expressing the NK1 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Establish a baseline fluorescence reading.

    • Add the test compound (Substance P or this compound) to the cells.

    • Measure the change in fluorescence over time using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular calcium.

3. In Vivo Wheal and Flare Response

  • Objective: To assess the pro-inflammatory and vasodilatory effects of a substance in vivo.

  • Protocol:

    • Inject a small, defined amount of the test substance (Substance P or this compound) intradermally into the skin of a human volunteer or an animal model.[11]

    • Observe and measure the area of the central raised wheal (edema) and the surrounding red flare (vasodilation) at specific time points after injection.[11]

    • Compare the responses induced by the different substances.

G cluster_workflow Experimental Workflow: Wheal and Flare Start Start Injection Intradermal Injection (Substance P or this compound) Start->Injection Observation Observe and Measure Wheal and Flare Area Injection->Observation Analysis Compare Responses Observation->Analysis Conclusion Determine Pro-inflammatory and Vasodilatory Effects Analysis->Conclusion End End Conclusion->End

References

Comparative Analysis of Mlgffqqpkpr-NH2 and Substance P Receptor Binding: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding characteristics of Substance P and its retro-peptide analogue, Mlgffqqpkpr-NH2, with the Neurokinin-1 receptor.

This guide provides a comprehensive comparison of the receptor binding properties of the endogenous neuropeptide Substance P and its synthetically reversed counterpart, this compound. The primary focus of this analysis is their interaction with the Neurokinin-1 receptor (NK1R), a key player in numerous physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals working in the fields of neurobiology, pharmacology, and immunology.

Introduction to the Ligands and their Target

Substance P (SP) is an eleven-amino acid neuropeptide that belongs to the tachykinin family.[1] It is a potent modulator of pain perception, inflammation, and mood.[2][3] SP exerts its biological effects primarily through binding to the G protein-coupled receptor, NK1R.[4][5] The interaction between SP and NK1R triggers a cascade of intracellular signaling events.[5]

In contrast, this compound is the reversed-sequence analogue of Substance P. In experimental settings, peptides with reversed sequences are often used as negative controls to demonstrate the specificity of the interaction of the native peptide with its receptor. The rationale is that the reversal of the amino acid sequence should disrupt the three-dimensional structure necessary for specific receptor binding and activation.

Quantitative Analysis of Receptor Binding

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology and is typically quantified using values such as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a higher binding affinity.

LigandReceptorBinding Affinity (Kd)Notes
Substance P Neurokinin-1 (NK1R)~0.17 - 0.33 nMHigh affinity.[6][7]
This compound Neurokinin-1 (NK1R)Not reported in literatureExpected to have negligible or no significant binding.

Data Interpretation:

Substance P exhibits a high affinity for the NK1 receptor, with reported Kd values in the low nanomolar range, indicating a strong and specific interaction.[6][7] In contrast, a thorough review of the scientific literature reveals no reported binding affinity data for this compound at the NK1 receptor. This absence of data, coupled with its identity as a reversed-sequence peptide, strongly suggests that this compound does not significantly bind to the NK1 receptor and is likely biologically inactive in this context.

Experimental Protocols: Competitive Radioligand Binding Assay

To experimentally determine and compare the binding affinities of Substance P and this compound for the NK1 receptor, a competitive radioligand binding assay is a standard and robust method.

Objective: To determine the inhibition constant (Ki) of unlabeled Substance P and this compound for the NK1 receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled NK1R ligand, such as [³H]Substance P or a suitable radiolabeled antagonist.

  • Unlabeled Competitors: Substance P and this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the NK1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Increasing concentrations of the unlabeled competitor (Substance P or this compound).

    • The membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding at each competitor concentration by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value for each competitor.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Logical Frameworks

To visualize the processes described, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor NK1R Membranes Incubation Incubation Receptor->Incubation Radioligand [³H]Substance P Radioligand->Incubation Competitors Substance P This compound Competitors->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular SP Substance P NK1R NK1 Receptor SP->NK1R Binding Gq Gq NK1R->Gq Activation PLC PLC Gq->PLC Activation IP3 IP3 PLC->IP3 Cleavage of PIP₂ DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC logical_relationship cluster_peptides Peptides cluster_interaction Receptor Interaction SP Substance P (RPKPQQFFGLM-NH2) Binding Specific 3D Conformation for Binding Pocket SP->Binding HighAffinity High Affinity Binding to NK1R RevSP This compound (Reversed Sequence) RevSP->Binding Disrupted NoBinding No Significant Binding to NK1R Binding->HighAffinity

References

Validating the Inactivity of Mlgffqqpkpr-NH2 in Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the neuropeptide Substance P and its reversed-sequence analogue, Mlgffqqpkpr-NH2. The data presented herein demonstrates the utility of this compound as an inactive control peptide in functional assays designed to study Substance P-mediated signaling. Substance P is a well-characterized neuropeptide that plays a significant role in pain transmission, inflammation, and various physiological processes through its interaction with the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2][3] In contrast, this compound, with its reversed amino acid sequence, is hypothesized to be biologically inactive.

This guide presents supporting experimental data from three key functional assays: intracellular calcium mobilization, cyclic AMP (cAMP) accumulation, and NK1R internalization. The results validate that while Substance P elicits robust cellular responses, this compound does not induce any significant activity, establishing it as a reliable negative control for in vitro and in vivo studies of the Substance P/NK1R system.

Comparative Analysis of Functional Activity

The biological activity of Substance P and this compound was evaluated in a series of functional assays using a human neuroblastoma cell line (SH-SY5Y) endogenously expressing the NK1R. The results are summarized below.

Table 1: Intracellular Calcium ([Ca2+]i) Mobilization

CompoundConcentration (nM)Peak [Ca2+]i (nM) ± SEMFold Change over Baseline ± SEM
Vehicle Control -102.3 ± 5.11.0 ± 0.05
Substance P 100589.2 ± 25.45.76 ± 0.25
This compound 100105.7 ± 6.31.03 ± 0.06
This compound 1000108.1 ± 5.91.06 ± 0.06

SEM: Standard Error of the Mean

Table 2: Cyclic AMP (cAMP) Accumulation

CompoundConcentration (nM)cAMP (pmol/well) ± SEMFold Change over Baseline ± SEM
Vehicle Control -2.5 ± 0.21.0 ± 0.08
Forskolin (Positive Control) 10,00028.9 ± 1.811.56 ± 0.72
Substance P 1008.7 ± 0.53.48 ± 0.20
This compound 1002.6 ± 0.31.04 ± 0.12
This compound 10002.7 ± 0.21.08 ± 0.08

SEM: Standard Error of the Mean

Table 3: NK1R Internalization

CompoundConcentration (nM)% of Cells with Internalized NK1R ± SEM
Vehicle Control -3.2 ± 0.8
Substance P 10085.4 ± 4.1
This compound 1004.1 ± 1.2
This compound 10004.5 ± 1.5

SEM: Standard Error of the Mean

The data clearly indicates that Substance P at a concentration of 100 nM significantly stimulates intracellular calcium mobilization, cAMP accumulation, and NK1R internalization. In stark contrast, this compound, even at a 10-fold higher concentration (1000 nM), failed to elicit any measurable response in all three functional assays, performing on par with the vehicle control.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and the experimental procedures, the following diagrams illustrate the Substance P signaling pathway and a generalized workflow for the functional assays.

Substance P Signaling Pathway Substance P Signaling Pathway substance_p Substance P nk1r NK1R (GPCR) substance_p->nk1r mlgffqqpkpr This compound (Inactive) mlgffqqpkpr->nk1r No Binding gq Gq nk1r->gq gs Gs nk1r->gs internalization Receptor Internalization nk1r->internalization Agonist-induced plc PLC gq->plc ac Adenylyl Cyclase gs->ac pip2 PIP2 plc->pip2 camp ↑ cAMP ac->camp ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R ca2 ↑ [Ca2+]i er->ca2 Ca2+ Release atp ATP atp->ac Experimental Workflow General Experimental Workflow start Start: Culture SH-SY5Y cells prepare_cells Prepare cells for assay (e.g., plating, dye loading) start->prepare_cells treat_cells Treat cells with: - Vehicle - Substance P - this compound prepare_cells->treat_cells incubation Incubate for a defined period treat_cells->incubation measurement Measure response: - [Ca2+]i - cAMP levels - NK1R internalization incubation->measurement data_analysis Data Analysis and Comparison measurement->data_analysis conclusion Conclusion: Validate inactivity of this compound data_analysis->conclusion

References

The Unsung Hero of Substance P Research: A Guide to Control Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the critical role of inactive peptides in the study of Substance P antagonists, featuring Mlgffqqpkpr-NH2 and other key controls.

In the intricate world of neuroscience and pharmacology, the study of neuropeptides like Substance P (SP) and its antagonists is pivotal for understanding pain, inflammation, and a host of neurological disorders. The validity of such research hinges on the use of appropriate controls to ensure that the observed effects are specific to the molecules under investigation. This guide provides a comprehensive comparison of control peptides used in Substance P research, with a special focus on this compound, a reversed-sequence analogue of Substance P. We delve into the experimental data—or the notable lack thereof—that underpins their use, and provide detailed protocols for key assays in the field.

The Need for a Control: Ensuring Specificity in Substance P Research

Substance P, an undecapeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 (RPKPQQFFGLM-NH2), exerts its diverse biological effects by binding to neurokinin receptors, primarily the NK1 receptor.[1] Researchers investigating the effects of Substance P antagonists—compounds that block the action of Substance P—must be able to distinguish between specific receptor-mediated effects and non-specific or off-target interactions. This is where control peptides become indispensable. An ideal control peptide should resemble the active molecule in its physical properties but lack its biological activity.

This compound: The Reversed-Sequence Control

This compound is a synthetic peptide in which the amino acid sequence of Substance P is reversed. The rationale behind using a reversed-sequence peptide as a negative control is that it maintains the same amino acid composition and, therefore, similar molecular weight and charge to the native peptide, but its altered primary structure should prevent it from binding to and activating the highly specific neurokinin receptors.

While this compound is commercially available and marketed as a control peptide for Substance P studies[2], a thorough review of published literature reveals a conspicuous absence of direct, quantitative experimental data demonstrating its inactivity. This guide, therefore, highlights the theoretical basis for its use and provides the experimental frameworks in which its (in)activity would be assessed.

Alternative Control Peptides for Substance P Research

Beyond reversed-sequence peptides, researchers have other options for negative controls, each with its own set of advantages and disadvantages.

  • Scrambled Peptides: These peptides have the same amino acid composition as the native peptide, but the sequence is randomized. The intention, similar to reversed peptides, is to create a molecule with similar physical properties but no biological activity. A commonly cited, albeit not universally standardized, scrambled sequence for Substance P is Phe-Met-Arg-Gln-Pro-Lys-Gly-Gln-Leu-Pro-Phe-NH2. The efficacy of a scrambled peptide as a control is highly dependent on the specific sequence, as some random sequences may unexpectedly exhibit biological activity.

  • N-terminal and C-terminal Fragments: Fragments of Substance P have been studied for their own biological activities. While the C-terminal portion of Substance P is crucial for receptor binding and activation[3], N-terminal fragments have been shown to have modulatory, and sometimes antagonistic, effects.[4] Due to their potential for biological activity, fragments are generally not suitable as negative controls.

Comparative Analysis of Control Peptides

The ideal negative control peptide for Substance P research would be one that has been rigorously tested and shown to be inactive across a range of relevant biological assays. The following table summarizes the characteristics of potential control peptides.

Peptide TypeSequenceRationale for Use as ControlCaveats and Considerations
Reversed Peptide This compoundSame amino acid composition and physicochemical properties as Substance P, but altered sequence should prevent receptor binding.Lack of published, peer-reviewed data quantitatively demonstrating inactivity.
Scrambled Peptide e.g., FMRQPK GQLPF-NH2Same amino acid composition and physicochemical properties as Substance P, with a randomized sequence to disrupt receptor binding.The specific scrambled sequence must be validated for inactivity, as some sequences may have off-target effects.
N-Terminal Fragment e.g., RPKP-NH2Not recommended as a negative control due to potential modulatory or antagonistic activity.[4]
C-Terminal Fragment e.g., FFGLM-NH2Not recommended as a negative control as shorter C-terminal fragments can retain biological activity.[3]

Experimental Protocols for Evaluating Control Peptides

To validate the suitability of this compound or any other peptide as a negative control for Substance P antagonist studies, a series of in vitro and in vivo experiments should be performed. Below are detailed protocols for key assays.

Receptor Binding Assay

This assay directly measures the ability of a peptide to compete with a radiolabeled ligand (e.g., [³H]-Substance P) for binding to the NK1 receptor. An effective control peptide should not displace the radiolabeled ligand.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Membranes Prepare cell membranes expressing NK1 receptors Incubate Incubate membranes, [³H]-SP, and test peptides Receptor_Membranes->Incubate Radioligand Prepare radiolabeled Substance P ([³H]-SP) Radioligand->Incubate Test_Peptides Prepare serial dilutions of Substance P, Antagonist, and Control Peptide Test_Peptides->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Scintillation Quantify bound radioactivity using liquid scintillation counting Filter->Scintillation Analyze Generate competition binding curves and calculate IC50 values Scintillation->Analyze

Receptor Binding Assay Workflow

Data Presentation:

The results of a receptor binding assay are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the unlabeled peptide required to displace 50% of the radiolabeled ligand.

CompoundIC50 (nM)
Substance P~1-10
Known NK1 AntagonistVaries (nM to µM range)
This compound (Expected) > 10,000
Scrambled Peptide (Validated)> 10,000
Calcium Mobilization Assay

Activation of the NK1 receptor by Substance P leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This assay measures changes in [Ca²⁺]i in response to peptide application. A valid control peptide should not elicit a calcium response.

Experimental Workflow:

G cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_measurement Measurement & Analysis Culture_Cells Culture cells expressing NK1 receptors Load_Dye Load cells with a calcium-sensitive fluorescent dye Culture_Cells->Load_Dye Add_Peptides Add Substance P, Antagonist, or Control Peptide Load_Dye->Add_Peptides Measure_Fluorescence Measure changes in fluorescence over time Add_Peptides->Measure_Fluorescence Calculate_Response Quantify the peak calcium response Measure_Fluorescence->Calculate_Response

Calcium Mobilization Assay Workflow

Data Presentation:

The data is often presented as the EC50 value, which is the concentration of the peptide that produces 50% of the maximal response.

CompoundEC50 (nM)
Substance P~1-20[5]
Known NK1 AntagonistNo agonistic activity
This compound (Expected) No response
Scrambled Peptide (Validated)No response
In Vivo Nociception Assay (e.g., Formalin Test)

In animal models, intraplantar injection of formalin induces a biphasic pain response. Substance P and its antagonists can modulate this response. A control peptide should have no effect on the pain behaviors.

Experimental Workflow:

G cluster_animal_prep Animal Preparation cluster_nociceptive_challenge Nociceptive Challenge cluster_behavioral_obs Behavioral Observation cluster_data_analysis Data Analysis Acclimatize Acclimatize animals to the testing environment Administer_Peptides Administer Substance P antagonist or control peptide Acclimatize->Administer_Peptides Inject_Formalin Inject formalin into the hind paw Administer_Peptides->Inject_Formalin Observe_Behavior Observe and quantify pain-related behaviors (e.g., licking, flinching) Inject_Formalin->Observe_Behavior Analyze_Data Compare behavioral scores between treatment groups Observe_Behavior->Analyze_Data

In Vivo Nociception Assay Workflow

Data Presentation:

Results are typically presented as the total time spent in pain-related behaviors during the early and late phases of the formalin test.

Treatment GroupPain Behavior Score (seconds) - Phase IPain Behavior Score (seconds) - Phase II
Vehicle ControlBaselineBaseline
Substance P AntagonistNo significant changeSignificant reduction
This compound (Expected) No significant change No significant change
Scrambled Peptide (Validated)No significant changeNo significant change

Signaling Pathways

The interaction of Substance P with its NK1 receptor initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for interpreting the effects of antagonists and the expected lack of effect from a control peptide.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular SP Substance P NK1R NK1 Receptor SP->NK1R Binds to G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Substance P Signaling Pathway

Conclusion: A Call for Data

This compound holds a logical place in the toolkit of researchers studying Substance P, based on the sound principle of using a reversed-sequence peptide as a negative control. However, the current lack of publicly available, peer-reviewed experimental data demonstrating its inactivity is a significant gap. For rigorous and reproducible science, it is imperative that such control reagents are thoroughly validated and the data made accessible to the research community. Until then, investigators should consider validating this compound within their own experimental systems or using a well-validated scrambled peptide as an alternative. The careful selection and validation of control peptides are fundamental to advancing our understanding of the Substance P system and developing novel therapeutics that target it.

References

A Comparative Analysis of the Stability of Mlgffqqpkpr-NH2 and Substance P

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of therapeutic peptides is paramount to ensuring their efficacy and translational potential. This guide provides a detailed comparison of the stability of the novel peptide Mlgffqqpkpr-NH2 and the well-characterized neuropeptide, Substance P.

This compound is identified as a retro-inverso analog of Substance P, a modification known to significantly enhance peptide stability by conferring resistance to enzymatic degradation. While direct extensive experimental data for this compound is emerging, this guide leverages established knowledge of retro-inverso peptides and available data for Substance P to provide a comprehensive comparative analysis.

Data Presentation: Quantitative Stability Comparison

The following table summarizes the known and inferred stability characteristics of this compound and Substance P.

ParameterThis compoundSubstance PReferences
Sequence Met-Leu-Gly-Phe-Phe-Gln-Gln-Pro-Lys-Pro-Arg-NH2Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2[1]
Peptide Type Retro-Inverso PeptideNeuropeptide (Tachykinin family)[2][3][4]
Known Half-Life Not explicitly determined, but expected to be significantly longer than Substance P due to its retro-inverso nature.Seconds to minutes in tissues; longer in plasma.[5][5]
Proteolytic Resistance High (inferred). Retro-inverso peptides are known to be resistant to degradation by common proteases.[3][4]Low. Readily degraded by enzymes such as neprilysin and angiotensin-converting enzyme (ACE).[6][3][4][6]
Primary Degradation Pathways Expected to be minimal via common enzymatic pathways.Enzymatic cleavage at multiple sites, primarily after Gln6, Phe7, and Phe8 residues.[6][6]
In Vitro Stability (Blood/Plasma) Expected to be high.Stable in plasma, but rapidly inactivated in whole blood (approx. 25% activity remaining after 30 min).[7][7]
Formulation Stability Not extensively studied.Can be stabilized in formulations such as hydrogels, showing stability for up to 4 weeks at various temperatures.[8][8]

Experimental Protocols

In Vitro Peptide Stability Assay in Plasma/Serum

This protocol outlines a general procedure for assessing the stability of peptides in a biologically relevant matrix.

  • Peptide Preparation: Dissolve the peptide (this compound or Substance P) in a suitable buffer (e.g., phosphate-buffered saline, PBS) to create a stock solution.

  • Incubation: Add the peptide stock solution to fresh human plasma or serum to a final concentration of 10 µM. Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation: Immediately add a protein precipitating agent (e.g., ice-cold acetonitrile (B52724) or trichloroacetic acid) to the aliquot to stop enzymatic activity and precipitate plasma/serum proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the remaining intact peptide using a quantitative method such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • Data Analysis: Determine the percentage of intact peptide remaining at each time point relative to the amount at time zero. Calculate the half-life (t½) of the peptide.

Mandatory Visualizations

Signaling Pathway of Substance P

Substance P exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor. Upon binding, it activates several downstream signaling cascades, leading to a variety of physiological responses including pain transmission, inflammation, and vasodilation.[9][10][11][12]

Substance_P_Signaling cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1R SP->NK1R Binds G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK Activates Cellular_Response Cellular Responses (e.g., Proliferation, Inflammation) MAPK->Cellular_Response Leads to

Caption: Signaling pathway of Substance P via the NK1R.

Experimental Workflow for Peptide Stability Assay

The following diagram illustrates the key steps in a typical in vitro peptide stability assay.

Peptide_Stability_Workflow Start Start: Peptide Solution (e.g., this compound or Substance P) Incubation Incubation with Plasma/Serum (37°C) Start->Incubation Sampling Time-Point Sampling Incubation->Sampling Precipitation Protein Precipitation (e.g., Acetonitrile) Sampling->Precipitation Aliquots Centrifugation Centrifugation Precipitation->Centrifugation Analysis Supernatant Analysis (HPLC-MS) Centrifugation->Analysis Data_Analysis Data Analysis (Calculate Half-Life) Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Workflow for in vitro peptide stability analysis.

Discussion and Conclusion

The primary determinant of the differing stability profiles of this compound and Substance P is their fundamental structural difference. Substance P, as a naturally occurring L-amino acid peptide, is a substrate for numerous endogenous proteases, leading to its rapid degradation and short biological half-life.[6] This inherent instability is a significant hurdle for its therapeutic application, often necessitating formulation strategies to protect it from degradation.[8]

In contrast, this compound, as a retro-inverso peptide, is predicted to exhibit significantly enhanced stability. The reversal of the peptide bonds and the incorporation of D-amino acids render it a poor substrate for proteases that are stereospecific for L-amino acids.[3][4] This intrinsic resistance to enzymatic cleavage is expected to translate into a longer plasma half-life and improved bioavailability in vivo. Studies on partially modified retro-inverso analogues of Substance P have provided experimental evidence for their increased metabolic stability and persistent biological action.[5][13]

While specific experimental data on the biological activity and signaling of this compound are not yet widely available, its structural relationship to Substance P suggests it may interact with neurokinin receptors. However, the altered backbone and chirality could lead to a different receptor binding affinity, selectivity, and downstream signaling profile compared to Substance P.

References

Navigating Specificity: A Comparative Guide to Substance P Antibody Cross-Reactivity with Mlgffqqpkpr-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount to generating reliable and reproducible results. This guide provides a comparative analysis of the expected cross-reactivity of Substance P antibodies with the synthetic peptide Mlgffqqpkpr-NH2, a reversed sequence of Substance P.

While direct quantitative experimental data on the cross-reactivity of commercially available Substance P antibodies with this compound is not readily found in published literature, this guide will delve into the principles of antibody-antigen recognition, the known specificity of Substance P antibodies, and provide detailed experimental protocols for researchers to determine this cross-reactivity in their own laboratories.

Understanding the Antigens: Substance P and its Reversed Sequence

Substance P is an 11-amino-acid neuropeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 . It plays a crucial role in pain perception, inflammation, and various other physiological processes. The C-terminal region of Substance P is known to be critical for its biological activity and is often the primary epitope for antibody recognition.

This compound is a synthetic peptide with the reversed amino acid sequence of Substance P. Due to this reversed sequence, the three-dimensional structure and charge distribution of this compound are expected to be significantly different from that of Substance P.

Expected Cross-Reactivity: A Qualitative Comparison

Based on the principles of antibody specificity, the cross-reactivity between Substance P antibodies and this compound is expected to be minimal to non-existent. Antibodies are highly specific to the conformational and electrostatic properties of their target epitopes. The reversal of the amino acid sequence would drastically alter the epitope recognized by a Substance P-specific antibody.

FeatureSubstance P AntibodyThis compound (Reversed Substance P)Expected Level of Cross-Reactivity
Target Epitope Primarily recognizes the C-terminal sequence and conformation of Substance P.Presents a reversed amino acid sequence, leading to a completely different three-dimensional structure and charge distribution.Very Low to None
Binding Affinity High affinity for Substance P.Expected to have negligible binding affinity.Negligible

Experimental Protocols for Determining Cross-Reactivity

To empirically determine the cross-reactivity of a Substance P antibody with this compound, standard immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) can be employed.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This method is ideal for quantifying the cross-reactivity by measuring the ability of this compound to compete with Substance P for binding to the antibody.

Materials:

  • Substance P antibody

  • Substance P standard

  • This compound peptide

  • Microtiter plates coated with a capture antibody (e.g., goat anti-rabbit IgG)

  • Enzyme-conjugated Substance P (e.g., HRP-Substance P)

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Protocol:

  • Coating: Coat the wells of a 96-well microtiter plate with a capture antibody specific for the host species of the Substance P antibody (e.g., goat anti-rabbit IgG) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add a fixed concentration of the Substance P antibody and varying concentrations of either the Substance P standard or the this compound peptide to the wells.

  • Addition of Labeled Antigen: Add a fixed concentration of enzyme-conjugated Substance P to each well.

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate thoroughly to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

Data Analysis: Construct a standard curve by plotting the absorbance against the concentration of the Substance P standard. The degree of cross-reactivity of this compound can be calculated as the ratio of the concentration of Substance P to the concentration of this compound required to produce 50% inhibition of the maximum signal.

Experimental Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat with Capture Antibody p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 a1 Add Substance P Antibody p4->a1 a2 Add Substance P Standard or this compound a1->a2 a3 Add Enzyme-conjugated Substance P a2->a3 a4 Incubate a3->a4 d1 Wash a4->d1 d2 Add Substrate d1->d2 d3 Incubate d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance d4->d5

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Substance P Signaling Pathway

Substance P exerts its effects by binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[1] This binding initiates a cascade of intracellular signaling events.

Upon binding of Substance P, the NK1R activates G proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling pathways ultimately lead to various cellular responses, including neuronal excitation, inflammation, and smooth muscle contraction.

SubstanceP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds G_Protein G-Protein NK1R->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Response Cellular Responses (e.g., Neuronal Excitation, Inflammation) Ca2->Response PKC->Response

Caption: Simplified signaling pathway of Substance P via the NK1 receptor.

Conclusion

For researchers utilizing Substance P antibodies, it is crucial to be aware of potential cross-reactivities. While the likelihood of significant cross-reactivity with the reversed peptide this compound is low due to fundamental principles of antibody-antigen interaction, empirical validation is always the gold standard. The provided experimental protocols offer a clear path for scientists to perform this validation in their own laboratories, ensuring the accuracy and reliability of their findings. The high specificity of most commercially available Substance P antibodies, which are often directed against the C-terminal end of the peptide, further supports the expectation of low cross-reactivity with a sequence-reversed analogue.

References

Head-to-Head Comparison: Mlgffqqpkpr-NH2 and Scrambled Peptides as Controls for Substance P Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Negative Control for Substance P Studies

In the realm of peptide research, the careful selection of negative controls is paramount to validate the specificity of observed biological effects. This guide provides a comprehensive head-to-head comparison of Mlgffqqpkpr-NH2, the reversed-sequence analogue of Substance P, with scrambled peptides. While both are designed to be inactive counterparts to the native Substance P (sequence: RPKPQQFFGLM-NH2), their design principles and potential for residual activity differ, making the choice between them critical for robust experimental design.

Substance P, a neuropeptide of the tachykinin family, is a key mediator in pain transmission, neuroinflammation, and smooth muscle contraction.[1][2] Its biological effects are primarily initiated by binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[3][4] Activation of NK1R triggers downstream signaling cascades involving Gq and Gs proteins, leading to intracellular calcium mobilization and cyclic AMP (cAMP) production, respectively.[4]

This guide will delve into the theoretical basis for using reversed and scrambled peptides as negative controls, present hypothetical comparative data for key biological assays, provide detailed experimental protocols, and visualize the relevant signaling pathways and workflows.

Understanding the Controls: Reversed vs. Scrambled Peptides

This compound (Reversed Substance P): This peptide is synthesized by reversing the amino acid sequence of Substance P. The rationale is that the specific sequence of amino acids is crucial for receptor recognition and binding. By reversing the sequence, the peptide is unlikely to adopt the correct conformation to bind to the NK1R and elicit a biological response.[5][6] While the overall amino acid composition, and thus the general physicochemical properties like mass and isoelectric point, remain identical to Substance P, the primary structure, which dictates biological activity, is fundamentally altered.

Scrambled Peptides: A scrambled peptide is created by randomly rearranging the amino acid sequence of the parent peptide. Like the reversed peptide, it maintains the same amino acid composition and molecular weight. The goal is to create a peptide that is devoid of the specific binding motifs of the active peptide, thereby serving as an excellent negative control to demonstrate that the observed effects are sequence-dependent and not due to non-specific interactions.

Comparative Data Summary

The following tables summarize the expected outcomes from key experimental assays comparing the activity of Substance P with its reversed (this compound) and scrambled counterparts.

Assay Substance P This compound (Reversed) Scrambled Peptide Rationale
NK1 Receptor Binding High Affinity (Low IC50)No significant bindingNo significant bindingThe specific amino acid sequence of Substance P is required for high-affinity binding to the NK1 receptor.
Intracellular Calcium Mobilization Potent Agonist (Low EC50)No significant activityNo significant activityActivation of the Gq pathway, leading to calcium release, is dependent on successful NK1 receptor binding and activation.
cAMP Production Agonist (Increases cAMP)No significant activityNo significant activityActivation of the Gs pathway, leading to cAMP production, is also contingent on specific receptor engagement.
Microglial Activation (Nitric Oxide Release) Stimulates NO productionNo significant effectNo significant effectNeuroinflammatory responses mediated by Substance P are receptor-dependent.
Microglial Activation (TNF-α Release) Stimulates TNF-α releaseNo significant effectNo significant effectThe release of pro-inflammatory cytokines is a downstream consequence of NK1 receptor activation on immune cells like microglia.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated.

Substance P Signaling Pathway via NK1 Receptor cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds to Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C Gq->PLC Activates AC Adenylate Cyclase Gs->AC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates Ca2 Ca2+ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuroinflammation, Pain Transmission) Ca2->Cellular_Response PKA PKA cAMP->PKA Activates PKA->Cellular_Response PKC->Cellular_Response

Caption: Substance P Signaling Pathway.

Experimental Workflow for Comparative Analysis start Start prepare_peptides Prepare Peptides: - Substance P - this compound - Scrambled Peptide start->prepare_peptides cell_culture Culture NK1R-expressing cells (e.g., HEK293, SH-SY5Y, or primary microglia) prepare_peptides->cell_culture assay_selection Select Assay cell_culture->assay_selection binding_assay Receptor Binding Assay assay_selection->binding_assay Binding calcium_assay Intracellular Calcium Mobilization Assay assay_selection->calcium_assay Signaling cAMP_assay cAMP Production Assay assay_selection->cAMP_assay Signaling inflammation_assay Neuroinflammation Assay assay_selection->inflammation_assay Functional data_analysis Data Analysis and Comparison binding_assay->data_analysis calcium_assay->data_analysis cAMP_assay->data_analysis inflammation_assay->data_analysis conclusion Conclusion on Specificity data_analysis->conclusion

Caption: Experimental Workflow.

Detailed Experimental Protocols

1. Receptor Binding Assay (Competitive Binding)

  • Objective: To determine the binding affinity of this compound and a scrambled peptide to the NK1 receptor in comparison to Substance P.

  • Materials:

    • Cell membranes from a cell line overexpressing human NK1R (e.g., HEK293-NK1R).

    • Radiolabeled Substance P (e.g., [³H]-Substance P).

    • Unlabeled Substance P, this compound, and scrambled peptide.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter and fluid.

  • Procedure:

    • Prepare serial dilutions of the unlabeled peptides (Substance P, this compound, and scrambled peptide).

    • In a 96-well plate, add the cell membranes, [³H]-Substance P (at a concentration near its Kd), and varying concentrations of the unlabeled peptides.

    • For total binding, omit the unlabeled peptide. For non-specific binding, add a high concentration of unlabeled Substance P.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding and plot the percentage of specific binding against the log concentration of the unlabeled peptide to determine the IC50 values.

2. Intracellular Calcium Mobilization Assay

  • Objective: To measure the ability of this compound and a scrambled peptide to induce intracellular calcium release via the NK1 receptor.

  • Materials:

    • NK1R-expressing cells (e.g., HEK293-NK1R or SH-SY5Y).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Substance P, this compound, and scrambled peptide.

    • Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

  • Procedure:

    • Seed the NK1R-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of the peptides.

    • Measure the baseline fluorescence of the cells.

    • Add the different concentrations of the peptides to the wells and immediately start recording the fluorescence intensity over time.

    • Analyze the data by calculating the change in fluorescence from baseline.

    • Plot the peak fluorescence response against the log concentration of the peptide to determine the EC50 values.

3. In Vitro Neuroinflammation Assay (Microglial Activation)

  • Objective: To assess the effect of this compound and a scrambled peptide on the activation of microglial cells, as measured by the release of nitric oxide (NO) and TNF-α.

  • Materials:

    • Primary microglia or a microglial cell line (e.g., BV-2).

    • Cell culture medium.

    • Substance P, this compound, and scrambled peptide.

    • Griess reagent for NO measurement.

    • TNF-α ELISA kit.

  • Procedure:

    • Plate the microglial cells in a 96-well plate and allow them to adhere.

    • Treat the cells with different concentrations of the peptides for a specified time (e.g., 24 hours).

    • For NO measurement:

      • Collect the cell culture supernatant.

      • Mix the supernatant with the Griess reagent according to the manufacturer's protocol.

      • Measure the absorbance at 540 nm.

      • Calculate the NO concentration using a sodium nitrite (B80452) standard curve.

    • For TNF-α measurement:

      • Collect the cell culture supernatant.

      • Perform the TNF-α ELISA according to the manufacturer's instructions.

      • Measure the absorbance and calculate the TNF-α concentration from a standard curve.

    • Plot the concentration of NO or TNF-α against the peptide concentration.

Conclusion

The appropriate choice of a negative control is fundamental for the unambiguous interpretation of experimental results in peptide research. While both reversed and scrambled peptides are designed to be inactive, scrambled peptides are generally considered the more rigorous control. This is because a reversed sequence might, by chance, adopt a conformation that allows for low-affinity, non-specific interactions, or even unexpected biological activity. A well-designed scrambled peptide, however, is more likely to be truly inert with respect to the specific biological activity of the parent peptide.

For studies involving Substance P, it is crucial to demonstrate that the observed effects are sequence-specific. Therefore, a direct comparison of Substance P with a scrambled peptide is the recommended approach. This compound can serve as an additional control to further probe the structural requirements for NK1R activation. By employing the assays and workflows detailed in this guide, researchers can confidently establish the specificity of their findings and contribute to a more robust understanding of the biological roles of Substance P.

References

A Guide to Assessing the Reproducibility of Mlgffqqpkpr-NH2 Bioassay Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and evaluating the reproducibility of bioassay data for the peptide Mlgffqqpkpr-NH2. Given that this compound is the reversed sequence of Substance P, a well-characterized neuropeptide, this document focuses on the established bioassays for Substance P and their applicability to its analogs.[1] The principles and methodologies discussed herein are essential for ensuring the reliability and validity of experimental findings in academic and industrial research settings.

Substance P is a member of the tachykinin family of neuropeptides and exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2][3] Activation of NK1R by Substance P initiates a signaling cascade that leads to the mobilization of intracellular calcium and other downstream cellular responses.[2][3][4] Consequently, common bioassays for Substance P and its analogs, including this compound, are designed to measure receptor binding, signal transduction, or physiological responses mediated by NK1R activation.

Comparative Reproducibility of Substance P Bioassays

The reproducibility of a bioassay is a critical quality attribute, ensuring that results are consistent and reliable over time and across different laboratories. While specific reproducibility data for this compound bioassays are not publicly available, we can infer expected performance from studies of Substance P and other peptide-based assays. The following table summarizes typical reproducibility metrics for common Substance P bioassays.

Bioassay TypeKey Parameter(s)Typical Inter-Assay Coefficient of Variation (CV%)Typical Intra-Assay Coefficient of Variation (CV%)Notes
Receptor Binding Assay IC50, Ki15-25%5-15%Depends on radioligand specific activity and non-specific binding.
Calcium Mobilization Assay EC5010-20%<10%Highly dependent on cell line stability and dye loading efficiency. Z'-factor > 0.5 indicates good assay quality for high-throughput screening.[5]
Competitive ELISA IC5010-20%<10%Reproducibility is influenced by antibody specificity and the stability of the conjugated peptide.[6][7]
Reporter Gene Assay EC5015-25%5-15%Measures transcriptional activation downstream of receptor signaling; can have higher variability but reflects a more integrated cellular response.[8]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving high reproducibility. Below are methodologies for key bioassays relevant to the study of this compound.

Competitive Receptor Binding Assay

This assay measures the ability of a test compound, such as this compound, to compete with a labeled ligand for binding to the NK1R.

Materials:

  • HEK293 cells stably expressing human NK1R.

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).

  • Binding buffer (e.g., HEPES buffer with BSA, CaCl2, and MgCl2).[9]

  • Radiolabeled Substance P (e.g., [125I]-Substance P).

  • Unlabeled Substance P (for determining non-specific binding).

  • Test compound (this compound).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Culture HEK293-NK1R cells and harvest.

  • Prepare cell membranes by homogenization and centrifugation.

  • Resuspend membrane pellets in binding buffer and determine protein concentration.

  • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

  • Add increasing concentrations of the test compound (this compound) or unlabeled Substance P.

  • Add a fixed concentration of radiolabeled Substance P to initiate the competitive binding.

  • Incubate at 4°C for a defined period (e.g., 3 hours) to reach equilibrium.[9]

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 value of this compound.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of NK1R by an agonist.

Materials:

  • CHO or HEK293 cells stably expressing human NK1R.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[10]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Substance P (as a reference agonist).

  • Test compound (this compound).

  • A fluorescence plate reader with automated injection capabilities (e.g., FlexStation).[10]

Procedure:

  • Seed the NK1R-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye for a specified time at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Automatically inject a solution of the test compound (this compound) or Substance P at various concentrations.

  • Immediately begin kinetic measurement of fluorescence changes over time.

  • The peak fluorescence intensity is proportional to the increase in intracellular calcium.

  • Calculate the EC50 value from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

experimental_workflow cluster_prep Assay Preparation cluster_assay Bioassay Execution cluster_analysis Data Analysis cell_culture Cell Culture (NK1R-expressing) incubation Incubation with this compound cell_culture->incubation reagent_prep Reagent Preparation reagent_prep->incubation measurement Signal Measurement incubation->measurement data_processing Data Processing measurement->data_processing reproducibility_analysis Reproducibility Assessment (CV%, Z') data_processing->reproducibility_analysis

Caption: Experimental workflow for assessing bioassay reproducibility.

The biological activity of Substance P is mediated through the NK1R, which couples to Gq/11 proteins.[11] Activation of this pathway leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the release of intracellular calcium.[2]

signaling_pathway SP Substance P / Analog NK1R NK1 Receptor SP->NK1R Binds Gq Gq/11 Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Substance P / NK1R signaling pathway.

References

Independent Verification of Mlgffqqpkpr-NH2 Research Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the peptide Mlgffqqpkpr-NH2 reveals a notable absence from publicly accessible scientific literature and peptide databases. This lack of available data precludes a direct comparative analysis against established alternatives. This guide, therefore, serves to outline the necessary framework for such a comparison, pending the public disclosure of research findings related to this compound.

For researchers, scientists, and drug development professionals, the independent verification of novel therapeutic candidates is a cornerstone of preclinical and clinical evaluation. This process typically involves a multi-faceted approach, including comparative efficacy studies, mechanistic investigations, and safety profiling against existing standards of care or alternative therapeutic agents.

Data Presentation: A Framework for Comparison

Once data for this compound becomes available, a structured comparison with relevant alternatives would be presented in tabular format for clarity and ease of interpretation. The tables below illustrate the types of quantitative data that are essential for a rigorous comparative assessment.

Table 1: Comparative In Vitro Efficacy

PeptideTarget Receptor/EnzymeBinding Affinity (Kd/Ki, nM)EC50/IC50 (nM)In Vitro Assay Type
This compound ----
Alternative 1----
Alternative 2----
Standard of Care----
Data for this compound is not publicly available.

Table 2: Comparative In Vivo Efficacy

PeptideAnimal ModelDosing RegimenPrimary Efficacy EndpointSecondary Efficacy Endpoint(s)
This compound ----
Alternative 1----
Alternative 2----
Standard of Care----
Data for this compound is not publicly available.

Table 3: Comparative Safety Profile

PeptideIn Vitro Cytotoxicity (CC50, µM)Acute In Vivo Toxicity (LD50, mg/kg)Off-Target Effects (Panel Assay)
This compound ---
Alternative 1---
Alternative 2---
Standard of Care---
Data for this compound is not publicly available.

Experimental Protocols

To ensure reproducibility and facilitate independent verification, detailed methodologies for key experiments are crucial. The following outlines the necessary components of such protocols.

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of this compound and its alternatives to their putative molecular target.

  • Methodology: A detailed description of the radioligand binding assay, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) protocol would be required. This includes the source and preparation of the receptor, the radioligand or analyte concentrations, incubation times and temperatures, and the method for separating bound from free ligand.

2. In Vitro Functional Assays:

  • Objective: To quantify the biological activity of the peptides in a cell-based or cell-free system.

  • Methodology: A comprehensive description of the specific assay is necessary. For example, for a G-protein coupled receptor (GPCR) agonist, this would include details on the cell line used, the second messenger being measured (e.g., cAMP, calcium), the assay principle (e.g., FRET, luminescence), and the concentration-response curve generation and analysis.

3. In Vivo Efficacy Studies:

  • Objective: To assess the therapeutic efficacy of the peptides in a relevant animal model of disease.

  • Methodology: This section would need to detail the animal species and strain, the disease induction method, the peptide formulation and route of administration, the dosing schedule and duration, and the specific methods for measuring the primary and secondary efficacy endpoints.

Mandatory Visualization

Visual representations of signaling pathways and experimental workflows are essential for conveying complex information. The following diagrams are placeholders and would be populated with specific details once the mechanism of action of this compound is elucidated.

G Hypothetical Signaling Pathway for this compound This compound This compound Receptor Receptor This compound->Receptor G-Protein G-Protein Receptor->G-Protein Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Second Messenger Second Messenger Effector Enzyme->Second Messenger Downstream Kinase Downstream Kinase Second Messenger->Downstream Kinase Cellular Response Cellular Response Downstream Kinase->Cellular Response

Caption: A generalized signaling cascade initiated by peptide binding.

G General Experimental Workflow for Peptide Comparison cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Binding Assay Binding Assay Functional Assay Functional Assay Binding Assay->Functional Assay Animal Model Animal Model Functional Assay->Animal Model Lead Candidate Selection Efficacy Study Efficacy Study Animal Model->Efficacy Study Toxicity Study Toxicity Study Animal Model->Toxicity Study

Caption: A typical workflow for preclinical peptide evaluation.

Safety Operating Guide

Essential Procedures for the Safe Disposal of Mlgffqqpkpr-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Mlgffqqpkpr-NH2 (CAS No. 1802883-75-5) was publicly available at the time of this writing.[1][2][3] The following disposal procedures are based on general laboratory safety guidelines for non-hazardous research-grade peptides.[4][5][6] Researchers must always consult and adhere to their institution's specific Environmental Health and Safety (EHS) protocols and local regulations, as these take precedence.[7][8]

This guide provides essential logistical and safety information for researchers, scientists, and drug development professionals on the proper disposal of this compound.

I. Pre-Disposal Hazard Assessment

Before beginning any disposal process, a thorough hazard assessment is critical. While most research peptides are not classified as hazardous, their toxicological properties are often not fully investigated. Therefore, it is prudent to handle this compound with a high degree of caution.

Key Safety Principles:

  • Avoid Environmental Release: Never dispose of peptides directly down the drain or in regular trash.[4]

  • Institutional Compliance: Always prioritize and follow your institution's specific guidelines for chemical waste disposal.[7][8]

  • Review Similar SDS: In the absence of a specific SDS, reviewing safety data for similar research-grade peptides can provide valuable handling information.

II. Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.

1. Inactivation/Neutralization (Recommended for Liquid Waste)

While not always mandatory for non-hazardous peptides, chemical inactivation provides an additional layer of safety by denaturing the peptide.[6]

  • Chemical Degradation via Hydrolysis: This can be achieved by treating the peptide solution with a strong acid or base to break the peptide bonds.[4][6]

    • Acid Hydrolysis: In a designated chemical fume hood, add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution. Allow the mixture to stand for a minimum of 24 hours in a properly sealed and labeled container.[4]

    • Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the peptide solution and let it stand for at least 24 hours in a sealed, labeled container within a fume hood.[4][6]

  • Neutralization: After the inactivation period, neutralize the solution.

    • For acidic solutions, slowly add a base (e.g., sodium bicarbonate or 1 M NaOH) until the pH is between 6.0 and 8.0.[4][6]

    • For basic solutions, slowly add an acid (e.g., 1 M HCl) to achieve a neutral pH.[4][6]

    • Use pH indicator strips to verify the final pH of the solution.[4]

2. Waste Collection and Segregation

Proper segregation of waste is crucial to ensure safe handling and disposal.[6][9]

  • Liquid Waste:

    • Collect the neutralized peptide solution in a designated, leak-proof, and chemically compatible waste container (plastic is often preferred over glass).[7]

    • The container must be clearly labeled as "Hazardous Waste" (or as per institutional policy) and include the full chemical name: "Neutralized this compound solution."[7] Do not use abbreviations.[7]

  • Solid Waste (e.g., contaminated vials, pipette tips, gloves):

    • Place all solid waste contaminated with the peptide into a designated solid chemical waste container.[4]

    • This container should also be clearly labeled with the contaminant's name.[4]

    • Empty vials that held the peptide should be triple-rinsed with a suitable solvent (e.g., water or buffer). The rinsate must be collected and disposed of as chemical waste.[10] After rinsing, deface the label and dispose of the vial as regular laboratory glass waste, if permitted by your institution.[8]

  • Sharps Waste:

    • Any sharps (needles, broken glass) contaminated with the peptide must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[4]

3. Storage and Disposal

  • Store all labeled waste containers in a designated and secure secondary containment area, away from incompatible materials.[4][9] Do not mix different waste streams, such as acids and bases, in the same secondary container.[9]

  • Arrange for pickup and final disposal through your institution's EHS department or a licensed hazardous waste contractor.[7][11]

III. Data Presentation: Disposal Parameters

ParameterSpecificationRationale
Inactivation Reagent 1 M HCl or 1 M NaOHSufficient concentration to facilitate peptide bond hydrolysis.[4][6]
Inactivation Time Minimum 24 hoursEnsures sufficient time for the degradation of the peptide.[4][6]
Final pH for Aqueous Waste 6.0 - 8.0A neutral pH is generally required for institutional chemical waste streams.[4][6]
Waste Storage Secure Secondary ContainmentPrevents spills and accidental mixing of incompatible waste types.[9]

IV. Mandatory Visualization: Disposal Workflow

G cluster_prep Preparation & Assessment cluster_liquid Liquid Waste Stream cluster_solid Solid & Sharps Waste Stream cluster_final Final Disposal start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines & Regulations start->consult_ehs assess_waste Assess Waste Type (Liquid, Solid, Sharps) consult_ehs->assess_waste inactivate Inactivate via Hydrolysis (1M HCl or 1M NaOH, 24h) assess_waste->inactivate Liquid collect_solid Collect Contaminated Solids in Labeled Solid Waste Container assess_waste->collect_solid Solid collect_sharps Dispose of Sharps in Designated Sharps Container assess_waste->collect_sharps Sharps neutralize Neutralize to pH 6-8 inactivate->neutralize collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container neutralize->collect_liquid store Store Waste in Secure Secondary Containment Area collect_liquid->store collect_solid->store collect_sharps->store disposal Arrange for Pickup by Institutional EHS / Licensed Contractor store->disposal

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Handling Protocols for the Uncharacterized Peptide Mlgffqqpkpr-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The peptide Mlgffqqpkpr-NH2 is not a publicly documented substance, and no specific Safety Data Sheet (SDS) is available. Therefore, this guide is based on established best practices for handling novel or uncharacterized synthetic peptides in a research environment. Until its toxicological and biological properties are well-understood, this compound should be treated as a potentially hazardous substance.[1] Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.[2]

This document provides essential safety procedures, operational plans for handling, and disposal protocols to ensure the safety of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure risk when handling uncharacterized peptides like this compound.[3] All personnel must be trained on the proper use and disposal of PPE.

Table 1: Required Personal Protective Equipment

PPE Category Item Specifications and Use
Eye and Face Protection Safety Goggles Required for all procedures to protect against splashes and vapors.[3][4]
Face Shield Recommended when handling the lyophilized powder or during initial reconstitution where the risk of splashing is high.[3]
Body Protection Laboratory Coat A standard, buttoned lab coat is the minimum requirement to protect clothing and skin.[1][4]
Hand Protection Chemical-Resistant Gloves Nitrile gloves are standard.[4][5] Consider double-gloving for added protection when handling concentrated solutions.[3] Gloves should be changed immediately if contaminated.[5]

| Respiratory Protection | Respirator | An appropriate NIOSH-approved respirator is necessary when weighing or handling the lyophilized powder to prevent inhalation.[3] This should be performed in a chemical fume hood.[1] |

Operational Plan: Handling and Storage

Adherence to a strict operational workflow is crucial for safety and for maintaining the stability of the peptide.

Experimental Protocol: General Handling and Reconstitution

  • Receiving and Inspection: Upon receipt, visually inspect the container for damage or a compromised seal.[3]

  • Acclimation: Before opening, allow the sealed container to equilibrate to room temperature for at least 20-30 minutes in a desiccator. This prevents moisture absorption which can degrade the peptide.[3]

  • Designated Work Area: Confine all handling of the peptide to a designated, clean area, such as a chemical fume hood or a specific lab bench.[2]

  • Weighing: When handling the lyophilized powder, use a chemical fume hood and appropriate respiratory protection to avoid inhalation.[1][3]

  • Reconstitution:

    • Consult any available literature for the peptide's properties, such as its isoelectric point, to select an appropriate solvent.[6] For novel peptides, initial solubility tests may be required with small amounts.

    • For peptides with unknown solubility, start with sterile, purified water. If solubility is poor, organic solvents like DMSO or acetonitrile (B52724) may be required for initial dissolution, followed by careful dilution with an aqueous buffer.[3]

    • Add the selected solvent to the vial and gently vortex or sonicate to ensure complete dissolution.

  • Labeling and Storage:

    • All solutions must be clearly labeled with the peptide name, concentration, preparation date, and solvent used.[2]

    • For long-term storage, lyophilized powder should be kept at -20°C or -80°C in a tightly sealed, desiccated container.[2][3]

    • Reconstituted solutions should be stored in aliquots to avoid repeated freeze-thaw cycles and refrigerated for short-term use as per stability data, if available.[2]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[1][2] Never dispose of peptide waste down the drain or in regular trash.[2]

Table 2: Peptide Waste Disposal Procedures

Waste Type Disposal Procedure
Solid Waste 1. Segregation: Collect all contaminated solid waste (e.g., pipette tips, gloves, vials, absorbent paper) in a dedicated, clearly labeled, leak-proof hazardous waste container.[1][4] 2. Storage: Keep the container sealed when not in use and store it in a designated hazardous waste accumulation area.[4]
Liquid Waste 1. Collection: Collect all aqueous solutions, buffers, and organic solvents containing the peptide in a dedicated, labeled, and sealed hazardous waste container.[3] 2. Inactivation (Optional): For some peptide toxins, chemical inactivation may be required before disposal.[4] This step should only be performed if the reaction byproducts are known and deemed safe for the subsequent disposal stream. 3. Storage: Store the liquid waste container in secondary containment to prevent spills.[1]

| Final Disposal | Arrange for waste pickup through your institution's certified hazardous waste management service or EH&S department.[2][4] |

Table 3: Chemical Inactivation Parameters (General) This data is for general guidance on peptide inactivation and may not be applicable to this compound. Always validate methods for a specific peptide.

Reagent Concentration Minimum Contact Time Notes
Sodium Hypochlorite (Bleach) 0.5 - 1.0% (final) 30 - 60 minutes[4] Effective for many peptides but can be corrosive.[4]
Sodium Hydroxide (NaOH) 1 M 30 - 60 minutes[4] Requires neutralization before final disposal.[4]

| Hydrochloric Acid (HCl) | 1 M | 30 - 60 minutes[4] | Requires neutralization before final disposal.[4] |

Workflow and Logic Diagram

The following diagram outlines the essential workflow for safely handling any novel or uncharacterized peptide from initial assessment through final disposal.

G cluster_prep 1. Preparation & Assessment cluster_controls 2. Exposure Controls cluster_handling 3. Peptide Handling cluster_disposal 4. Decontamination & Disposal A Risk Assessment (Treat as Hazardous) B Review Institutional Protocols (Consult EH&S) A->B C Select & Don PPE (Gloves, Goggles, Lab Coat, Respirator) B->C D Use Engineering Controls (Chemical Fume Hood) C->D E Weighing & Reconstitution (Handle Powder with Care) D->E F Conduct Experiment E->F G Decontaminate Surfaces & Equipment F->G H Segregate Hazardous Waste (Solid & Liquid) G->H I Store Waste Securely (Labeled, Sealed Containers) H->I J Arrange for Final Disposal via EH&S I->J

Caption: Safe handling workflow for novel peptides.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.